Product packaging for Bis(4-methoxyphenyl) disulfide(Cat. No.:CAS No. 5335-87-5)

Bis(4-methoxyphenyl) disulfide

Cat. No.: B1583365
CAS No.: 5335-87-5
M. Wt: 278.4 g/mol
InChI Key: PZQGLCGLPMWYBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bis(4-methoxyphenyl) disulfide is a useful research compound. Its molecular formula is C14H14O2S2 and its molecular weight is 278.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 995. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O2S2 B1583365 Bis(4-methoxyphenyl) disulfide CAS No. 5335-87-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-4-[(4-methoxyphenyl)disulfanyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2S2/c1-15-11-3-7-13(8-4-11)17-18-14-9-5-12(16-2)6-10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQGLCGLPMWYBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SSC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201514
Record name Disulfide, bis(4-methoxyphenyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5335-87-5
Record name Disulfide, bis(4-methoxyphenyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005335875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(4-methoxyphenyl) disulfide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=995
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Disulfide, bis(4-methoxyphenyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis-(4-methoxyphenyl)disulfide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Bis(4-methoxyphenyl) Disulfide from 4-Methoxythiophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of bis(4-methoxyphenyl) disulfide from its precursor, 4-methoxythiophenol. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the fundamental principles of thiol oxidation, explores various synthetic methodologies, and offers detailed, field-proven experimental protocols. The causality behind experimental choices is elucidated to provide a deeper understanding of the reaction dynamics. This guide aims to be a self-validating resource, grounded in authoritative scientific literature, to ensure technical accuracy and reproducibility.

Introduction: The Significance of Diaryl Disulfides

Disulfide bonds (R-S-S-R) are a crucial functional group in both chemistry and biology. In biological systems, the reversible formation of disulfide bonds from two thiol groups is a key element in protein folding and stability, as well as in redox signaling pathways.[1][2] In the realm of synthetic organic chemistry, diaryl disulfides serve as versatile intermediates for the synthesis of various sulfur-containing compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science.[3] this compound, in particular, is a valuable building block due to the electronic properties conferred by the methoxy group on the aromatic ring.

The synthesis of this compound is achieved through the oxidative coupling of two molecules of 4-methoxythiophenol. This process, while conceptually simple, can be accomplished through a variety of methods, each with its own advantages and mechanistic nuances. The choice of oxidant and reaction conditions is critical to achieving high yield and purity while avoiding over-oxidation to sulfinic or sulfonic acids.[4][5]

This guide will explore the mechanistic underpinnings of this transformation and provide practical, step-by-step protocols for its successful execution in a laboratory setting.

Mechanistic Insights into Thiol Oxidation

The conversion of thiols to disulfides is a fundamental redox reaction where the sulfur atom is oxidized.[2] The reaction can proceed through different mechanistic pathways, largely dependent on the nature of the oxidizing agent and the reaction conditions.

The Role of the Thiolate Anion

A crucial aspect of thiol oxidation is the initial deprotonation of the thiol (R-SH) to form a thiolate anion (R-S⁻).[3][4] Thiophenols are generally more acidic than their alcohol counterparts, facilitating the formation of the thiophenolate in the presence of a base.[3] The resulting thiolate is a more potent nucleophile than the neutral thiol, rendering it more susceptible to oxidation.[6]

Two-Electron vs. One-Electron Pathways

The oxidation of thiols to disulfides can occur via two primary mechanistic routes:

  • Two-Electron Oxidation: This is the more common pathway and involves the formation of intermediates such as sulfenic acids (RSOH) or sulfenyl halides (RSX).[1] These intermediates then react with a second thiol molecule to yield the disulfide. Mild oxidizing agents like hydrogen peroxide or halogens in the presence of a base typically favor this pathway.[4]

  • One-Electron Oxidation: This pathway involves the formation of a thiyl radical (RS•) intermediate.[1] Two thiyl radicals can then combine to form the disulfide bond. This mechanism is often observed in reactions initiated by radical initiators or certain metal catalysts.

The choice of oxidant and reaction conditions will dictate which pathway is dominant. For the synthesis of this compound, methods that proceed via a two-electron pathway are generally preferred as they offer better control and selectivity.

Below is a generalized workflow for the synthesis of diaryl disulfides from thiophenols.

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product cluster_analysis Analysis Thiophenol 4-Methoxythiophenol Oxidation Oxidation Thiophenol->Oxidation Oxidizing Agent, Solvent, Base (optional) Extraction Extraction/Filtration Oxidation->Extraction Quenching Purification Recrystallization/ Column Chromatography Extraction->Purification Disulfide This compound Purification->Disulfide Characterization Spectroscopic Analysis (NMR, IR, MS) Disulfide->Characterization

Caption: General workflow for the synthesis of this compound.

Synthetic Methodologies and Experimental Protocols

A variety of oxidizing agents can be employed for the synthesis of this compound. The choice of method often depends on factors such as cost, availability of reagents, reaction time, and desired purity.

Oxidation with Hydrogen Peroxide (H₂O₂)

Hydrogen peroxide is an attractive "green" oxidant as its byproduct is water. This method is known to give high yields of the desired disulfide.[7][8]

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxythiophenol (1.0 eq) in a suitable solvent such as trifluoroethanol or ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a 30% aqueous solution of hydrogen peroxide (1.1-1.5 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by filtration if it precipitates, or by extraction with an organic solvent followed by washing with water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Causality: The use of a protic solvent like ethanol facilitates the reaction. The slow addition of H₂O₂ at low temperature helps to control the exothermicity of the reaction and prevent over-oxidation.

Oxidation with Dimethyl Sulfoxide (DMSO)

DMSO can act as a mild and selective oxidizing agent for the conversion of thiols to disulfides, often with high yields.[7]

Protocol:

  • Dissolve 4-methoxythiophenol (1.0 eq) in DMSO.

  • Heat the reaction mixture to a specified temperature (e.g., 80-100 °C).

  • Maintain the temperature and stir the reaction mixture for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product to obtain pure this compound.

Causality: At elevated temperatures, DMSO acts as an oxidant. The precipitation in ice-water is an effective way to separate the organic product from the water-soluble DMSO.

Copper-Catalyzed Aerobic Oxidation

Transition metal catalysts, particularly copper salts, can facilitate the oxidation of thiols using molecular oxygen from the air as the ultimate oxidant.[7][9]

Protocol:

  • To a solution of 4-methoxythiophenol (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add a catalytic amount of a copper(II) salt (e.g., Cu(NO₃)₂, CuCl₂).

  • Stir the reaction mixture vigorously at room temperature, open to the atmosphere, to ensure sufficient contact with air.

  • The reaction can be expedited by bubbling air through the reaction mixture.

  • Monitor the reaction by TLC.

  • Upon completion, the catalyst can be removed by filtration.

  • The product is then isolated by evaporation of the solvent and purified by recrystallization or column chromatography.

Causality: The copper catalyst facilitates the electron transfer from the thiol to molecular oxygen, enabling the oxidation to occur under mild conditions. The open-to-air setup makes this a convenient and cost-effective method.

The following diagram illustrates the proposed catalytic cycle for copper-catalyzed thiol oxidation.

G 2 R-SH 2 R-SH Cu(II) Cu(II) 2 R-SH->Cu(II) + 2 H⁺ Cu(I) Cu(I) Cu(II)->Cu(I) R-S-S-R R-S-S-R R-S-S-R Cu(I)->Cu(II) O₂, 4 H⁺ O2 O2 H2O H2O O2->H2O

Caption: Simplified catalytic cycle for copper-catalyzed aerobic oxidation of thiols.

Data Summary and Characterization

The successful synthesis of this compound should be confirmed by analytical techniques.

Tabulated Reaction Conditions and Yields
Oxidizing AgentSolventTemperatureTypical YieldReference
Hydrogen PeroxideTrifluoroethanolRoom Temp.~98%[7][8]
DMSODMSO80-100 °C~98%[7]
Cu(NO₃)₂ / AirEthanolRoom Temp.~99%[7]
Sodium HypochloriteDichloromethane0 °C to RT~92%[7]
Sodium IodateMethanol/WaterReflux~98%[7]
Spectroscopic Data for this compound
  • Appearance: White to pale yellow solid.[10][11]

  • Melting Point: 41-43 °C.[10]

  • ¹H NMR (CDCl₃, 400 MHz): δ = 7.31 (d, J = 8.4 Hz, 4H), 6.87 (d, J = 8.4 Hz, 4H), 3.82 (s, 6H).[10]

  • ¹³C NMR (CDCl₃, 100 MHz): δ = 159.0, 132.7, 127.4, 114.7, 55.3.[10]

  • Molecular Formula: C₁₄H₁₄O₂S₂.[12][13]

  • Molecular Weight: 278.39 g/mol .[12][13]

Conclusion

The synthesis of this compound from 4-methoxythiophenol is a straightforward yet important transformation in organic synthesis. This guide has detailed several efficient and high-yielding methods, including oxidation with hydrogen peroxide, DMSO, and copper-catalyzed aerobic oxidation. By understanding the underlying reaction mechanisms and the rationale behind the experimental procedures, researchers can select and optimize the most suitable method for their specific needs. The provided protocols and characterization data serve as a reliable resource for the successful synthesis and verification of this valuable diaryl disulfide.

References

bis(4-methoxyphenyl) disulfide chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Bis(4-methoxyphenyl) disulfide: Properties, Structure, and Applications

Introduction

This compound, also known as 4,4'-dithiodianisole, is a symmetrical aromatic disulfide that serves as a crucial building block and intermediate in organic synthesis. Its structure, featuring two methoxy-substituted phenyl rings linked by a disulfide bond, imparts a unique combination of stability, reactivity, and physicochemical properties. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its core chemical properties, spectroscopic signature, synthesis, and applications, with a particular focus on its relevance in modern medicinal chemistry.

Section 1: Molecular Structure and Physicochemical Properties

The molecular architecture of this compound is foundational to its chemical behavior. The molecule consists of two anisole (methoxyphenyl) units connected through a sulfur-sulfur single bond. The electron-donating nature of the para-methoxy groups influences the electron density of the aromatic rings and the reactivity of the disulfide linkage. The disulfide bond itself is not planar, exhibiting a dihedral angle that is a characteristic feature of such linkages.

Core Chemical and Physical Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, reaction setup, and purification.

PropertyValueSource(s)
CAS Number 5335-87-5[1][2]
Molecular Formula C₁₄H₁₄O₂S₂[2][3][4]
Molecular Weight 278.39 g/mol [1][5]
Appearance White to yellow or pale brown solid (crystals or powder)[1][4]
Melting Point 37-45 °C[1][4][6]
Boiling Point 200 °C (at 3 mmHg)[5][6]
IUPAC Name 1-methoxy-4-[(4-methoxyphenyl)disulfanyl]benzene[4][7]
SMILES COc1ccc(SSc2ccc(OC)cc2)cc1[1]
InChI Key PZQGLCGLPMWYBT-UHFFFAOYSA-N[1][4]

Section 2: Spectroscopic Characterization

Accurate characterization is paramount for verifying the identity and purity of a synthesized or procured compound. The following section details the key spectroscopic signatures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is highly symmetrical, reflecting the molecule's structure.

    • A sharp singlet appears around δ 3.82 ppm , integrating to 6H, which is characteristic of the two equivalent methoxy (–OCH₃) groups.[8]

    • The aromatic region displays a classic AA'BB' splitting pattern typical of para-substituted benzene rings. Two doublets are observed: one around δ 6.87 ppm (4H) for the protons ortho to the methoxy group and another around δ 7.31 ppm (4H) for the protons ortho to the sulfur atom.[8] The exact shifts can vary slightly depending on the solvent used (e.g., in DMSO-d₆, shifts are observed at δ 3.76, 6.94-6.96, and 7.38-7.42 ppm).[9]

  • ¹³C NMR: The carbon spectrum further confirms the molecular symmetry, typically showing five distinct signals.

    • δ 55.3 ppm: The carbon of the methoxy group (–OCH₃).[8]

    • δ 114.7 ppm: The aromatic carbons ortho to the methoxy group.[8]

    • δ 127.4 ppm: The aromatic carbons ortho to the sulfur atom.[8]

    • δ 132.7 ppm: The ipso-carbon attached to the sulfur atom.[8]

    • δ 159.0 ppm: The ipso-carbon attached to the methoxy group.[8] (Note: Shifts recorded in DMSO-d₆ are δ 55.53, 115.23, 127.14, 132.31, and 159.92 ppm).[9][10]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key vibrational bands for this compound include:

  • ~2956 cm⁻¹ and ~2835 cm⁻¹: C-H stretching vibrations of the methyl groups.[9]

  • ~1590 cm⁻¹: C=C stretching of the aromatic rings.[9]

  • ~1249 cm⁻¹: Strong C–O stretching from the aryl-ether linkage of the methoxy group.[9]

  • ~658 cm⁻¹: C–S stretching vibration.[11]

  • ~560 cm⁻¹: S–S bending vibration, characteristic of the disulfide bond.[11]

Mass Spectrometry (MS)

In mass spectrometry, particularly under electron ionization (EI), disulfides can undergo characteristic fragmentation. While a direct spectrum is not presented, the analysis of disulfide-containing compounds often reveals cleavage of the S-S bond or the C-S bond. The disulfide linkage is often challenging to fragment without specific MS techniques, but its presence is confirmed by the molecular ion peak and isotopic pattern.[12][13]

Section 3: Synthesis and Reactivity

The most direct and common route to synthesizing this compound is through the oxidative coupling of its corresponding thiol, 4-methoxybenzenethiol. This transformation is readily achieved and can be performed using a wide variety of oxidizing agents, a testament to the ease with which thiols form disulfides.[10]

Experimental Protocol: Copper-Catalyzed Oxidation of 4-Methoxybenzenethiol

This protocol describes a robust method for synthesizing the title compound. The use of a heterogeneous copper catalyst is advantageous as it simplifies product workup and often leads to the disulfide as the sole oxidation product.[9][10]

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methoxybenzenethiol (1.0 g, ~7.2 mmol) in a suitable solvent such as ethanol or methyl isobutyl ketone (20-30 mL).

  • Catalyst Addition: Add a heterogeneous copper catalyst (e.g., copper wire, copper(I) oxide, or copper(II) oxide). The choice of catalyst and solvent can influence reaction rates and yields.[10]

  • Reaction: Stir the mixture and heat to reflux. The reaction can be performed in the open air, as atmospheric oxygen can facilitate the process, or under an inert atmosphere like nitrogen.[10] Monitor the reaction progress using thin-layer chromatography (TLC) until the starting thiol is consumed (typically 1-3 hours).

  • Workup and Isolation: After completion, filter the hot reaction mixture to remove the catalyst.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by flash chromatography on silica gel or by recrystallization to yield this compound as a solid.[9]

Causality Behind Choices:

  • Solvent: Polar solvents can increase the yield when using copper catalysts.[10]

  • Catalyst: Copper and its oxides are effective dehydrogenative agents for thiols.[9][10] Copper(I) oxide has been shown to minimize the formation of disulfide byproducts in other reactions, but for direct synthesis, various copper forms are effective.[10]

  • Atmosphere: While an inert atmosphere can be used, performing the reaction in air allows atmospheric oxygen to participate in the oxidation, potentially increasing the reaction rate.[10]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Process cluster_workup Workup & Purification Thiol 4-Methoxybenzenethiol Reaction Reflux (1-3h) Atmospheric O₂ Thiol->Reaction Catalyst Copper Catalyst (e.g., Cu₂O) Catalyst->Reaction Solvent Ethanol Solvent->Reaction Filtration Hot Filtration Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Flash Chromatography Evaporation->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Key Reactivity

The central feature of this compound's reactivity is the disulfide bond . This bond can be readily cleaved by reducing agents to regenerate the parent thiol. This reversible redox behavior is the cornerstone of its application in dynamic chemical systems and drug development.

Section 4: Applications in Research and Drug Development

The utility of this compound extends beyond its role as a simple chemical. Its structure is relevant to several areas of advanced research.

Intermediate in Pharmaceutical Synthesis

Sulfur-containing functional groups are present in a significant number of FDA-approved drugs.[14] this compound serves as a stable and reliable precursor for introducing the 4-methoxyphenylthio moiety into more complex molecular scaffolds. Its applications include the synthesis of potential antileukotrienic and antiplatelet agents.[9]

Building Block for Redox-Responsive Systems

In drug development, particularly in targeted drug delivery, there is immense interest in creating molecules that respond to specific biological environments. The disulfide bond is a key functional group for this purpose. It is relatively stable in the oxidizing environment of the bloodstream but is readily cleaved in the reducing intracellular environment (e.g., high concentrations of glutathione). This property is exploited to design:

  • Prodrugs: An active drug can be linked via a disulfide bond to a carrier molecule, rendering it inactive until it reaches the target cell where the bond is cleaved, releasing the drug.[5]

  • Drug Delivery Vehicles: Disulfide bonds can be incorporated as cross-linkers in nanoparticles or hydrogels. These delivery systems will disassemble and release their payload in a reducing environment.

The methoxy-substituted aromatic structure of this specific disulfide can enhance solubility and stability within these complex systems.[5]

Precursor for Functional Materials

Beyond pharmaceuticals, this compound and its derivatives are used in the preparation of functional materials and as ligands in catalysis.[5] For instance, related structures have been investigated for their potential as selective estrogen receptor modulators (SERMs), highlighting the versatility of this chemical scaffold in interacting with biological targets.[15]

Conclusion

This compound is a compound of significant utility, underpinned by its well-defined structure and predictable reactivity. For researchers and drug developers, it represents more than just a synthetic intermediate; it is a gateway to creating sophisticated, environmentally-responsive systems. A thorough understanding of its properties, spectroscopic fingerprints, and synthesis, as detailed in this guide, is essential for leveraging its full potential in the laboratory and beyond.

References

solubility of bis(4-methoxyphenyl) disulfide in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Bis(4-methoxyphenyl) disulfide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of this compound. As a Senior Application Scientist, my goal is to synthesize foundational chemical principles with practical, field-tested methodologies to empower researchers in their experimental design and execution. This document moves beyond a simple data sheet to explain the why behind the solubility properties of this compound, offering a framework for its effective use in a laboratory setting.

Introduction to this compound

This compound, a symmetrical aromatic disulfide, is a compound of interest in various fields of chemical research, including organic synthesis and materials science. Its disulfide bond offers a reactive site for further chemical transformations, and the methoxy-substituted phenyl rings influence its electronic and steric properties. A thorough understanding of its solubility is paramount for its application in solution-phase reactions, purification processes like recrystallization, and its formulation in drug delivery systems.

Physicochemical Properties of this compound

A molecule's physical and chemical properties are the primary determinants of its solubility. Below is a summary of the key properties of this compound.

PropertyValueReference
Molecular Formula (CH₃OC₆H₄S)₂
Molecular Weight 278.39 g/mol
Appearance Solid
Melting Point 41-45 °C
LogP (Octanol-Water Partition Coefficient) 4.26
Hydrogen Bond Acceptors 2

The relatively low melting point suggests that the crystal lattice energy is not excessively high, which can be a favorable factor for solubility. The LogP value indicates a significant nonpolar character, suggesting a preference for lipophilic or nonpolar environments over aqueous ones.

Guiding Principles of Solubility: A Theoretical Framework

The adage "like dissolves like" is a foundational concept in predicting solubility. This principle is governed by the polarity of both the solute (this compound) and the solvent.

  • Polar Solvents: These solvents have large dipole moments and often contain heteroatoms like oxygen or nitrogen. They can be further categorized into:

    • Polar Protic Solvents: Capable of donating hydrogen bonds (e.g., water, ethanol, methanol).

    • Polar Aprotic Solvents: Not capable of donating hydrogen bonds (e.g., acetone, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)).

  • Nonpolar Solvents: These solvents have small dipole moments and are typically composed of hydrocarbons (e.g., hexane, toluene, diethyl ether).

For a solute to dissolve, the energy released from the interaction between solute and solvent molecules must be sufficient to overcome the energy holding the solute molecules together in the crystal lattice and the solvent molecules together.

Predictive Analysis of this compound Solubility

By examining the structure of this compound, we can predict its solubility behavior in various classes of organic solvents.

Figure 1: Structural features of this compound influencing solubility.

  • In Nonpolar Solvents (e.g., Hexane, Toluene): The two bulky, nonpolar aromatic rings and the disulfide bridge are the dominant features. These will have favorable van der Waals interactions with nonpolar solvents. Therefore, good solubility is predicted in solvents like toluene,

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Bis(4-methoxyphenyl) disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-methoxyphenyl) disulfide is a symmetrical aromatic disulfide compound. Molecules of this class are integral in various fields, including organic synthesis, materials science, and biochemistry, often serving as precursors or participating in redox-active systems. The disulfide bond (S-S) is a key functional group in many biological molecules, most notably in the tertiary structure of proteins. Accurate structural elucidation and purity assessment are paramount for any application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose.

This guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound. We will delve into the assignment of chemical shifts, coupling constants, and integration, explaining the underlying principles that govern the observed spectral features. Furthermore, this document provides a detailed, field-proven protocol for sample preparation and data acquisition, ensuring reproducibility and accuracy.

Molecular Structure and Symmetry Analysis

The chemical structure of this compound is characterized by two 4-methoxyphenyl groups linked by a disulfide bridge. The molecule possesses a C₂ axis of symmetry bisecting the S-S bond. This symmetry is a critical determinant of its NMR spectrum, as it renders the two 4-methoxyphenyl moieties chemically equivalent. Consequently, the number of unique proton and carbon environments is simplified, leading to a correspondingly simple and interpretable NMR spectrum.

Below is a diagram illustrating the structure with chemically unique protons and carbons labeled for the subsequent spectral analysis.

Caption: Molecular structure of one half of this compound with unique proton (Ha, Hb, Hc) and carbon (C1-C7) environments labeled.

¹H NMR Spectral Data Analysis

The proton NMR spectrum provides a wealth of information based on chemical shift, signal integration, and spin-spin coupling. For this compound, the spectrum is remarkably clean due to the molecule's symmetry.

Summary of ¹H NMR Data

The following table summarizes the typical ¹H NMR spectral data for this compound recorded in deuterated chloroform (CDCl₃) at 400 MHz.[1][2]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.31 - 7.45Doublet (d)8.4 - 8.94HAromatic H (Ha)
6.87 - 6.88Doublet (d)8.4 - 8.94HAromatic H (Hb)
3.82 - 3.84Singlet (s)N/A6HMethoxy H (Hc)
Detailed Interpretation
  • δ 7.31 - 7.45 (d, 4H, Ha): This downfield signal corresponds to the four aromatic protons located ortho to the electron-withdrawing disulfide bridge. The disulfide group deshields these protons, shifting them downfield. The signal appears as a doublet because each proton is coupled to its single neighbor on the aromatic ring (Hb), a phenomenon known as ortho-coupling. The integration value of 4H confirms the presence of four chemically equivalent protons.

  • δ 6.87 - 6.88 (d, 4H, Hb): This upfield doublet is assigned to the four aromatic protons ortho to the electron-donating methoxy (-OCH₃) group. The methoxy group shields these protons, causing an upfield shift compared to their Ha counterparts. Similar to the Ha protons, this signal is a doublet due to ortho-coupling with the adjacent Ha protons, and its integration of 4H is consistent with the molecular structure.

  • δ 3.82 - 3.84 (s, 6H, Hc): This sharp singlet is characteristic of the six equivalent protons of the two methoxy groups. The signal is a singlet because there are no adjacent protons within three bonds to induce coupling. The integration of 6H definitively assigns this peak to the two -OCH₃ groups.

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Due to the molecule's symmetry, only five distinct carbon signals are expected and observed.

Summary of ¹³C NMR Data

The table below presents typical ¹³C NMR chemical shifts for this compound in CDCl₃, recorded at 100 MHz.[1][2]

Chemical Shift (δ) ppmAssignmentRationale
159.0 - 160.3C4 (C-O)Ipso-carbon attached to the highly electronegative oxygen atom; strongly deshielded.
132.7 - 133.1C1 (C-S)Ipso-carbon attached to the sulfur atom.
127.4 - 128.8C2, C6 (CH)Aromatic carbons ortho to the disulfide bridge.
114.7 - 115.0C3, C5 (CH)Aromatic carbons ortho to the methoxy group; shielded by the electron-donating effect.
55.3 - 55.8C7 (-OCH₃)Methoxy carbon, typical chemical shift for an sp³ carbon bonded to oxygen.
Detailed Interpretation
  • δ 159.0 - 160.3 (C4): This is the most downfield aromatic signal, assigned to the ipso-carbon directly bonded to the methoxy group's oxygen. The high electronegativity of oxygen causes significant deshielding.

  • δ 132.7 - 133.1 (C1): The signal for the ipso-carbon attached to the sulfur atom. It is less deshielded than the carbon attached to oxygen.

  • δ 127.4 - 128.8 (C2, C6): These are the protonated aromatic carbons ortho to the disulfide linkage.

  • δ 114.7 - 115.0 (C3, C5): This upfield aromatic signal corresponds to the protonated carbons ortho to the electron-donating methoxy group. This shielding effect is a classic example of substituent effects in NMR.

  • δ 55.3 - 55.8 (C7): This signal in the aliphatic region is unambiguously assigned to the carbon of the methoxy group.

Experimental Protocol: A Self-Validating System

The trustworthiness of NMR data hinges on a robust and reproducible experimental methodology. The consistency between the ¹H and ¹³C data—where the number of signals and their characteristics perfectly match the expectations from the molecular symmetry—forms a self-validating system.

Step-by-Step Methodology for NMR Analysis
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Using a solvent with a low residual water peak is crucial for clear baseline resolution.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Many commercially available deuterated solvents already contain TMS.

    • Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. A clear, homogeneous solution is essential.

  • Data Acquisition:

    • Insert the sample into a calibrated NMR spectrometer (e.g., 400 MHz).

    • Perform shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.

    • For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typically, 8 to 16 scans are sufficient due to the high sensitivity of proton NMR.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A greater number of scans (e.g., 128 to 1024) is required due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction to ensure all peaks are in the positive absorptive phase.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals in the ¹H spectrum to determine the relative ratios of the different types of protons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh 5-10 mg of Compound dissolve Dissolve in ~0.6 mL CDCl3 with TMS weigh->dissolve vortex Vortex to Homogenize dissolve->vortex insert Insert Sample & Shim vortex->insert acq_H1 Acquire ¹H Spectrum (16 Scans) insert->acq_H1 acq_C13 Acquire ¹³C Spectrum (1024 Scans) insert->acq_C13 ft Fourier Transform (FID -> Spectrum) acq_H1->ft acq_C13->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate to TMS (0 ppm) phase->calibrate integrate Integrate ¹H Signals calibrate->integrate assign Assign Peaks & Final Analysis integrate->assign

Caption: Standardized workflow for the NMR analysis of this compound.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are textbook examples of how molecular symmetry simplifies spectral interpretation. The distinct signals for the methoxy and aromatic protons and carbons, governed by predictable electronic shielding and deshielding effects, allow for unambiguous structural confirmation. The presented data and protocols provide a comprehensive reference for researchers, ensuring the accurate identification and quality control of this important chemical entity in any research or development setting.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Bis(4-methoxyphenyl) Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deciphering Molecular Structure Through Controlled Fragmentation

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the elucidation of molecular structures. The ability to ionize a molecule and then track its controlled decomposition provides a fragmentation "fingerprint" that is often unique to a specific compound. This guide offers a detailed exploration of the mass spectrometric behavior of bis(4-methoxyphenyl) disulfide, a symmetrical aromatic disulfide of interest in various fields, including organic synthesis and materials science.

Understanding the fragmentation pattern of this molecule is not merely an academic exercise. For researchers in drug development and related industries, the ability to confidently identify disulfide-containing compounds and their metabolites is crucial. This guide will provide the foundational knowledge of the fragmentation pathways of this compound, primarily under Electron Ionization (EI), a common and highly informative ionization technique. We will delve into the causality behind the observed fragment ions, grounding our interpretations in the principles of ion stability and established fragmentation mechanisms of related aromatic and sulfur-containing compounds.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The data presented and analyzed in this guide is based on standard Electron Ionization Mass Spectrometry.

Methodology:

  • Sample Introduction: A pure sample of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M•+).

  • Fragmentation: The molecular ion, being energetically unstable, undergoes a series of fragmentation events, breaking down into smaller, more stable charged fragments and neutral radicals or molecules.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

This process provides a reproducible fragmentation pattern that is characteristic of the analyte's structure.

Analysis of the EI Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by several key fragment ions that provide a clear roadmap to its structure. The molecular weight of this compound is 278.39 g/mol .[1][2][3]

Table 1: Prominent Ions in the EI Mass Spectrum of this compound

m/zProposed Fragment IonRelative Intensity
278[C₁₄H₁₄O₂S₂]•+ (Molecular Ion)Moderate
139[C₇H₇OS]⁺High
124[C₇H₈O]•+Moderate
109[C₇H₅O]⁺Low
96[C₅H₄S]•+Moderate to High
77[C₆H₅]⁺Low
69[C₄H₅S]⁺Moderate

Relative intensities are estimated from the NIST WebBook spectrum and may vary slightly between instruments.

Core Fragmentation Pathways and Mechanistic Insights

The fragmentation of this compound under EI is primarily dictated by the energetic instability of the molecular ion and the relative stability of the resulting fragments. The key bond cleavages are centered around the disulfide linkage and the methoxy-substituted aromatic ring.

The Molecular Ion (m/z 278)

Upon electron impact, the molecule loses an electron to form the molecular ion, [C₁₄H₁₄O₂S₂]•+, with an m/z of 278. The presence of a discernible molecular ion peak is crucial for determining the molecular weight of the compound.

Homolytic Cleavage of the Disulfide Bond (S-S Cleavage)

The most facile fragmentation pathway for diaryl disulfides is the homolytic cleavage of the relatively weak sulfur-sulfur bond.[4] This cleavage results in the formation of two 4-methoxyphenylthioyl radicals. The charge can be retained on one of these fragments, leading to the formation of the 4-methoxythiophenoxy cation at m/z 139 .

  • [C₁₄H₁₄O₂S₂]•+ → [C₇H₇OS]⁺ + C₇H₇OS•

This fragment is often one of the most abundant ions in the spectrum, reflecting the relative stability of the resulting cation. This is analogous to the fragmentation of diphenyl disulfide, which shows a prominent peak for the phenylthioyl cation at m/z 109.

Cleavage of the Carbon-Sulfur Bond (C-S Cleavage)

Another significant fragmentation involves the cleavage of the carbon-sulfur bond. This can occur in the molecular ion or in subsequent fragment ions. Cleavage of a C-S bond in the molecular ion can lead to the formation of the p-anisole radical cation at m/z 124 .

  • [C₁₄H₁₄O₂S₂]•+ → [C₇H₈O]•+ + C₇H₆OS₂•

Fragmentation of the 4-Methoxythiophenoxy Cation (m/z 139)

The ion at m/z 139 can undergo further fragmentation. A common pathway for aromatic sulfur compounds is the loss of a sulfur atom, which can lead to the formation of a methoxyphenyl cation . However, a more prominent fragmentation pathway involves the loss of a methyl radical followed by the loss of carbon monosulfide (CS).

A notable fragment is observed at m/z 96 , which can be attributed to the loss of a methoxy group (•OCH₃) followed by rearrangement. A more likely pathway is the loss of a methyl radical (•CH₃) from the methoxy group to form an ion at m/z 124, followed by the loss of carbon monoxide (CO). The resulting ion at m/z 96 corresponds to a thiophenyl radical cation.

Fragmentation of the Aromatic Ring and Methoxy Group

The fragmentation of the methoxy-substituted aromatic ring itself contributes to the complexity of the spectrum. The fragmentation of anisole and its derivatives is well-documented and typically involves the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O).[1][5][6]

  • Loss of a methyl radical: The ion at m/z 124 ([C₇H₈O]•+) can lose a methyl radical to form the phenoxy cation at m/z 109 .

    • [C₇H₈O]•+ → [C₆H₅O]⁺ + •CH₃

  • Loss of formaldehyde: The molecular ion or fragment ions containing the methoxybenzene moiety can undergo rearrangement and lose a neutral molecule of formaldehyde (30 Da).

The presence of the phenyl cation at m/z 77 arises from the cleavage of the C-O bond in the phenoxy cation (m/z 109) with the loss of carbon monoxide (CO).

  • [C₆H₅O]⁺ → [C₆H₅]⁺ + CO

The ion at m/z 69 likely arises from the fragmentation of sulfur-containing rings formed through rearrangement.

Visualization of the Fragmentation Pathway

The logical flow of the primary fragmentation events can be visualized as follows:

Fragmentation_Pathway M This compound [M]•+ m/z 278 F139 4-Methoxythiophenoxy cation [C₇H₇OS]⁺ m/z 139 M->F139 - •C₇H₇OS (S-S Cleavage) F124 p-Anisole radical cation [C₇H₈O]•+ m/z 124 M->F124 - •C₇H₆OS₂ (C-S Cleavage) F96 Thiophenyl radical cation [C₅H₄S]•+ m/z 96 F139->F96 - •CH₃, -CO F109 Phenoxy cation [C₆H₅O]⁺ m/z 109 F124->F109 - •CH₃ F77 Phenyl cation [C₆H₅]⁺ m/z 77 F109->F77 - CO

Caption: Primary EI fragmentation pathway of this compound.

Conclusion: A Reliable Fingerprint for Structural Confirmation

The electron ionization mass spectrum of this compound provides a clear and interpretable fragmentation pattern that serves as a reliable fingerprint for its identification. The primary fragmentation is dominated by the facile cleavage of the S-S bond, leading to the prominent 4-methoxythiophenoxy cation at m/z 139. Subsequent and parallel fragmentation pathways involving C-S bond cleavage and fragmentation of the methoxy-substituted aromatic ring give rise to a series of characteristic ions.

For researchers and professionals in drug development and chemical analysis, a thorough understanding of these fragmentation pathways is paramount. It enables not only the confident identification of the parent compound but also provides a basis for the structural elucidation of related metabolites or degradation products where the core disulfide-linked aromatic structure is modified. This guide provides a solid, mechanistically-grounded framework for interpreting the mass spectrometric data of this compound and related compounds, thereby enhancing the certainty and efficiency of analytical workflows.

References

crystal structure analysis of bis(4-methoxyphenyl) disulfide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of Bis(4-methoxyphenyl) Disulfide

Abstract

This technical guide provides a comprehensive framework for the single-crystal X-ray diffraction analysis of this compound. Intended for researchers, medicinal chemists, and material scientists, this document moves beyond a simple recitation of methods to offer a field-proven perspective on the entire analytical workflow. We will explore the causality behind experimental choices, from strategic synthesis and crystallization to the nuances of structural refinement and the interpretation of non-covalent interactions that govern crystal packing. While a definitive public crystal structure for this specific molecule is not available at the time of writing, this guide establishes a robust, self-validating protocol based on established crystallographic principles and data from structurally analogous diaryl disulfides. By following this guide, researchers can confidently pursue the synthesis, crystallization, and detailed structural elucidation of this and similar compounds, unlocking insights crucial for drug design and materials engineering.

Introduction: The Structural Significance of Diaryl Disulfides

Diaryl disulfides are a class of organosulfur compounds characterized by a disulfide bridge (–S–S–) connecting two aryl moieties. This functional group is not merely a linker; it is a stereochemically active and conformationally flexible unit that plays a pivotal role in chemistry and biology. The disulfide bond is a key structural element in proteins, influencing their tertiary structure and stability[1]. In materials science and drug development, the precise geometry of the C–S–S–C dihedral angle and the orientation of the aryl rings dictate molecular packing, solubility, and receptor-binding affinity.

This compound, with its electron-donating methoxy groups, presents a particularly interesting case. These groups are expected to influence the electronic properties of the disulfide bond and introduce specific intermolecular interactions, such as hydrogen bonding, that can direct crystal packing in unique ways. A full crystal structure analysis is therefore essential to understand its three-dimensional architecture, conformational preferences, and the supramolecular synthons it forms in the solid state. This understanding is foundational for rational drug design and the engineering of novel crystalline materials[2][3].

Synthesis and Generation of Diffraction-Quality Crystals

The primary prerequisite for any crystal structure analysis is the availability of a high-purity, single crystal of suitable size and quality. The journey to this point is a multi-step process involving chemical synthesis followed by meticulous crystallization experiments.

Strategic Synthesis

The synthesis of this compound is typically achieved through the oxidative coupling of its corresponding thiol, 4-methoxybenzenethiol. While numerous methods exist, the choice of oxidant and reaction conditions is critical to ensure high purity and minimize side products that could inhibit crystallization[4][5].

MethodOxidizing AgentTypical YieldKey Considerations & Rationale
Aqueous Oxidation Hydrogen Peroxide (H₂O₂)~98%An environmentally benign and efficient method. The reaction is clean, and the primary byproduct is water, simplifying purification[5].
Halogen-Mediated Iodine (I₂)HighA classic method for thiol oxidation. The reaction is fast and generally high-yielding. The precursor, 4-methoxybenzenethiol, must be of high purity[6].
Catalytic Oxidation Copper(II) Nitrate~99%Provides excellent yields but requires careful removal of the metal catalyst post-reaction to prevent interference with crystallization[5].

Recommended Protocol (Hydrogen Peroxide Method):

  • Dissolve 4-methoxybenzenethiol in a suitable solvent like ethanol.

  • Add a stoichiometric amount of 30% hydrogen peroxide dropwise while stirring at room temperature.

  • Monitor the reaction via Thin-Layer Chromatography (TLC) until the starting thiol is fully consumed.

  • Precipitate the product by adding the reaction mixture to cold water.

  • Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.

  • Crucial Step: Recrystallize the crude product from a solvent system like ethanol/water or hexane/ethyl acetate to achieve the high purity (>97%) necessary for growing single crystals[4].

The Art and Science of Crystallization

Growing single crystals is often the most challenging step. It requires inducing a slow, controlled phase transition from a disordered state (solution) to a highly ordered crystalline state. For a molecule like this compound, which is a solid at room temperature with a melting point of 41-45 °C, several techniques are viable.

G cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Analysis & Iteration Pure High-Purity Compound (>97%) Screen Solvent Screening Pure->Screen Dissolve SE Slow Evaporation Screen->SE Select Method VD Vapor Diffusion (Liquid or Solid) Screen->VD Select Method Cool Slow Cooling Screen->Cool Select Method Harvest Harvest & Mount Crystal SE->Harvest VD->Harvest Cool->Harvest Analyze X-ray Diffraction Harvest->Analyze Optimize Optimize Conditions Analyze->Optimize Poor Diffraction? Optimize->Screen Iterate

  • Slow Evaporation: A straightforward method. A saturated solution of the compound is prepared in a suitable solvent (e.g., dichloromethane or ethyl acetate) and left in a loosely capped vial. The slow evaporation of the solvent gradually increases the concentration, leading to crystal nucleation and growth.

  • Vapor Diffusion: This is a highly controlled and effective technique. A concentrated solution of the compound is placed in a small vial, which is then sealed inside a larger jar containing a "poor" solvent (an "anti-solvent") in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. For this compound, a good starting point would be a solution in chloroform with hexane as the anti-solvent.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. The decrease in solubility upon cooling promotes crystal growth.

Single-Crystal X-ray Diffraction: From Crystal to Structure

Once a suitable crystal is obtained, the process of determining its atomic structure begins. This is a well-established technique that involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern[7].

G Mount 1. Crystal Mounting (on goniometer head) Diff 2. Data Collection (X-ray Diffractometer) Mount->Diff Position in X-ray beam Process 3. Data Processing (Integration & Scaling) Diff->Process Collect diffraction images Solve 4. Structure Solution (Phase Problem) Process->Solve Generate reflection file Refine 5. Structure Refinement (Least-Squares Fitting) Solve->Refine Obtain initial model Validate 6. Validation & Analysis (CIF file generation) Refine->Validate Minimize R-factor

  • Data Collection: The mounted crystal is cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage[8]. It is then rotated in a monochromatic X-ray beam. The diffracted X-rays are captured by a detector, producing a series of images containing thousands of reflection spots[7].

  • Data Processing: The intensity and position of each reflection are measured (integrated). These data are then scaled and corrected for experimental factors to produce a final reflection file.

  • Structure Solution and Refinement: This is the computational heart of the process.

    • Solution: The "phase problem" is solved using direct methods or Patterson functions to generate an initial electron density map, which reveals the positions of the heavier atoms (sulfur, oxygen, carbon).

    • Refinement: This initial model is improved through iterative cycles of least-squares refinement. Lighter hydrogen atoms are typically located in the difference Fourier map and refined. The final model is evaluated by its R-factor, a measure of the agreement between the calculated and observed diffraction data (a value below 5% is considered excellent for small molecules).

Anticipated Structural Features and Conformational Analysis

While the specific crystal structure of this compound is not yet published, we can make authoritative predictions about its key structural parameters based on the extensive body of data for related diaryl disulfides.

The most defining feature of a diaryl disulfide is the C–S–S–C torsion (dihedral) angle . This angle is almost never 0° or 180° (planar) due to repulsive lone-pair interactions on the sulfur atoms. Instead, it typically adopts a gauche conformation with a dihedral angle of approximately 85-90°[6].

Table of Expected Crystallographic Parameters:

ParameterExpected ValueRationale & Comparative Data
Crystal System Monoclinic or OrthorhombicThese are the most common crystal systems for organic molecules of this symmetry.
Space Group P2₁/c or P2₁2₁2₁Centrosymmetric (P2₁/c) or non-centrosymmetric space groups are highly probable.
S–S Bond Length 2.02 - 2.04 ÅConsistent with the S–S single bond length in other diaryl disulfides like diphenyl disulfide (~2.03 Å)[6] and bis(pentachlorophenyl) disulfide (~2.03 Å)[2].
C–S Bond Length 1.77 - 1.79 ÅTypical for an sp²-hybridized carbon bonded to sulfur.
C–S–S Bond Angle 104 - 107°This angle accommodates the steric bulk of the aryl groups and the electronic environment of the sulfur atoms.
C–S–S–C Torsion ±(80 - 95)°This non-planar arrangement minimizes lone pair repulsion. Bis(2-chlorophenyl) disulfide has a torsion angle of -85.0°[9]; bis(pentachlorophenyl) disulfide has an angle of -82.8°[2].

// Define nodes for atoms C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.2,0.75!"]; C3 [label="C", pos="-1.2,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.2,-0.75!"]; C6 [label="C", pos="1.2,0.75!"]; S1 [label="S", pos="-2.4,1.5!"]; S2 [label="S", pos="-3.6,0.75!"]; C7 [label="C", pos="-4.8,1.5!"]; C8 [label="C", pos="-6,0.75!"]; C9 [label="C", pos="-6,-0.75!"]; C10 [label="C", pos="-4.8,-1.5!"]; C11 [label="C", pos="-3.6,-0.75!"]; C12 [label="C", pos="-3.6, -2.25!"]; // This is a placeholder for the second ring connection O1 [label="O", pos="0,-2.5!"]; C13 [label="C", pos="0,-3.5!"]; O2 [label="O", pos="-4.8,-2.5!"]; C14 [label="C", pos="-4.8,-3.5!"];

// Draw bonds C1--C2--C3--C4--C5--C6--C1; C2--S1--S2--C11; C7--C8--C9--C10--C11--C7; C4--O1--C13; C10--O2--C14;

// Atom labels lab_C1 [shape=none, label="C", pos="0.2,1.5!"]; lab_C2 [shape=none, label="C", pos="-1.4,0.75!"]; lab_C3 [shape=none, label="C", pos="-1.4,-0.75!"]; lab_C4 [shape=none, label="C", pos="0.2,-1.5!"]; lab_C5 [shape=none, label="C", pos="1.4,-0.75!"]; lab_C6 [shape=none, label="C", pos="1.4,0.75!"]; lab_S1 [shape=none, label="S", pos="-2.4,1.7!"]; lab_S2 [shape=none, label="S", pos="-3.6,0.55!"]; lab_C7 [shape=none, label="C", pos="-4.6,1.5!"]; lab_C8 [shape=none, label="C", pos="-6.2,0.75!"]; lab_C9 [shape=none, label="C", pos="-6.2,-0.75!"]; lab_C10 [shape=none, label="C", pos="-4.6,-1.5!"]; lab_C11 [shape=none, label="C", pos="-3.4,-0.75!"]; lab_O1 [shape=none, label="O", pos="0.2,-2.5!"]; lab_C13 [shape=none, label="CH₃", pos="0.2,-3.8!"]; lab_O2 [shape=none, label="O", pos="-4.6,-2.5!"]; lab_C14 [shape=none, label="CH₃", pos="-4.6,-3.8!"]; } enddot Caption: 2D representation of this compound.

Analysis of Intermolecular Interactions and Crystal Packing

The true power of crystal structure analysis lies in understanding how individual molecules assemble into a stable, three-dimensional lattice. This packing is dictated by a subtle interplay of non-covalent interactions[2]. For this compound, the methoxy groups are key players.

  • C–H···O Hydrogen Bonds: The methoxy oxygen atoms are potent hydrogen bond acceptors. They will likely interact with aromatic C–H donors from neighboring molecules, forming a network of weak hydrogen bonds that stabilize the crystal lattice.

  • C–H···π Interactions: The electron-rich π systems of the phenyl rings can act as acceptors for C–H donors, often from the methyl groups of adjacent molecules.

  • π–π Stacking: The aromatic rings may engage in offset or edge-to-face stacking interactions. The presence of the bulky disulfide bridge and the methoxy groups will likely prevent ideal face-to-face stacking but will promote more complex arrangements.

  • Hirshfeld Surface Analysis: A modern computational tool used to visualize and quantify intermolecular interactions. This analysis maps close contacts onto a 3D surface around the molecule. For this structure, the Hirshfeld analysis is predicted to show significant contributions from H···H, C···H, and O···H contacts, providing quantitative evidence for the interactions described above[8].

Conclusion and Outlook

This guide has outlined a comprehensive, scientifically grounded pathway for the complete . By integrating strategic synthesis, meticulous crystallization, and rigorous crystallographic analysis, researchers can elucidate the precise three-dimensional structure of this molecule. The resulting data—particularly the C–S–S–C torsion angle and the detailed map of intermolecular interactions driven by the methoxy groups—will provide invaluable insights. For drug development professionals, this information can guide the design of more effective inhibitors or ligands. For materials scientists, it offers a blueprint for engineering new crystalline solids with tailored properties. This protocol serves as a robust framework for transforming a powdered compound into a highly-resolved structural model, unlocking its full scientific potential.

References

The Discovery and Synthetic Evolution of Bis(4-methoxyphenyl) Disulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bis(4-methoxyphenyl) disulfide, a symmetrical diaryl disulfide, holds a significant place in the landscape of organic sulfur chemistry. Its journey from a laboratory curiosity to a versatile building block in modern synthetic chemistry is a testament to the evolution of synthetic methodologies over the past century. This in-depth technical guide provides a comprehensive literature review of the discovery, history, and evolving synthesis of this compound. We will explore the seminal work that first brought this molecule to light, trace the development of more efficient and varied synthetic protocols, and provide detailed experimental procedures for key transformations. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the history and synthesis of this important chemical entity.

The Genesis: Initial Discovery and Synthesis

The first documented synthesis of this compound can be traced back to the early 20th century, emerging from the foundational work on aromatic sulfur compounds. The discovery was not a singular event but rather a consequence of the systematic exploration of the reactivity of substituted thiophenols.

The Precursor: 4-Methoxybenzenethiol

The journey to this compound began with the synthesis of its precursor, 4-methoxybenzenethiol, also known as p-anisyl mercaptan. The pioneering work of Zincke and Jörg, published in 1909 in the Berichte der deutschen chemischen Gesellschaft, laid the groundwork.[1][2] Their investigation into the derivatives of p-anisyl hydrogen sulfide provided the first detailed description of the synthesis of this crucial intermediate.

The method developed by Zincke and Jörg involved the reduction of 4-methoxybenzenesulfonyl chloride. This approach, characteristic of the era's synthetic chemistry, was a multi-step process that required careful manipulation of reactive intermediates.

The Birth of the Disulfide: Early Oxidation Methods

With 4-methoxybenzenethiol in hand, its oxidation to the corresponding disulfide was a logical and readily achievable transformation. Early methods for the oxidation of thiols to disulfides were often reliant on simple yet effective oxidizing agents. While Zincke and Jörg's 1909 paper primarily focused on the thiol and its other derivatives, the facile air oxidation of thiophenols to their corresponding disulfides was a known phenomenon. The inherent propensity of thiols to undergo oxidation meant that the disulfide was likely observed as a co-product or could be intentionally synthesized with mild oxidizing conditions.

The fundamental reaction underpinning this transformation is the coupling of two thiol molecules through the formation of a disulfide bond, with the concomitant removal of two hydrogen atoms.

The Evolution of Synthetic Methodologies

Over the decades, the synthesis of this compound has been refined and diversified, moving from classical methods to more sophisticated and efficient catalytic systems. This evolution reflects the broader advancements in synthetic organic chemistry, with a continuous drive towards milder reaction conditions, higher yields, and greater functional group tolerance.

A plethora of methods now exist for the preparation of this compound, primarily through the oxidation of 4-methoxybenzenethiol. A 2002 study highlighted the variety of synthetic pathways, noting that the disulfide can be a desired product or a significant by-product in reactions involving 4-methoxybenzenethiol, especially in the presence of copper catalysts.[3][4]

A Survey of Oxidizing Agents and Catalytic Systems

The choice of oxidizing agent or catalyst is paramount in achieving a high yield and purity of this compound. A wide array of reagents and systems have been successfully employed, each with its own advantages and mechanistic nuances.

Oxidizing Agent/CatalystReported Yield (%)Reference
Hydrogen Peroxide98[3]
Sodium Hypochlorite92[3]
Sodium Iodate98[3]
Dimethyl Sulfoxide (DMSO)98[3]
Sodium Iodide97[3]
Copper(II) Nitrate99[3]
Potassium Ferricyanide93[3]
Sodium Perborate Tetrahydrate78[3]
Chromium Trioxide76[3]

The causality behind these experimental choices often lies in the desire for selectivity and efficiency. For instance, hydrogen peroxide offers a "green" and atom-economical oxidation pathway.[3] Catalytic systems, such as those employing copper salts, can facilitate the oxidation under milder conditions and with greater control.[3][4] The use of DMSO as both a solvent and an oxidant represents an elegant and efficient approach to this transformation.[3]

Experimental Protocols

To provide a practical understanding of the synthesis of this compound, this section details both a classical and a modern experimental protocol.

Classical Synthesis: Oxidation with Hydrogen Peroxide

This method, a staple in organic synthesis, relies on the clean and powerful oxidizing properties of hydrogen peroxide.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxybenzenethiol (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Addition of Oxidant: Slowly add a 30% aqueous solution of hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting thiol.

  • Workup: Pour the reaction mixture into cold water. The solid this compound will precipitate out of solution.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white to off-white crystalline solid.

Self-Validating System: The purity of the final product can be readily assessed by its sharp melting point (typically 43-45 °C) and confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy. The absence of the characteristic S-H peak in the IR spectrum and the disappearance of the thiol proton signal in the 1H NMR spectrum are clear indicators of a successful oxidation.

Modern Synthesis: Copper-Catalyzed Aerobic Oxidation

This protocol exemplifies a more contemporary approach, utilizing a copper catalyst and atmospheric oxygen as the terminal oxidant, which is an environmentally benign and cost-effective choice.[3][4]

Step-by-Step Methodology:

  • Catalyst and Substrate: To a round-bottom flask, add 4-methoxybenzenethiol (1.0 equivalent), a catalytic amount of a copper salt (e.g., CuI or CuCl, 1-5 mol%), and a suitable solvent such as acetonitrile or DMF.

  • Base: Add a base, such as triethylamine or potassium carbonate (1.2 equivalents), to the mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature under an atmosphere of air (or by bubbling air through the solution) for 4-12 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, filter the mixture to remove the catalyst. Dilute the filtrate with an organic solvent like ethyl acetate and wash with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

Self-Validating System: The progress of the reaction can be easily monitored by TLC, observing the disappearance of the starting material and the appearance of the less polar disulfide product. The final product's identity and purity are confirmed using the same spectroscopic techniques as in the classical method.

Visualizing the Synthetic Pathways

To further elucidate the synthetic transformations, the following diagrams, generated using the DOT language, illustrate the key reaction workflows.

G cluster_classical Classical Synthesis: H₂O₂ Oxidation Thiol_C 4-Methoxybenzenethiol H2O2 H₂O₂ Thiol_C->H2O2 Oxidation Disulfide_C This compound H2O2->Disulfide_C

Caption: Classical synthesis of this compound via hydrogen peroxide oxidation.

G cluster_modern Modern Synthesis: Cu-Catalyzed Aerobic Oxidation Thiol_M 4-Methoxybenzenethiol Catalyst Cu Catalyst / Air (O₂) Thiol_M->Catalyst Oxidation Disulfide_M This compound Catalyst->Disulfide_M

Caption: Modern copper-catalyzed aerobic oxidation for the synthesis of this compound.

Conclusion

The history of this compound is a microcosm of the progress in synthetic organic chemistry. From its origins in the early 20th century, rooted in the fundamental exploration of organosulfur compounds, its synthesis has evolved to embrace a wide range of methodologies. The journey from classical stoichiometric oxidations to modern, efficient catalytic processes underscores the relentless pursuit of more sustainable and effective chemical transformations. This guide has provided a comprehensive overview of this journey, offering both historical context and practical experimental insights for the contemporary researcher. The continued exploration of new synthetic routes and applications for this compound and its derivatives will undoubtedly contribute to further advancements in chemical science and technology.

References

physical properties like melting point and appearance of bis(4-methoxyphenyl) disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a focused examination of the key physical properties of bis(4-methoxyphenyl) disulfide, a compound of interest in synthetic chemistry and drug development. Primarily addressing researchers, scientists, and professionals in drug development, this document offers a detailed overview of the compound's appearance and melting point, underpinned by robust experimental protocols and the scientific rationale for their application. By integrating field-proven insights with established analytical methods, this guide serves as a practical resource for the accurate characterization and quality assessment of this compound.

Introduction: The Significance of Physical Characterization

This compound, also known as 4,4'-dimethoxydiphenyl disulfide, is an organic disulfide that serves as a valuable intermediate in various synthetic pathways. The disulfide linkage (S-S) is a key functional group in numerous biologically active molecules and materials. Accurate determination of the physical properties of precursor molecules like this compound is a cornerstone of scientific integrity and reproducibility. Properties such as melting point and visual appearance are not merely descriptive data points; they are critical indicators of sample purity, identity, and crystalline integrity, which directly impact reaction outcomes, biological activity, and material performance. This guide provides the foundational knowledge and methodologies required to confidently assess these characteristics.

Core Physical Properties of this compound

The physical characteristics of a compound are its intrinsic signature. For this compound, these properties are well-documented across various chemical suppliers and in the scientific literature. A summary of these key quantitative data points is presented below for easy reference.

PropertyValueSource(s)
IUPAC Name 1-methoxy-4-[(4-methoxyphenyl)disulfanyl]benzene[1][2]
CAS Number 5335-87-5[3]
Molecular Formula C₁₄H₁₄O₂S₂[1][2]
Molecular Weight 278.39 g/mol [3]
Melting Point 41-45 °C[3]
Appearance White to cream/yellow crystalline solid or powder[2][4]
Form Crystals, crystalline powder, or fused solid[2]

Experimental Determination of Physical Properties

The trustworthiness of physical data hinges on the validity of the experimental methods used for their determination. This section details the protocols for purifying the compound and subsequently measuring its melting point and characterizing its appearance.

Prerequisite for Accurate Measurement: Purification via Recrystallization

The presence of impurities is the most significant factor affecting the melting point of a crystalline solid, typically causing a depression and broadening of the melting range.[5] Therefore, purification of the crude product is a mandatory preliminary step for accurate characterization. Recrystallization is the gold standard for purifying nonvolatile organic solids.

Causality of Experimental Choices: The choice of solvent is critical; an ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. This differential solubility ensures minimal loss of the desired compound upon cooling and maximal exclusion of impurities, which remain in the cold solvent (the "mother liquor").[6] Slow cooling is essential to allow for the formation of a well-ordered crystal lattice, which inherently excludes differently shaped impurity molecules.[1]

Protocol for Recrystallization:

  • Solvent Selection: Based on the polarity of this compound, a polar protic solvent like ethanol or a solvent mixture such as ethanol/water or ethyl acetate/hexane is a suitable starting point for solubility tests.[4]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of hot solvent until the solid is just fully dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath to maximize crystal formation.[6]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing impurities.

  • Drying: Allow the crystals to dry completely under vacuum. The final product should be a free-flowing crystalline solid.

Melting Point Determination: A Self-Validating System

The melting point is a highly reliable indicator of purity. A pure crystalline compound melts over a very narrow range (typically 0.5–1.0 °C), while impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, resulting in a lower and broader melting range.[7] This phenomenon is known as melting point depression.

Authoritative Grounding: The capillary method, utilizing an apparatus such as a Mel-Temp, is a standard and widely accepted technique for determining the melting point of organic compounds.[8][9]

Protocol for Melting Point Determination using a Mel-Temp Apparatus:

  • Sample Preparation: Ensure the purified this compound is completely dry and finely powdered. Press the open end of a capillary tube into the powder until a 2-3 mm column of the sample is packed into the closed end.[8]

  • Apparatus Setup: Place the packed capillary tube into the heating block of the Mel-Temp apparatus.

  • Rapid Preliminary Measurement: Heat the sample rapidly (e.g., 10-15 °C per minute) to determine an approximate melting temperature. Note the temperature at which the solid liquefies.

  • Accurate Measurement: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point. Prepare a new capillary with the sample.

  • Controlled Heating: Heat the new sample, but reduce the heating rate to 1-2 °C per minute once the temperature is within ~15 °C of the expected melting point.[8][9] This slow rate ensures thermal equilibrium between the heating block, the thermometer, and the sample, which is critical for accuracy.[8]

  • Data Recording: Record two temperatures:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the last crystal melts completely. The melting point is reported as the range T₁ – T₂. For this compound, this should fall within the 41-45 °C range.[3]

Characterization of Appearance

The visual appearance provides qualitative information about the sample's state and purity. While instrumental techniques provide quantitative data, a trained eye can gather valuable initial insights.

Protocol for Visual Characterization:

  • Observation: Place a small amount of the dried, purified sample on a clean, white surface or watch glass.

  • Color Assessment: Observe the color under good, neutral lighting. Pure this compound is typically a white to off-white or pale yellow solid.[2][4] Darker colors (e.g., brown) may indicate the presence of impurities or degradation products.[2]

  • Form Description: Examine the sample under low magnification (e.g., with a magnifying glass or stereomicroscope). Describe the form as crystalline, powdered, or fused. Note the general shape of the crystals if they are well-formed. For this compound, the appearance is often described as "crystals or crystalline powder".[2]

Workflow and Logical Relationships

The process of characterizing the physical properties of a synthesized compound follows a logical sequence designed to ensure data integrity. The workflow begins with purification, as this is a prerequisite for any meaningful physical measurement, followed by the determination of key physical constants.

G cluster_0 Purification Stage cluster_1 Characterization Stage cluster_2 Validation Crude Crude Synthesized Product Recrystallize Recrystallization Protocol (e.g., Ethanol/Water) Crude->Recrystallize Dissolve in min. hot solvent Filter Vacuum Filtration & Drying Recrystallize->Filter Cool slowly to induce crystallization Pure Purified Crystalline Solid Filter->Pure Visual Visual Inspection (Color, Form) Pure->Visual MP Melting Point Determination (Mel-Temp Apparatus) Pure->MP Data Physical Properties Data (Appearance, MP Range) Visual->Data MP->Data Compare Compare with Literature Values (e.g., 41-45 °C) Data->Compare Purity Assess Purity (Sharp vs. Broad MP Range) Compare->Purity

References

An In-Depth Technical Guide to the S-S Bond Properties in Bis(4-methoxyphenyl) disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of the Disulfide Bridge

The disulfide bond (S-S) is a unique covalent linkage central to the structure and function of numerous systems in chemistry and biology. From providing the critical tertiary and quaternary structural stability in proteins like insulin and antibodies to its role in dynamic combinatorial chemistry and advanced materials, the disulfide bridge is far more than a simple linker. Its reactivity, particularly its susceptibility to redox stimuli, allows it to function as a reversible switch, making it a cornerstone of redox-active polymers, drug delivery systems, and vulcanized rubber.

This guide focuses on a specific, electronically-rich diaryl disulfide: bis(4-methoxyphenyl) disulfide. The inclusion of the electron-donating methoxy groups in the para positions of the phenyl rings significantly modulates the electronic properties of the sulfur atoms and the S-S bond itself. Understanding these properties is crucial for researchers in medicinal chemistry, materials science, and organic synthesis who wish to leverage the unique characteristics of this molecule. Herein, we provide a detailed exploration of the synthesis, structural characteristics, physicochemical properties, and reactivity of the S-S bond in this compound, supported by field-proven experimental protocols.

Molecular Synthesis and Characterization

The most common and direct route to synthesizing this compound is through the oxidation of its corresponding thiol, 4-methoxybenzenethiol. This transformation is readily achieved with a variety of oxidizing agents, a testament to the facile nature of disulfide bond formation.

Numerous methods have been reported, with varying yields and conditions. For instance, oxidation using hydrogen peroxide, sodium iodate, or DMSO can achieve yields upwards of 98%.[1] Copper catalysts, in particular, have been shown to be effective in promoting this oxidation.[1] A general, high-yielding laboratory procedure is outlined below.

Experimental Protocol: Synthesis via Oxidation
  • Dissolution: Dissolve 4-methoxybenzenethiol (1.0 equivalent) in a suitable solvent such as ethanol or a biphasic mixture of dichloromethane/water.

  • Oxidant Addition: Slowly add an oxidizing agent (e.g., a 30% solution of hydrogen peroxide) to the stirred solution at room temperature. The reaction is often exothermic and may require cooling in an ice bath.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting thiol is fully consumed.

  • Workup: Upon completion, extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine to remove any residual oxidant and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by recrystallization from a solvent system like ethyl acetate/hexane to yield this compound as a white to pale yellow crystalline solid.[2]

Structural & Spectroscopic Properties of the S-S Bond

The defining characteristics of the disulfide bond are its length, the C-S-S-C dihedral angle, and its vibrational frequency. These parameters dictate the bond's stability and reactivity.

Crystallographic Analysis

While a specific crystal structure for this compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC) as of this writing, extensive data on analogous diaryl disulfides provide highly reliable reference points. For aromatic disulfides, the S-S bond length is consistently found to be approximately 2.03 - 2.06 Å. The most critical geometric parameter is the C-S-S-C dihedral angle, which typically adopts a gauche conformation of around 90°.[3] This conformation minimizes the repulsion between the lone pairs of electrons on the adjacent sulfur atoms, a key factor for the bond's stability. Deviations from this ideal 90° angle, often seen in strained cyclic disulfides, lead to a significant increase in reactivity.[4]

Spectroscopic Fingerprints

Spectroscopy offers a non-destructive window into the molecule's structure.

  • NMR Spectroscopy: The symmetry of this compound simplifies its NMR spectra.

    • ¹H NMR (in CDCl₃): The aromatic protons appear as a characteristic AA'BB' system, with two doublets. The protons ortho to the sulfur atom are typically downfield (around δ 7.31 ppm) compared to the protons meta to the sulfur (around δ 6.87 ppm). The methoxy protons present as a sharp singlet at approximately δ 3.82 ppm.[2]

    • ¹³C NMR (in CDCl₃): Four distinct signals are observed in the aromatic region, corresponding to the ipso, ortho, meta, and para carbons. The methoxy carbon appears around δ 55.3 ppm.[2]

  • Vibrational Spectroscopy (IR & Raman):

    • Infrared (IR) Spectroscopy: While the S-S stretch is typically weak and often difficult to observe in IR spectra, other characteristic peaks are prominent. These include the strong C-O stretching vibration for the methoxy group (~1249 cm⁻¹) and the aromatic C=C stretching vibrations (~1590 cm⁻¹).[1]

    • Raman Spectroscopy: This technique is particularly well-suited for observing the S-S bond. The S-S stretching vibration gives rise to a distinct, sharp signal in the range of 500-540 cm⁻¹. For many diaryl disulfides, this peak is observed at approximately 510 cm⁻¹ . This provides a direct and reliable method for confirming the presence and integrity of the disulfide linkage.

  • UV-Visible Spectroscopy: Diaryl disulfides exhibit characteristic ultraviolet absorptions. The electronic transitions are typically π → π* transitions within the aromatic rings and n → σ* transitions associated with the sulfur lone pairs and the S-S sigma bond. The presence of the auxochromic methoxy groups is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted diphenyl disulfide.

PropertyValueMethod
S-S Bond Length ~2.03 - 2.06 Å (typical)X-ray Crystallography (Analog)
C-S-S-C Dihedral Angle ~90° (typical)X-ray Crystallography (Analog)
S-S Bond Dissociation Energy 49.0 kcal/molDensity Functional Theory
¹H NMR (δ, ppm in CDCl₃) ~7.31 (d), ~6.87 (d), ~3.82 (s)¹H NMR Spectroscopy
Raman S-S Stretch (ν) ~510 cm⁻¹Raman Spectroscopy
Melting Point 41-45 °CPhysical Measurement

Physicochemical Properties and Reactivity of the S-S Bond

The electronic nature of the 4-methoxyphenyl substituents directly influences the S-S bond's strength, redox potential, and susceptibility to chemical cleavage.

Bond Strength and Stability

The S-S bond is a relatively labile covalent bond. The bond dissociation energy (BDE) for this compound has been calculated using density functional theory to be 49.0 kcal/mol . This value is slightly lower than that of the unsubstituted diphenyl disulfide (~54.5 kcal/mol), indicating that the electron-donating methoxy groups subtly weaken the S-S bond. This is rationalized by the ability of the methoxy group to stabilize the resulting 4-methoxybenzenethiyl radical through resonance, thereby lowering the energy required for homolytic cleavage.

G cluster_molecule This compound cluster_effect Electronic Effect cluster_impact Impact on S-S Bond mol MeO-Ph-S-S-Ph-OMe MeO Methoxy Group (-OMe) Effect Electron Donating Group (EDG) +M (Mesomeric) Effect MeO->Effect Donates e⁻ density to phenyl ring SS_Bond S-S Bond Effect->SS_Bond Increases electron density on Sulfur atoms Impact Slightly Lower Bond Dissociation Energy (49.0 kcal/mol) Increased reactivity towards electrophiles SS_Bond->Impact Destabilization

Caption: Electronic influence of methoxy groups on the S-S bond.

Redox Behavior and Electrochemistry

The defining characteristic of the disulfide bond is its redox activity. It can be reversibly reduced to two thiolates and subsequently re-oxidized to reform the disulfide. This process is central to its biological function and its application in dynamic materials.

The reduction is a two-electron process: Ar-S-S-Ar + 2e⁻ ⇌ 2 Ar-S⁻

This redox behavior can be precisely studied using cyclic voltammetry (CV). In a typical CV experiment, a potential is swept, and the resulting current from the reduction (cathodic peak) and oxidation (anodic peak) is measured. For diaryl disulfides, the reduction process is often kinetically irreversible, meaning the separation between the cathodic and anodic peaks is large.[5] This indicates a significant molecular rearrangement upon electron transfer, consistent with the cleavage of the S-S bond.

Experimental Protocol: Cyclic Voltammetry
  • Solution Preparation: Prepare a solution of this compound (e.g., 1-5 mM) in a suitable aprotic solvent like acetonitrile or dimethylformamide (DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Cell Assembly: Assemble a standard three-electrode electrochemical cell:

    • Working Electrode: Glassy Carbon Electrode (GCE)

    • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

    • Counter (Auxiliary) Electrode: Platinum wire

  • Deoxygenation: Purge the solution with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Data Acquisition:

    • Set the initial potential to a value where no reaction occurs (e.g., 0 V).

    • Scan towards a negative potential until the reduction peak is observed (typically beyond -1.0 V vs. Ag/AgCl).

    • Reverse the scan direction back to the starting potential.

    • Typical scan rates range from 20 to 500 mV/s.

  • Analysis: The resulting voltammogram will show the cathodic peak potential (Epc) corresponding to the S-S bond reduction. The peak current (Ipc) will be proportional to the analyte concentration.

CV_Workflow Prep 1. Prepare Analyte Solution (Disulfide + Electrolyte in Solvent) Deoxy 2. Deoxygenate with N₂/Ar Prep->Deoxy Cell 3. Assemble 3-Electrode Cell (Working, Reference, Counter) Deoxy->Cell Scan 4. Apply Potential Scan (e.g., 0V → -2V → 0V) Cell->Scan Data 5. Record Current vs. Potential Scan->Data Analyze 6. Analyze Voltammogram (Identify Peak Potentials) Data->Analyze

References

Methodological & Application

The Utility of Bis(4-methoxyphenyl) Disulfide in Visible-Light Photocatalysis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Player in Modern Organic Synthesis

Visible-light photocatalysis has emerged as a powerful tool in modern organic chemistry, offering green and sustainable pathways to construct complex molecules. At the heart of this field is the continual search for efficient and versatile reagents that can harness the energy of light to drive chemical transformations. Bis(4-methoxyphenyl) disulfide, a readily available and stable solid, has garnered significant attention for its multifaceted roles in visible-light-mediated reactions. This document serves as a technical guide for researchers, scientists, and drug development professionals on the applications and protocols involving this valuable disulfide.

This compound's utility stems from the relatively weak sulfur-sulfur bond, which can undergo homolytic cleavage upon irradiation with visible light to generate highly reactive 4-methoxy-phenylthiyl radicals.[1] These thiyl radicals are central to the disulfide's function, acting either as the primary photocatalyst in metal-free systems or as a key intermediate in photoredox-catalyzed reactions. This guide will delve into its applications in aerobic oxidations, cycloadditions, and C-H functionalizations, providing both mechanistic insights and detailed experimental protocols.

Applications & Mechanistic Insights

Metal-Free Photocatalyst for Aerobic Oxidative Transformations

A significant advantage of using this compound is its ability to act as a metal-free photocatalyst, circumventing the need for expensive and potentially toxic heavy metals. In the presence of visible light and an oxygen atmosphere, it can catalyze a range of oxidative reactions.

a) Aerobic Oxidative Cleavage of C=C Bonds:

This compound can effectively catalyze the aerobic oxidative cleavage of carbon-carbon double bonds in arylolefins to yield the corresponding aldehydes or ketones.[1][2] This transformation proceeds under mild conditions at room temperature, using oxygen from the air as the terminal oxidant.

Proposed Mechanism: The reaction is initiated by the visible-light-induced homolysis of the disulfide bond to form two thiyl radicals. These radicals then catalyze the reaction between the olefin and molecular oxygen, likely proceeding through a dioxetane intermediate which then decomposes to the final carbonyl products.[1]

G cluster_initiation Initiation cluster_propagation Propagation Disulfide Ar-S-S-Ar (this compound) Thiyl_Radical 2 Ar-S• (4-methoxyphenylthiyl radical) Disulfide->Thiyl_Radical Visible Light (hν) Thiyl_Radical_cat Ar-S• Olefin Olefin (R1R2C=CR3R4) Intermediate_Complex [Olefin---S-Ar]• Olefin->Intermediate_Complex + Ar-S• Dioxetane Dioxetane Intermediate Intermediate_Complex->Dioxetane + O₂ Oxygen O₂ (1 atm) Dioxetane->Thiyl_Radical_cat Releases Ar-S• Products Ketones/Aldehydes (R1R2C=O + R3R4C=O) Dioxetane->Products

Figure 1: Proposed mechanism for disulfide-catalyzed aerobic oxidative cleavage of olefins.

b) Aerobic Oxidation of 1,3-Dicarbonyl Compounds:

This disulfide also catalyzes the aerobic oxidation of 1,3-dicarbonyl compounds.[2] The reaction likely proceeds through the formation of a photoexcited disulfide-enol complex, which then reacts with triplet oxygen to generate singlet oxygen. The highly reactive singlet oxygen then oxidizes the dicarbonyl compound.[2]

Co-catalyst in Photocatalytic Cycloadditions

In certain photocatalytic reactions, this compound can act as a crucial co-catalyst. For instance, in [4+2] cycloaddition reactions, the photogenerated thiyl radicals can function as hydrogen atom transfer (HAT) agents, facilitating the overall transformation.[2] The disulfide's role is to initiate a radical cascade that ultimately leads to the desired cycloadduct.

Thiolating Agent in Direct C-H Sulfenylation of Electron-Rich Arenes

One of the most powerful applications of this compound is in the direct C-H sulfenylation of electron-rich arenes.[3][4][5] This method allows for the formation of valuable aryl sulfides, which are common motifs in pharmaceuticals and materials science. The reaction is typically performed using a photoredox catalyst, such as an iridium complex, under visible light irradiation.

Proposed Mechanism: The reaction proceeds via an oxidative quenching cycle of the photocatalyst. The excited photocatalyst is quenched by the electron-rich arene, forming an arene radical cation. This intermediate then undergoes deprotonation and subsequent reaction with the disulfide to afford the desired aryl sulfide. An external oxidant is often required to regenerate the photocatalyst.[3][4]

G cluster_catalytic_cycle Photocatalytic Cycle PC [Ir(III)] PC_excited [Ir(III)]* PC->PC_excited Visible Light (hν) PC_reduced [Ir(II)] Arene_radical_cation [Ar'-H]•+ PC_excited->Arene_radical_cation + Ar'-H PC_reduced->PC + Oxidant Arene Electron-Rich Arene (Ar'-H) Product Aryl Sulfide (Ar'-S-Ar) Arene_radical_cation->Product + Ar-S-S-Ar - H+ - ArS• Disulfide Ar-S-S-Ar Oxidant Oxidant Oxidant_reduced Oxidant (reduced)

Figure 2: Proposed mechanism for the direct C-H sulfenylation of electron-rich arenes.

Detailed Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Metal-Free Aerobic Oxidative Cleavage of 4-Methoxystyrene

This protocol describes the aerobic oxidative cleavage of 4-methoxystyrene to 4-methoxybenzaldehyde using this compound as the photocatalyst.

Materials:

  • This compound (CAS: 5335-87-5)[6]

  • 4-Methoxystyrene

  • Acetonitrile (CH₃CN), anhydrous

  • Schlenk flask or similar reaction vessel

  • Balloon filled with oxygen (O₂) or an air pump

  • Visible light source (e.g., blue LEDs, 455 nm)[4]

  • Stir plate and stir bar

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add this compound (0.1 mmol, 27.8 mg).

  • Add 4-methoxystyrene (1.0 mmol, 134.2 mg).

  • Add anhydrous acetonitrile (5.0 mL).

  • Seal the flask and purge with oxygen for 5 minutes (or leave open to the air).

  • Place the reaction mixture approximately 5-10 cm from a visible light source and begin vigorous stirring.

  • Irradiate the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, remove the light source and quench the reaction by exposing it to air.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford 4-methoxybenzaldehyde.

Protocol 2: Direct C-H Sulfenylation of 1,3,5-Trimethoxybenzene

This protocol outlines the direct C-H sulfenylation of 1,3,5-trimethoxybenzene with this compound using an iridium-based photocatalyst.[7]

Materials:

  • 1,3,5-Trimethoxybenzene

  • This compound[6]

  • [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ (Iridium photocatalyst)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Acetonitrile (CH₃CN), dry

  • Reaction vial with a snap cap

  • Nitrogen (N₂) source

  • Visible light source (e.g., blue LEDs, 455 nm)[4][7]

  • Stir plate and stir bar

  • Ethyl acetate

  • Water

  • Magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a reaction vial, combine 1,3,5-trimethoxybenzene (0.1 mmol, 16.8 mg), this compound (0.2 mmol, 55.6 mg), [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ (0.002 mmol, 2.2 mg), and ammonium persulfate (0.175 mmol, 40 mg).[7]

  • Add dry acetonitrile (2.0 mL) to the vial.[7]

  • Seal the vial and degas the mixture by bubbling nitrogen through it for 10-15 minutes.

  • Place the reaction vial on a stir plate and begin stirring.

  • Irradiate the vial with a 455 nm LED lamp at 25 °C.[7]

  • Continue irradiation for 6-24 hours, monitoring the reaction by TLC or GC-MS.[7]

  • After completion, dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with water (3 x 15 mL).[7]

  • Dry the combined organic phases over anhydrous MgSO₄, filter, and concentrate in vacuo.[7]

  • Purify the crude product by flash column chromatography on silica gel using a petrol ether/ethyl acetate eluent system to yield the desired aryl sulfide.[7]

Data Summary

The following table summarizes representative yields for the C-H sulfenylation of various electron-rich arenes with different disulfide reagents, highlighting the efficiency of this compound.

EntryAreneDisulfideProductYield (%)
11,2,4-TrimethoxybenzeneDiphenyl disulfide1-(phenylthio)-2,4,5-trimethoxybenzene75
21,2,4-TrimethoxybenzeneThis compound1-((4-methoxyphenyl)thio)-2,4,5-trimethoxybenzene85
31,3,5-TrimethoxybenzeneDiphenyl disulfide1,3,5-trimethoxy-2-(phenylthio)benzene53
41,3,5-TrimethoxybenzeneThis compound1,3,5-trimethoxy-2-((4-methoxyphenyl)thio)benzene54

Data adapted from Beilstein J. Org. Chem. 2018, 14, 2520–2528.[3][4][5][7]

Conclusion

This compound is a versatile and valuable reagent in the field of visible-light photocatalysis. Its ability to serve as a metal-free photocatalyst and as an efficient source of thiyl radicals for C-H functionalization makes it a powerful tool for organic synthesis. The protocols and mechanistic insights provided in this guide are intended to facilitate its adoption in research and development, paving the way for the discovery of novel and sustainable chemical transformations.

References

Application Notes and Protocols for the Use of Bis(4-methoxyphenyl) disulfide in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, chemists, and professionals in drug development on the versatile applications of bis(4-methoxyphenyl) disulfide. It moves beyond simple procedural lists to offer in-depth mechanistic insights, field-proven protocols, and a framework for troubleshooting and optimization. Key applications covered include its use as a precursor for in situ thiol generation, a photocatalyst for C-C bond cleavage, a reagent for the synthesis of unsymmetrical disulfides, and as an electrophilic source for the thiolation of carbon nucleophiles.

Introduction: Properties and Synthetic Potential

This compound, also known as 4,4'-dimethoxydiphenyl disulfide, is a symmetrical aromatic disulfide that serves as a stable, crystalline solid, making it a convenient and easy-to-handle source of the 4-methoxyphenylthio moiety.[1] Its synthetic utility stems from the reactivity of the disulfide bond (S-S), which can undergo either homolytic or heterolytic cleavage to generate highly reactive sulfur-centered species. The presence of the electron-donating methoxy groups in the para positions subtly modulates the electronic properties of the sulfur atoms compared to diphenyl disulfide, influencing its reactivity in various transformations.

This guide explores its primary roles in organic synthesis, focusing on the underlying mechanisms that govern its reactivity and providing detailed, validated protocols for its successful implementation in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 5335-87-5[1]
Molecular Formula (CH₃OC₆H₄S)₂[1]
Molecular Weight 278.39 g/mol [1]
Appearance White to light yellow crystalline solid
Melting Point 41-45 °C[1]
Boiling Point 200 °C at 3 mmHg[1]
Solubility Soluble in many organic solvents (e.g., CHCl₃, THF, MeCN)[2][3]

Application I: In Situ Generation of 4-Methoxybenzenethiol via Reductive Cleavage

One of the most fundamental applications of this compound is as a stable precursor to the corresponding thiol, 4-methoxybenzenethiol. Direct handling of thiols can be problematic due to their unpleasant odor and propensity for oxidation. Using the disulfide allows for the in situ generation of the active thiol nucleophile immediately before its intended use.

Mechanistic Insight: Phosphine-Mediated Reduction

The reduction of disulfides by phosphines, such as the odorless and water-soluble Tris(2-carboxyethyl)phosphine (TCEP), is a robust and widely used transformation.[4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] The phosphorus atom of the phosphine acts as a potent nucleophile, attacking one of the electrophilic sulfur atoms of the disulfide bond. This attack leads to the formation of a phosphonium-thiolate ion pair intermediate. In the presence of a proton source (often water), this intermediate undergoes hydrolysis to yield two equivalents of the thiol and the corresponding phosphine oxide.[7] This process is essentially irreversible, driving the reaction to completion.[5]

sn2_mechanism Disulfide Ar-S-S-Ar Intermediate [R₃P⁺-S-Ar] [ArS⁻] Disulfide->Intermediate Sₙ2 Attack Phosphine R₃P Phosphine->Intermediate Water H₂O Thiol 2 Ar-SH Water->Thiol PhosphineOxide R₃P=O Water->PhosphineOxide Intermediate->Thiol Hydrolysis Intermediate->PhosphineOxide

Figure 1: General workflow for the phosphine-mediated reduction of a disulfide.

Protocol 2.1: TCEP-Mediated Reduction of this compound

This protocol describes the generation of 4-methoxybenzenethiol for subsequent use in a reaction, such as a Michael addition or SNAr reaction.

Materials:

  • This compound (1.0 eq)

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl) (2.2 eq)

  • Anhydrous THF or DMF

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (e.g., 278 mg, 1.0 mmol).

  • Dissolve the disulfide in an appropriate anhydrous solvent (e.g., 5 mL of THF).

  • In a separate flask, prepare a solution of TCEP·HCl (e.g., 631 mg, 2.2 mmol) in a minimal amount of degassed water or buffer and neutralize carefully with saturated NaHCO₃ solution until gas evolution ceases. Note: TCEP is most effective at a pH between 5 and 9.[4]

  • Add the neutralized TCEP solution dropwise to the stirred solution of the disulfide at room temperature.

  • Stir the reaction mixture for 30-60 minutes at room temperature. Reaction completion can be monitored by TLC by observing the disappearance of the starting disulfide spot.

  • The resulting solution containing 4-methoxybenzenethiol (2.0 mmol) is now ready for the addition of the next set of reagents for the subsequent reaction step. Causality Note: The use of a slight excess of TCEP ensures the complete and rapid cleavage of the disulfide bond.[4]

Application II: Photocatalytic Generation of Thiyl Radicals

A modern application of diaryl disulfides is their use as metal-free photocatalysts. Under visible light irradiation, the relatively weak S-S bond of this compound can undergo homolytic cleavage to generate two equivalents of the 4-methoxyphenylthiyl radical (ArS•).[8] These highly reactive radicals can initiate or participate in a variety of catalytic cycles.

Mechanistic Insight: Aerobic Oxidative Cleavage of Olefins

One notable example is the aerobic oxidative cleavage of C=C bonds. The photogenerated thiyl radical (ArS•) initiates the process by adding to the olefin. The resulting carbon-centered radical then reacts with molecular oxygen (O₂), a ground-state triplet diradical, to form a peroxyl radical. Subsequent cyclization and fragmentation steps lead to the formation of a dioxetane intermediate, which then decomposes to yield two carbonyl compounds (aldehydes or ketones). The ArS• radical is regenerated, allowing it to re-enter the catalytic cycle.[8]

photocatalysis_cycle Disulfide Ar-S-S-Ar Radical 2 ArS• (Thiyl Radical) Disulfide->Radical visible light (hν) Intermediate1 Radical Adduct Radical->Intermediate1 + Olefin Olefin Olefin (R₂C=CR₂) O2 O₂ (air) Intermediate2 Peroxyl Radical Intermediate1->Intermediate2 + O₂ Dioxetane Dioxetane Intermediate2->Dioxetane cyclization Dioxetane->Radical regeneration Products Aldehydes/Ketones Dioxetane->Products decomposition

Figure 2: Proposed mechanism for the disulfide-catalyzed aerobic cleavage of olefins.[8]

Protocol 3.1: Visible-Light-Mediated Aerobic Cleavage of 1,1-Diphenylethylene

Materials:

  • 1,1-Diphenylethylene (1.0 eq)

  • This compound (0.1 eq, 10 mol%)

  • Acetonitrile (MeCN)

  • Oxygen (O₂) balloon or ambient air

  • Visible light source (e.g., Blue LED lamp, 24W)

Procedure:

  • Add 1,1-diphenylethylene (e.g., 180 mg, 1.0 mmol) and this compound (28 mg, 0.1 mmol) to a reaction tube equipped with a magnetic stir bar.

  • Add acetonitrile (5 mL) to dissolve the reagents.

  • Seal the tube and purge with oxygen gas from a balloon for 2-3 minutes (or leave open to the air, though an O₂ atmosphere is often more efficient).

  • Place the reaction tube approximately 5-10 cm from the visible light source and begin vigorous stirring.

  • Irradiate the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the product, benzophenone. Self-Validation: The expected product is benzophenone. Its identity can be confirmed by ¹H NMR, ¹³C NMR, and comparison to an authentic sample.

Application III: Synthesis of Unsymmetrical Disulfides

The synthesis of unsymmetrical disulfides (R¹-S-S-R²) is challenging because simple co-oxidation of two different thiols often leads to a statistical mixture of three products (R¹SSR¹, R²SSR², and R¹SSR²).[9] A more controlled approach involves reacting a symmetrical disulfide with a different thiol in a thiol-disulfide exchange reaction, or activating the disulfide to form an electrophilic sulfur species that can be trapped by a second thiol.

Mechanistic Insight: Electrophilic Activation

This compound can be cleaved by reagents like sulfuryl chloride (SO₂Cl₂) to generate 4-methoxybenzenesulfenyl chloride (CH₃O-Ph-S-Cl).[10] This sulfenyl chloride is a potent sulfur electrophile. Subsequent reaction with a different thiol (R²-SH) proceeds via nucleophilic attack of the thiol sulfur onto the electrophilic sulfenyl chloride sulfur, displacing the chloride ion and forming the desired unsymmetrical disulfide with high selectivity.

unsymmetrical_synthesis Start_Disulfide Ar¹-S-S-Ar¹ Sulfenyl_Chloride Ar¹-S-Cl (Electrophilic Sulfur) Start_Disulfide->Sulfenyl_Chloride Cleavage Activator SO₂Cl₂ Activator->Sulfenyl_Chloride Thiol2 R²-SH Product Ar¹-S-S-R² (Unsymmetrical Disulfide) Thiol2->Product Sulfenyl_Chloride->Product Nucleophilic Attack HCl HCl

Figure 3: Strategy for synthesizing unsymmetrical disulfides via an electrophilic sulfenyl chloride intermediate.

Protocol 4.1: Synthesis of an Unsymmetrical Aryl-Alkyl Disulfide

Materials:

  • This compound (1.0 eq)

  • Sulfuryl chloride (SO₂Cl₂) (1.0 eq)

  • An alkyl or aryl thiol (R-SH) (e.g., benzyl mercaptan) (1.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Pyridine or triethylamine (1.1 eq)

Procedure:

  • In an oven-dried flask under an inert atmosphere, dissolve this compound (e.g., 278 mg, 1.0 mmol) in anhydrous DCM (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add sulfuryl chloride (e.g., 81 µL, 1.0 mmol) dropwise to the solution. Stir for 15-30 minutes at 0 °C to form the sulfenyl chloride intermediate. Safety Note: SO₂Cl₂ is corrosive and reacts violently with water. Handle in a fume hood.

  • In a separate flask, dissolve the second thiol (e.g., benzyl mercaptan, 124 mg, 1.0 mmol) and a non-nucleophilic base like pyridine (89 µL, 1.1 mmol) in anhydrous DCM (3 mL).

  • Slowly add the solution of the second thiol to the sulfenyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the pure unsymmetrical disulfide.

Summary of Applications and Conditions

Table 2: Overview of Synthetic Protocols for this compound

ApplicationKey ReagentsSolventTemp.TimeTypical Yield
Thiol Generation TCEP·HCl, NaHCO₃THFRT0.5-1 hQuantitative (in situ)
Photocatalysis O₂ (air), Visible LightMeCNRT12-24 hCatalyst (Product yield >80%)
Unsymmetrical Disulfide SO₂Cl₂, R-SH, PyridineDCM0 °C to RT1-3 h70-90%[10]
α-Thiolation LDA or LiHMDS, KetoneTHF-78 °C to RT1-2 h65-85%

References

Application Note: Bis(4-methoxyphenyl) Disulfide as a Versatile Reagent for the Synthesis of Aryl Sulfides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Aryl sulfides are a cornerstone structural motif in medicinal chemistry, drug development, and materials science.[1] Their synthesis has been a subject of intense research, aiming for methodologies that are efficient, scalable, and tolerant of diverse functional groups. This application note provides a detailed guide for researchers on the use of bis(4-methoxyphenyl) disulfide as a stable, solid, and effective electrophilic sulfur source for the construction of carbon-sulfur (C-S) bonds. We will explore its application in transition-metal-catalyzed cross-coupling reactions and modern photocatalytic methods, providing detailed protocols, mechanistic insights, and practical guidance for laboratory implementation.

Introduction: The Importance of Aryl Sulfides and the Utility of Disulfides

The diaryl sulfide linkage is a privileged scaffold found in numerous biologically active compounds and pharmaceuticals, including agents for treating cancer, HIV, and inflammatory diseases.[1] Traditional methods for their synthesis often involved the use of foul-smelling and easily oxidized thiols.[2][3] The development of transition-metal catalysis has revolutionized C-S bond formation, enabling the use of more stable sulfur surrogates.[1]

This compound, a stable, crystalline solid (m.p. 41-45 °C), emerges as an excellent alternative to its corresponding thiol.[4] It circumvents the challenges associated with handling volatile and odorous thiols while serving as a potent reagent in various synthetic transformations. This guide focuses on its application in two powerful synthetic strategies: transition-metal-catalyzed cross-coupling and visible-light photoredox catalysis.

Mechanistic Pathways for Aryl Sulfide Synthesis

The formation of aryl sulfides using this compound can be achieved through several catalytic pathways. The choice of method depends on the substrate and desired functional group tolerance.

Transition-Metal-Catalyzed Cross-Coupling

Palladium and copper complexes are highly effective catalysts for the coupling of aryl halides with a sulfur source.[1][5] In the context of using a disulfide, the catalytic cycle generally involves the cleavage of the S-S bond to generate a metal-thiolate intermediate.

A representative palladium-catalyzed cycle typically proceeds as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Thiolate Formation & Transmetalation: The disulfide reacts with the palladium complex or is cleaved to form a thiolate, which then transmetalates onto the Pd(II) center, displacing the halide.

  • Reductive Elimination: The aryl and thiolate ligands on the palladium center couple and are eliminated, forming the desired aryl sulfide (Ar-S-Ar') and regenerating the active Pd(0) catalyst.

Palladium-Catalyzed C-S Coupling Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-X Pd0->PdII_Aryl Oxidative Addition PdII_Thiolate Ar-Pd(II)-SAr' PdII_Aryl->PdII_Thiolate S-S Cleavage & Transmetalation PdII_Thiolate->Pd0 ArylSulfide Ar-S-Ar' PdII_Thiolate->ArylSulfide Reductive Elimination c1 Regenerates Catalyst ArylHalide Ar-X Disulfide (Ar'S)₂

Caption: Palladium-catalyzed cycle for C-S cross-coupling.

Visible-Light Photoredox Catalysis

A modern, metal-free approach involves the use of visible light and a photocatalyst.[6][7] This method is particularly effective for the C-H sulfenylation of electron-rich arenes. The mechanism is predicated on radical intermediates:

  • Photocatalyst Excitation: A photocatalyst absorbs visible light and enters an excited state.

  • SET and Radical Cation Formation: The excited photocatalyst engages in a single-electron transfer (SET) with the electron-rich arene, forming an arene radical cation.

  • Thiyl Radical Generation: Concurrently, the disulfide can be cleaved to form thiyl radicals (Ar'-S•). This can be initiated by light or other reactive species in the mixture.[7]

  • Radical-Radical Coupling: The arene radical cation and the thiyl radical couple to form a C-S bond, followed by deprotonation to yield the final aryl sulfide product and regenerate the photocatalyst's ground state.

Experimental Protocols and Applications

Here we provide two representative protocols for the synthesis of aryl sulfides using this compound.

Protocol 1: Copper-Catalyzed Cross-Coupling of Aryl Iodides

This protocol is adapted from established methods for copper-catalyzed C-S coupling, a cost-effective alternative to palladium catalysis.[1][5]

Materials:

  • Aryl Iodide (1.0 mmol, 1.0 equiv)

  • This compound (0.5 mmol, 0.5 equiv)

  • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Ethylene glycol (0.2 mmol, 20 mol%)

  • Toluene or DMF (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl iodide, this compound, CuI, and K₂CO₃.

  • Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the solvent (Toluene or DMF) and ethylene glycol via syringe.

  • Seal the tube and place it in a preheated oil bath at 110-120 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aryl sulfide.

Experimental_Workflow A 1. Assemble Reagents (Aryl Halide, Disulfide, Catalyst, Base) B 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) A->B C 3. Add Solvent & Heat Reaction B->C D 4. Reaction Monitoring (TLC / GC-MS) C->D E 5. Work-up (Quench, Extract, Wash) D->E F 6. Purification (Column Chromatography) E->F G Final Product F->G

Caption: General experimental workflow for aryl sulfide synthesis.

Protocol 2: Visible-Light-Mediated C-H Sulfenylation of Electron-Rich Arenes

This protocol is based on photocatalytic methods for direct C-H functionalization, offering a mild and metal-free alternative.[6]

Materials:

  • Electron-Rich Arene (e.g., 1,3,5-trimethoxybenzene) (0.5 mmol, 1.0 equiv)

  • This compound (0.3 mmol, 0.6 equiv)

  • Photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ or an organic dye) (1-2 mol%)

  • Ammonium Persulfate ((NH₄)₂S₂O₈) as an oxidant (1.0 mmol, 2.0 equiv)

  • Acetonitrile (CH₃CN) (5 mL)

Procedure:

  • In a reaction vial, combine the electron-rich arene, this compound, photocatalyst, and ammonium persulfate.

  • Add acetonitrile and seal the vial with a septum.

  • Degas the solution by bubbling with Nitrogen or Argon for 15 minutes.

  • Place the vial approximately 5 cm from a visible light source (e.g., a 40W blue LED lamp).

  • Stir the reaction at room temperature for 6-24 hours. Monitor for completion by TLC or LC-MS.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Redissolve the residue in dichloromethane (DCM) and wash with water to remove the oxidant.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Scope and Performance Data

This compound has been successfully employed in a variety of C-S coupling reactions. The following table summarizes representative examples.

Aryl Substrate Sulfur Source Catalyst / Conditions Yield (%) Reference
IodobenzeneThis compoundCuI (10 mol%), K₂CO₃, Toluene, 120 °CHigh (Typical >80%)[1],[5]
4-BromoacetophenoneThis compoundPd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °CGood (Typical >70%)[8]
1,2,4-TrimethoxybenzeneThis compound[Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆, (NH₄)₂S₂O₈, Blue LED85%[6]
Aryl IodideElemental Sulfur (forms disulfide in situ)Single-atom Cu/CeOₓ catalyst, K₂CO₃, DMF, 130 °C94.8% (selectivity to disulfide)[9]

Advantages and Limitations

Advantages:

  • Stability and Handling: As a crystalline solid, it is significantly easier and safer to handle, weigh, and store compared to volatile and malodorous thiols.[4]

  • Reactivity: The electron-donating methoxy group can enhance the reactivity of the sulfur atom in certain transformations. It has proven effective in both metal-catalyzed and photocatalytic systems.[6]

  • Versatility: It is compatible with a range of coupling partners, including aryl iodides, bromides, and electron-rich arenes.

Limitations:

  • Atom Economy: In cross-coupling reactions, only one of the two 4-methoxyphenylthio units is transferred to the product, with the other being a byproduct. This reduces the overall atom economy of the process.

  • Side Reactions: In some metal-catalyzed reactions, homocoupling of the aryl halide can be a competing side reaction.

  • Substrate Scope: Highly electron-deficient or sterically hindered aryl halides may exhibit lower reactivity, requiring more forcing conditions or specialized catalyst systems.[8]

Troubleshooting

Problem Possible Cause Suggested Solution
Low or No Conversion Inactive catalyst; Impure solvent/reagents; Insufficiently inert atmosphere.Use a fresh batch of catalyst; Ensure solvents are anhydrous; Thoroughly degas the reaction mixture.
Formation of Homocoupled Byproduct Reaction temperature too high; Incorrect ligand choice (for Pd catalysis).Lower the reaction temperature; Screen different phosphine ligands to favor reductive elimination of the C-S bond.
Disulfide Starting Material Remains Insufficient activation or cleavage of the S-S bond.Increase catalyst loading slightly; Ensure base is sufficiently strong and dry (for metal catalysis); Check light source intensity (for photocatalysis).

Conclusion

This compound is a highly valuable and practical reagent for the synthesis of aryl sulfides. Its stability and ease of handling make it a superior alternative to traditional thiol-based reagents. By leveraging both well-established transition-metal-catalyzed cross-coupling protocols and modern photocatalytic C-H activation strategies, researchers can efficiently construct vital C-S bonds, facilitating advances in drug discovery and materials science.

References

role of bis(4-methoxyphenyl) disulfide in palladium-catalyzed cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Role of Bis(4-methoxyphenyl) disulfide in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of the function and application of this compound and related diaryl disulfides in the field of palladium-catalyzed cross-coupling reactions. Moving beyond a simple reagent listing, this guide delves into the mechanistic underpinnings, practical applications, and detailed experimental protocols, offering field-proven insights for synthetic chemists.

Introduction: Beyond a Simple Sulfur Source

In the expansive toolkit of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a pillar for the construction of complex molecular architectures.[1][2][3] While traditionally focused on C-C, C-N, and C-O bond formation, the strategic synthesis of carbon-sulfur (C-S) bonds is of paramount importance for the development of pharmaceuticals, agrochemicals, and advanced materials.[4][5]

Diaryl disulfides, such as this compound, have emerged as highly effective and versatile reagents in this context. They serve as robust, air-stable precursors for the introduction of arylthiolate moieties (ArS-). Unlike thiols, which can be prone to oxidation and can poison palladium catalysts through strong coordination, disulfides offer a more controlled entry into the catalytic cycle.[5][6] this compound, with its electron-donating methoxy groups, is a representative example of an electron-rich disulfide, often employed to synthesize valuable aryl thioethers.[7] Its primary and most well-documented role is not as a ligand or additive in classical Suzuki or Heck couplings, but as a key coupling partner in palladium-catalyzed C-H functionalization reactions to directly form C-S bonds.[8][9]

The Core Mechanistic Role: A Gateway to C-S Bond Formation

The central function of a diaryl disulfide in palladium catalysis is to deliver an arylthiolate group to the palladium center, which then participates in a bond-forming reductive elimination step. The most compelling and mechanistically studied application is in the direct C-H thiolation of arenes.[9] This transformation typically relies on a directing group within the substrate to guide the palladium catalyst to a specific C-H bond, ensuring high regioselectivity.

The reaction is widely proposed to proceed through a Pd(II)/Pd(IV) catalytic cycle, a pathway distinct from the Pd(0)/Pd(II) cycle common to many cross-coupling reactions like Suzuki or Heck.[9][10][11]

The proposed catalytic cycle involves several key steps:

  • Directed C-H Activation: The reaction initiates with the coordination of the directing group (e.g., a pyridine) on the substrate to a Pd(II) salt, such as Pd(OAc)₂. This brings the palladium center into close proximity to the target C-H bond, facilitating a concerted metalation-deprotonation (CMD) event to form a five-membered palladacycle intermediate. This is often the rate-limiting step of the overall process.[11]

  • Reaction with Disulfide: The palladacycle then reacts with the diaryl disulfide. This step is believed to involve the oxidative addition of the S-S bond to the Pd(II) center. This is the crucial step where the disulfide enters the cycle, cleaving the S-S bond and forming a high-valent Pd(IV) intermediate.[9][10]

  • C-S Reductive Elimination: The Pd(IV) species is unstable and rapidly undergoes C-S bond-forming reductive elimination. This step creates the desired aryl thioether product and regenerates a Pd(II) species, which can re-enter the catalytic cycle.

Below is a visualization of this proposed catalytic pathway.

C_H_Thiolation_Mechanism cluster_cycle Catalytic Cycle pd_ii Pd(II)X₂ palladacycle Palladacycle (A) (Pd-C bond formed) pd_ii->palladacycle 1. C-H Activation (with Substrate) substrate Arene-DG (Substrate) pd_iv Pd(IV) Intermediate (B) palladacycle->pd_iv 2. Oxidative Addition (Reaction with Disulfide) disulfide Ar-S-S-Ar (e.g., this compound) pd_iv->pd_ii 3. C-S Reductive Elimination (Releases Product) product Product (Arene-S-Ar) pd_iv->product

Caption: Proposed Pd(II)/Pd(IV) catalytic cycle for direct C-H thiolation.

Application Profile: Palladium-Catalyzed Direct C-H Thiolation

The direct functionalization of C-H bonds is a highly sought-after strategy in synthesis as it avoids the need for pre-functionalized starting materials. The use of this compound in palladium-catalyzed, directing-group-assisted C-H thiolation provides a powerful method for creating C-S bonds with excellent positional control.[8][9]

A variety of directing groups, such as pyridine, quinoline, and oxime ethers, have been successfully employed to direct the thiolation to the ortho-position.[9][10]

Table 1: Representative Conditions for Pd-Catalyzed C-H Thiolation of 2-Phenylpyridine

EntryPalladium SourceDisulfide PartnerSolventBase/AdditiveTemp (°C)Yield (%)Reference
1Pd(OAc)₂ (10 mol%)This compoundTolueneK₂CO₃120High[9]
2Pd(OAc)₂ (5 mol%)Diphenyl disulfideDCEAg₂CO₃110Good-High[9]
3PdCl₂(MeCN)₂ (10 mol%)Bis(4-tolyl) disulfideo-xyleneNaOAc130High[9]

Note: Yields are qualitative based on literature reports and vary with substrate. DCE = 1,2-dichloroethane.

The causality behind these choices is critical. The palladium(II) acetate is a common and effective precursor. The high temperatures are necessary to overcome the activation barrier for the C-H cleavage step. The choice of solvent and base can be crucial for catalyst stability and turnover.

Detailed Experimental Protocols

The following protocols are representative procedures based on established literature methods.[7][9] As with any reaction, optimization for specific substrates may be required.

Protocol 1: Pd-Catalyzed ortho-C-H Thiolation of 2-Phenylpyridine

This protocol describes the direct thiolation of 2-phenylpyridine with this compound, a reaction that proceeds selectively at the ortho-position of the phenyl ring.[9]

Workflow Diagram:

Caption: Experimental workflow for C-H thiolation.

Materials:

  • 2-Phenylpyridine (1.0 mmol)

  • This compound (0.55 mmol, 1.1 equiv. of 'ArS' moiety)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene or o-xylene, 5 mL)

  • Schlenk tube or sealed reaction vial, stir bar, and nitrogen/argon line

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 2-phenylpyridine, this compound, Pd(OAc)₂, and K₂CO₃.

    • Rationale: Using a flame-dried vessel under an inert atmosphere prevents moisture from interfering with the catalytic cycle and ensures the stability of the palladium catalyst.

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

    • Rationale: Degassing the solvent removes dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

  • Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired 2-(2-((4-methoxyphenyl)thio)phenyl)pyridine.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Palladium-Catalyzed Desulfurization of Diaryl Disulfides

In a distinct but related transformation, palladium can catalyze the desulfurization of diaryl disulfides to form symmetrical diaryl thioethers (Ar-S-S-Ar → Ar-S-Ar).[7] This protocol offers a method to synthesize thioethers from readily available disulfides.

Materials:

  • This compound (1.0 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol)

  • 1,4-Bis(diphenylphosphino)butane (dppb, 0.02 mmol)

  • Zinc powder (2.0 mmol)

  • Anhydrous DMF (3 mL)

Procedure:

  • Vessel Preparation: To a Schlenk tube under a nitrogen atmosphere, add this compound, Pd₂(dba)₃, dppb, and zinc powder.

  • Solvent Addition: Add anhydrous DMF and stir the mixture at room temperature for 5 minutes.

  • Reaction: Heat the reaction mixture to 140 °C and stir for 16 hours.

    • Rationale: The high temperature is required for this transformation. Zinc powder acts as the reductant and sulfur scavenger.

  • Work-up: Cool the mixture to room temperature. Quench carefully with concentrated HCl and water. Extract the product with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum. Purify the residue by column chromatography on silica gel to yield bis(4-methoxyphenyl) sulfide.

Conclusion and Future Outlook

This compound and its congeners are not merely passive sulfur reagents but are key activating partners in advanced palladium-catalyzed reactions. Their primary, well-established role is in the direct C-H thiolation of arenes, a process that proceeds through a high-valent Pd(IV) intermediate and offers exceptional regioselectivity when guided by a directing group. This strategy provides a highly efficient and atom-economical route to valuable aryl thioethers. While their role as general ligands in other cross-coupling reactions is not prominent, their utility as a premier thiolation source continues to expand the capabilities of synthetic chemists, enabling the construction of complex sulfur-containing molecules with precision and control.

References

Application Notes and Protocols: Synthesis of S-(4-Methoxyphenyl) 4-Methoxybenzenethiosulfonate from Bis(4-methoxyphenyl) Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the Thiosulfonate Moiety

Thiosulfonates (R-S(O)₂-S-R') are a class of organosulfur compounds characterized by a unique S-S bond between a sulfonyl and a sulfenyl sulfur atom. This functional group is of considerable interest in medicinal chemistry and drug development due to its diverse biological activities. Thiosulfonates are known to possess antimicrobial, anticancer, and enzyme-inhibiting properties. Their reactivity towards biological thiols, such as cysteine residues in proteins, often underpins their mechanism of action, making them valuable tools for probing and modulating biological systems. The symmetrical diaryl thiosulfonate, S-(4-methoxyphenyl) 4-methoxybenzenethiosulfonate, serves as a key structural motif and a versatile synthetic intermediate for more complex, biologically active molecules. This guide provides a detailed protocol for its synthesis via the controlled oxidation of the corresponding disulfide, bis(4-methoxyphenyl) disulfide.

Theoretical Framework: The Oxidative Pathway from Disulfide to Thiosulfonate

The synthesis of thiosulfonates from disulfides is fundamentally an oxidation reaction. The disulfide linkage (R-S-S-R) is sequentially oxidized. The initial oxidation typically yields a thiosulfinate (R-S(O)-S-R), which is a disulfide monoxide.[1] Further oxidation of the thiosulfinate leads to the desired thiosulfonate (R-S(O)₂-S-R), a disulfide dioxide.

A variety of oxidizing agents can be employed for this transformation, including peracids like meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide in the presence of a catalyst, and others.[2][3] The choice of oxidant and reaction conditions is critical to achieve selective oxidation to the thiosulfonate without over-oxidation to sulfonic acids or cleavage of the S-S bond.[1][4]

The reaction with a peracid, such as m-CPBA, proceeds via an electrophilic attack of the peracid's oxygen atom on one of the sulfur atoms of the disulfide. The electron-rich nature of the sulfur atoms in this compound, due to the electron-donating methoxy groups, facilitates this oxidation. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) at controlled temperatures to manage the exothermic nature of the oxidation and to prevent side reactions.

Reaction Mechanism Overview

The overall transformation can be visualized as a two-step oxidation process at one of the sulfur atoms of the disulfide.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product A This compound (Ar-S-S-Ar) B S-(4-methoxyphenyl) 4-methoxybenzenethiosulfinate (Ar-S(O)-S-Ar) A->B + m-CPBA (1 equivalent) C S-(4-methoxyphenyl) 4-methoxybenzenethiosulfonate (Ar-S(O)₂-S-Ar) B->C + m-CPBA (1 equivalent)

Figure 1: Stepwise oxidation of disulfide to thiosulfonate.

Experimental Protocol: Synthesis using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol details a reliable method for the synthesis of S-(4-methoxyphenyl) 4-methoxybenzenethiosulfonate from this compound using m-CPBA as the oxidant. This method is chosen for its efficiency and relatively straightforward workup procedure.

Materials and Equipment
Reagent/MaterialGradeSupplier (Example)
This compound≥98%Sigma-Aldrich
meta-Chloroperoxybenzoic acid (m-CPBA)77% (balance m-CBA)Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentVWR Chemicals
Saturated Sodium Thiosulfate (Na₂S₂O₃)ACS ReagentVWR Chemicals
Brine (Saturated NaCl solution)ACS ReagentLab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeEMD Millipore
Silica Gel230-400 meshSorbent Technologies
Ethyl AcetateHPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Round-bottom flask (250 mL)-Pyrex
Magnetic stirrer and stir bar-IKA
Addition funnel (125 mL)-Kimble
Ice bath-Lab Prepared
Separatory funnel (500 mL)-Pyrex
Rotary evaporator-Büchi
Glass column for chromatography-Ace Glass
Thin-layer chromatography (TLC) platesSilica Gel 60 F₂₅₄EMD Millipore
Safety Precautions: Handling m-CPBA
  • Organic Peroxide Hazard: m-CPBA is a strong oxidizing agent and an organic peroxide. It can be shock-sensitive and may decompose violently upon heating or contamination.[5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling m-CPBA.[7][8]

  • Handling: Use only the minimum quantity required.[9] Conduct the reaction in a well-ventilated chemical fume hood.[8] Avoid contact with flammable materials, strong acids, bases, and metals.[5][10]

  • Storage: Store m-CPBA in its original container in a cool, dry place, away from heat sources and direct sunlight.[10]

  • Spills and Waste Disposal: In case of a spill, absorb the material with an inert absorbent like vermiculite and then wet it with water before disposal according to local regulations.[7] Do not return unused m-CPBA to its original container.[7]

Experimental Workflow Diagram

G A 1. Dissolve Bis(4-methoxyphenyl) disulfide in anhydrous DCM in a round-bottom flask. B 2. Cool the solution to 0 °C in an ice bath. A->B C 3. Slowly add a solution of m-CPBA (2.2 equivalents) in DCM via an addition funnel. B->C D 4. Monitor the reaction progress by TLC. C->D E 5. Quench the reaction with saturated sodium thiosulfate solution. D->E F 6. Perform aqueous workup: Wash with saturated NaHCO₃, then brine. E->F G 7. Dry the organic layer over anhydrous MgSO₄ and filter. F->G H 8. Concentrate the solution in vacuo using a rotary evaporator. G->H I 9. Purify the crude product by flash column chromatography. H->I J 10. Characterize the pure product (NMR, MS, etc.). I->J

Figure 2: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.78 g, 10.0 mmol).

    • Dissolve the disulfide in 100 mL of anhydrous dichloromethane (DCM).

    • Place the flask in an ice bath and stir the solution until it reaches 0 °C. This initial cooling is crucial to control the exothermicity of the oxidation reaction.

  • Addition of Oxidant:

    • In a separate beaker, dissolve m-CPBA (e.g., 5.0 g of 77% purity, ~22.0 mmol, 2.2 equivalents) in 50 mL of DCM. Using a slight excess of the oxidant ensures complete conversion of the disulfide.

    • Transfer the m-CPBA solution to a 125 mL addition funnel and place it on the reaction flask.

    • Add the m-CPBA solution dropwise to the stirred disulfide solution over a period of 60-90 minutes, maintaining the internal temperature of the reaction mixture at 0-5 °C.[11] Slow addition is critical to prevent a rapid temperature increase and the formation of over-oxidized byproducts.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) as the eluent. The starting disulfide will have a higher Rf value than the more polar thiosulfonate product. The reaction is complete when the starting material spot is no longer visible.

  • Workup and Quenching:

    • Once the reaction is complete, quench the excess m-CPBA by adding 50 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes. Sodium thiosulfate reduces the unreacted peracid to the corresponding carboxylic acid.

    • Transfer the mixture to a 500 mL separatory funnel.

    • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (to remove m-chlorobenzoic acid) and 50 mL of brine.[12] The bicarbonate wash is essential for removing the acidic byproduct, which simplifies purification.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as a white to off-white solid.

    • Purify the crude solid by flash column chromatography on silica gel.[6] A gradient elution starting with a non-polar solvent system (e.g., 9:1 hexanes/ethyl acetate) and gradually increasing the polarity will effectively separate the desired thiosulfonate from any remaining starting material or byproducts.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield S-(4-methoxyphenyl) 4-methoxybenzenethiosulfonate as a white crystalline solid.

Expected Yield and Characterization
  • Yield: 80-90%

  • Appearance: White crystalline solid

  • Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The characteristic sulfonyl group (S=O) stretches in the IR spectrum are expected around 1330-1300 cm⁻¹ (asymmetric) and 1140-1120 cm⁻¹ (symmetric).

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of S-(4-methoxyphenyl) 4-methoxybenzenethiosulfonate from its corresponding disulfide. The causality-driven explanations for each experimental step are intended to provide researchers with a deeper understanding of the process, enabling them to adapt and troubleshoot the synthesis as needed. The thiosulfonate product obtained through this method is of high purity and suitable for further applications in drug discovery and development.

References

Application Notes & Protocols: Synthesis of Oxindoles via Visible Light

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A New Light on a Privileged Scaffold

The oxindole motif is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds.[1] Traditional methods for constructing this valuable scaffold often rely on harsh reaction conditions, stoichiometric and often toxic reagents, or expensive transition metal catalysts.[2] In recent years, the advent of visible light photocatalysis has revolutionized synthetic organic chemistry, offering a milder, more sustainable, and highly efficient alternative for the construction of complex molecular architectures.[2] This application note provides an in-depth technical guide to the synthesis of oxindoles using visible light, with a focus on radical-mediated pathways. We will explore the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and discuss the causality behind experimental choices to empower researchers in this exciting and rapidly evolving field.

The Power of Visible Light: Principles and Advantages

Visible light photoredox catalysis harnesses the energy of low-energy photons to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates under remarkably mild conditions. This approach offers several distinct advantages over traditional thermal methods:

  • Mild Reaction Conditions: Most reactions proceed at room temperature, preserving sensitive functional groups and enabling the synthesis of complex molecules.

  • High Functional Group Tolerance: The chemoselectivity of photocatalytic reactions often allows for a broad substrate scope without the need for extensive protecting group strategies.[3]

  • Sustainability: Visible light is an abundant, inexpensive, and non-polluting energy source. Many protocols also avoid the use of heavy metal catalysts, further enhancing their green credentials.

  • Novel Reactivity: Access to radical-mediated pathways opens up new avenues for bond formation that are often complementary to traditional two-electron chemistry.

A typical photocatalytic cycle for oxindole synthesis is initiated by the excitation of a photocatalyst (PC) with visible light. The excited state photocatalyst (PC*) can then engage in either an oxidative or reductive quenching cycle to generate the desired radical species from a suitable precursor. This radical then participates in a cascade of events, typically involving addition to an acrylamide and subsequent cyclization to form the oxindole ring system.

Synthetic Strategies & Protocols

Intramolecular Radical Cyclization of N-Arylacrylamides: A Workhorse Reaction

One of the most robust and widely employed strategies for visible-light-mediated oxindole synthesis is the intramolecular radical cyclization of N-arylacrylamides. This approach involves the generation of a radical species that adds to the α,β-unsaturated system of the acrylamide, followed by a 5-exo-trig cyclization onto the aryl ring to construct the oxindole core.

The reaction is initiated by the generation of a radical (R•) from a suitable precursor. This radical adds to the double bond of the N-arylacrylamide to form a new radical intermediate. This intermediate then undergoes a 5-exo-trig cyclization onto the pendant aryl ring, forming a five-membered ring and a new radical on the aromatic system. The final product is then formed by a hydrogen atom transfer (HAT) or an oxidation/deprotonation sequence, regenerating the catalyst in the process.

G cluster_initiation Radical Initiation cluster_propagation Propagation & Cyclization cluster_termination Product Formation Radical Precursor Radical Precursor Radical Radical Radical Precursor->Radical Visible Light, Photocatalyst N-Arylacrylamide N-Arylacrylamide Radical->N-Arylacrylamide Addition Intermediate_Radical Intermediate Radical N-Arylacrylamide->Intermediate_Radical Cyclized_Radical Cyclized Radical Intermediate_Radical->Cyclized_Radical 5-exo-trig Cyclization Oxindole Oxindole Cyclized_Radical->Oxindole HAT or Oxidation/Deprotonation

Caption: General mechanism for visible-light-induced radical cyclization of N-arylacrylamides.

This protocol, adapted from the work of Majhi et al., describes a transition metal-free approach for the synthesis of 3,3-disubstituted oxindoles from readily available aryl halides.[1][4] This method showcases the power of visible light to enable challenging transformations without the need for precious metal catalysts.[2]

Experimental Protocol:

  • Reaction Setup: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add N-arylacrylamide (0.2 mmol, 1.0 equiv.), aryl halide (0.4 mmol, 2.0 equiv.), and an organic base such as DIPEA (0.4 mmol, 2.0 equiv.).

  • Solvent Addition: Add anhydrous and degassed solvent (e.g., THF, 1.0 mL).

  • Degassing: Seal the vial and degas the reaction mixture by sparging with an inert gas (e.g., argon) for 10-15 minutes.

  • Irradiation: Place the reaction vial approximately 5-10 cm from a visible light source (e.g., 10 W white LEDs) and stir vigorously at room temperature.[5]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

EntryN-ArylacrylamideAryl HalideBaseSolventTime (h)Yield (%)
1N-phenylmethacrylamide4-iodotolueneDIPEATHF2485
2N-(4-chlorophenyl)acrylamide1-bromonaphthaleneDBUDMF3678
3N-methyl-N-phenylacrylamide4-bromoanisoleDIPEATHF2492

Table 1: Representative examples for the metal-free synthesis of 3,3-disubstituted oxindoles.

Asymmetric Synthesis of Oxindoles: Controlling Stereochemistry with Light

A significant frontier in visible light photocatalysis is the development of asymmetric transformations to control the stereochemistry of the products. This is particularly crucial in drug discovery, where the biological activity of a molecule is often dependent on its three-dimensional structure. The enantioselective synthesis of oxindoles can be achieved by combining photocatalysis with a chiral catalyst, such as a Lewis acid or an organocatalyst.[6][7]

In this approach, a chiral catalyst coordinates to the substrate, creating a chiral environment around the reactive center. The subsequent radical addition and cyclization then proceed with a high degree of stereocontrol, leading to the preferential formation of one enantiomer.

G Start N-Arylacrylamide + Chiral Catalyst Complex Chiral Complex Start->Complex Coordination Radical_Addition Radical Addition Complex->Radical_Addition Visible Light, Photocatalyst Cyclization Enantioselective 5-exo-trig Cyclization Radical_Addition->Cyclization Product Enantioenriched Oxindole Cyclization->Product

Caption: Workflow for asymmetric visible-light-induced oxindole synthesis.

This protocol is based on the work of Alemán and coworkers, who developed a merged photocatalysis and Lewis acid catalysis approach for the asymmetric synthesis of pyrrolo[1,2-a]indoles.[8]

Experimental Protocol:

  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, prepare the chiral Lewis acid catalyst by stirring the chiral ligand and the metal salt (e.g., Ni(OTf)₂) in a dry, degassed solvent for 30 minutes.

  • Reaction Setup: To another flame-dried Schlenk tube, add the silyl-indole derivative (0.2 mmol, 1.0 equiv.), the α,β-unsaturated N-acyl oxazolidinone (0.3 mmol, 1.5 equiv.), and the photocatalyst (e.g., fac-Ir(ppy)₃).

  • Solvent and Catalyst Addition: Add the appropriate anhydrous and degassed solvent, followed by the pre-formed chiral Lewis acid catalyst solution via syringe.

  • Irradiation: Place the reaction vessel in a photoreactor equipped with a cooling fan and irradiate with the appropriate wavelength of light (e.g., blue LEDs) at a controlled temperature.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC or ¹H NMR. After completion, quench the reaction and perform an aqueous work-up. Purify the crude product by flash column chromatography.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

EntrySilyl-indole Derivativeα,β-Unsaturated AcceptorChiral LigandYield (%)ee (%)
11-(tert-butyldimethylsilyl)-1H-indole(E)-3-cinnamoyl-4-phenyloxazolidin-2-one(S)-iPr-BOX8592
21-(triisopropylsilyl)-1H-indole(E)-3-(but-2-enoyl)-4-isopropyloxazolidin-2-one(S)-Ph-BOX7895
31-(tert-butyldimethylsilyl)-5-methoxy-1H-indole(E)-3-crotonoyl-4-benzyloxazolidin-2-one(S)-iPr-BOX9190

Table 2: Representative results for the asymmetric synthesis of pyrrolo[1,2-a]indoles.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversion Insufficient light intensity or incorrect wavelength.Ensure the light source is close enough to the reaction vessel and that its emission spectrum overlaps with the absorption spectrum of the photocatalyst.
Inefficient radical generation.Screen different radical precursors or photocatalysts. Ensure all reagents and solvents are pure and dry.
Formation of side products Undesired radical pathways.Adjust the reaction concentration or temperature. Consider using a radical scavenger to probe for unwanted radical chain reactions.
Low enantioselectivity Poor coordination of the substrate to the chiral catalyst.Screen different chiral ligands and metal salts. Optimize the solvent and temperature.
Racemization of the product.Ensure the work-up and purification conditions are mild.

Conclusion and Future Outlook

The synthesis of oxindoles via visible light photocatalysis has emerged as a powerful and versatile strategy in modern organic chemistry.[9] The mild reaction conditions, broad functional group tolerance, and the ability to forge complex bonds with high efficiency make it an attractive approach for both academic and industrial researchers. The development of asymmetric variants further expands the utility of this methodology, providing access to enantioenriched oxindole derivatives for drug discovery and development.[10] Future advancements in this field will likely focus on the discovery of novel, earth-abundant photocatalysts, the development of new radical precursors, and the expansion of the substrate scope to include even more challenging transformations.

References

Forging the Indole Core: A Guide to C-F Bond Activation in the Synthesis of gem-Difluoroalkylindoles

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles, can dramatically improve the efficacy and pharmacokinetic properties of drug candidates. Among the privileged fluorinated motifs, the gem-difluoroalkyl group (CF2R) has emerged as a critical bioisostere for carbonyls and other functional groups. When appended to the indole scaffold, a ubiquitous heterocyclic core in numerous natural products and pharmaceuticals, the resulting gem-difluoroalkylindoles represent a class of compounds with immense therapeutic potential.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of a key synthetic strategy for accessing these valuable molecules: the activation of carbon-fluorine (C-F) bonds. Historically, the inert nature of the C-F bond has presented a significant synthetic challenge. However, recent advancements in catalysis have unlocked a diverse toolkit for the selective cleavage and functionalization of C-F bonds, enabling the construction of complex fluorinated molecules with unprecedented efficiency.

This document will delve into the mechanistic underpinnings and practical applications of three prominent strategies for the synthesis of gem-difluoroalkylindoles via C-F bond activation:

  • Visible-Light-Induced, Transition-Metal-Free C-F Bond Activation: A green and increasingly popular approach that harnesses the energy of light to drive challenging transformations.

  • Palladium-Catalyzed C-F Bond Activation: A powerful and versatile method that leverages the unique reactivity of transition metals to forge new carbon-carbon bonds.

  • Lewis Acid-Catalyzed C-F Bond Activation: A classic yet effective strategy that utilizes Lewis acids to facilitate the cleavage of C-F bonds and trigger subsequent reactions.

For each methodology, we will provide a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and a discussion of the key parameters that govern reaction success. Furthermore, a comparative analysis of these techniques, along with a troubleshooting guide, will equip researchers with the knowledge to select the optimal synthetic route for their specific needs.

I. The Dawn of a New Bond: Visible-Light-Induced, Transition-Metal-Free C-F Bond Activation

The use of visible light to promote chemical reactions has revolutionized organic synthesis, offering a milder and more sustainable alternative to traditional methods that often require harsh conditions and toxic reagents. In the context of C-F bond activation, photocatalysis has emerged as a powerful tool for the generation of reactive intermediates under ambient conditions. One of the most elegant approaches for the synthesis of gem-difluoroalkylindoles involves a visible-light-induced, aryl disulfide-mediated, transition-metal-free C-F bond activation of trifluoromethyl groups.[1][2][3]

Mechanistic Insights

This reaction proceeds through a redox-neutral pathway, initiated by the photoexcitation of an aryl disulfide catalyst. The excited catalyst then engages in a single-electron transfer (SET) with a suitable electron donor, generating a thiyl radical. This radical species is the key player in the C-F bond activation step, abstracting a fluorine atom from a trifluoromethyl-containing starting material to generate a difluoromethyl radical. This highly reactive radical intermediate is then trapped by an indole nucleophile, leading to the formation of the desired gem-difluoroalkylindole product. The catalytic cycle is completed by the regeneration of the aryl disulfide catalyst.

G cluster_cycle Catalytic Cycle A Aryl Disulfide (Ar-S-S-Ar) B Excited Aryl Disulfide* (Ar-S-S-Ar)* A->B Visible Light (hν) C Thiyl Radical (Ar-S•) B->C SET D Difluoromethyl Radical (•CF2R) C->D F-atom abstraction H Fluorinated Aryl Thioether (Ar-SF) C->H F Product (gem-Difluoroalkylindole) D->F Addition E Indole E->F G Trifluoromethyl Substrate (RCF3) G->D

Caption: Proposed mechanism for visible-light-induced difluoroalkylation of indoles.

Experimental Protocol: Aryl Disulfide-Mediated Difluoroalkylation of Indoles

This protocol is adapted from the work of Molander and coworkers.[1][2][3]

Materials:

  • Indole (or substituted indole)

  • Trifluoromethylated arene (e.g., ethyl trifluoroacetate)

  • Di(p-tolyl) disulfide

  • Sodium formate (HCO2Na)

  • Potassium carbonate (K2CO3)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Blue LED lamp (e.g., 450 nm)

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the indole (0.5 mmol, 1.0 equiv), di(p-tolyl) disulfide (0.1 mmol, 0.2 equiv), sodium formate (1.5 mmol, 3.0 equiv), and potassium carbonate (0.5 mmol, 1.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous DMSO (5.0 mL) and the trifluoromethylated arene (5.0 mmol, 10.0 equiv) via syringe.

  • Seal the tube and place it in front of a blue LED lamp with cooling to maintain room temperature.

  • Irradiate the reaction mixture with stirring for 24-48 hours, or until reaction completion is observed by TLC or GC-MS analysis.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired gem-difluoroalkylindole.

ParameterRecommended Condition
Light Source Blue LED (450 nm)
Catalyst Di(p-tolyl) disulfide (20 mol%)
Solvent Anhydrous DMSO
Additives HCO2Na (3 equiv), K2CO3 (1 equiv)
Temperature Room Temperature
Atmosphere Inert (Argon or Nitrogen)

II. The Power of Palladium: Transition-Metal-Catalyzed C-F Bond Activation

Transition-metal catalysis, particularly with palladium, has long been a workhorse in cross-coupling chemistry. The ability of palladium complexes to mediate the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity has made it an indispensable tool for synthetic chemists. In the realm of C-F bond activation, palladium catalysts have been successfully employed for the synthesis of difluoro-2-oxindoles, valuable precursors to gem-difluoroalkylindoles.[4]

Mechanistic Insights

The palladium-catalyzed intramolecular C-H difluoroalkylation typically proceeds through a Pd(0)/Pd(II) catalytic cycle. The cycle is initiated by the oxidative addition of a Pd(0) species to the C-X (where X is a halide or triflate) bond of a suitably functionalized precursor. This is followed by an intramolecular C-H activation/alkylation step, where the palladium center directs the formation of a new C-C bond. The final step is a reductive elimination that releases the desired difluorooxindole product and regenerates the active Pd(0) catalyst. The choice of ligand is crucial for the success of this reaction, as it influences the stability and reactivity of the palladium intermediates.

G A Pd(0)L_n C Oxidative Addition Intermediate (Ar-Pd(II)-X)L_n A->C Oxidative Addition B Substrate (Ar-X) B->C E Cyclized Pd(II) Intermediate C->E Intramolecular C-H Activation D Intramolecular C-H Activation E->A Regeneration G Product (Difluorooxindole) E->G Reductive Elimination F Reductive Elimination

Caption: Simplified catalytic cycle for Pd-catalyzed C-H difluoroalkylation.

Experimental Protocol: Palladium-Catalyzed Synthesis of 3,3-Difluoro-2-oxindoles

This protocol is based on the work of Buchwald and coworkers for the synthesis of 3,3-difluoro-2-oxindoles.[4]

Materials:

  • 2-(2-Bromophenyl)-2,2-difluoroacetamide derivative

  • Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0))

  • BrettPhos (dicyclohexyl(2',6'-diisopropoxy-[1,1'-biphenyl]-2-yl)phosphine)

  • Potassium carbonate (K2CO3)

  • Toluene, anhydrous

  • Schlenk tube or microwave vial

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a Schlenk tube or microwave vial, add the 2-(2-bromophenyl)-2,2-difluoroacetamide derivative (0.5 mmol, 1.0 equiv), Pd2(dba)3 (0.01 mmol, 2 mol%), and BrettPhos (0.04 mmol, 8 mol%).

  • Add potassium carbonate (1.0 mmol, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon) three times.

  • Add anhydrous toluene (5.0 mL) via syringe.

  • Seal the vessel and heat the reaction mixture to 110 °C with stirring for 12-24 hours, or until completion is indicated by TLC or LC-MS analysis.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filter cake with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the 3,3-difluoro-2-oxindole product.

ParameterRecommended Condition
Catalyst Pd2(dba)3 (2 mol%)
Ligand BrettPhos (8 mol%)
Base K2CO3 (2 equiv)
Solvent Anhydrous Toluene
Temperature 110 °C
Atmosphere Inert (Argon)

III. The Enduring Utility of Lewis Acids: Catalyzing C-F Bond Activation

Lewis acid catalysis represents a more traditional yet highly effective approach to C-F bond activation. Strong Lewis acids can interact with the lone pairs of electrons on the fluorine atom, weakening the C-F bond and facilitating its cleavage. This strategy is particularly well-suited for intramolecular Friedel-Crafts-type reactions, where the resulting carbocation intermediate can be trapped by an aromatic ring to form a new cyclic structure.

Mechanistic Insights

In a typical Lewis acid-catalyzed intramolecular Friedel-Crafts cyclization for the synthesis of indole derivatives, the Lewis acid (e.g., InCl3) coordinates to a fluorine atom of a gem-difluoroalkyl side chain attached to an indole precursor.[5] This coordination polarizes the C-F bond, making the carbon atom more electrophilic. Subsequent departure of the fluoride anion, facilitated by the Lewis acid, generates a carbocation intermediate. This electrophilic species is then attacked by the electron-rich indole ring in an intramolecular fashion, leading to the formation of a new ring and the desired cyclized product. A final deprotonation step restores the aromaticity of the indole ring.

G A Indole Precursor with gem-Difluoroalkyl Chain C Lewis Acid-Fluorine Adduct A->C B Lewis Acid (LA) B->C D Carbocation Intermediate C->D Fluoride Abstraction H [LA-F]- F Cyclized Intermediate D->F Intramolecular Friedel-Crafts Attack E Intramolecular Friedel-Crafts Attack G Product (N-Fused Indole Derivative) F->G Deprotonation

Caption: General mechanism for Lewis acid-catalyzed intramolecular Friedel-Crafts cyclization.

Experimental Protocol: Indium(III)-Catalyzed Intramolecular Friedel-Crafts Cyclization

This protocol is a general representation based on indium-catalyzed Friedel-Crafts reactions.[5][6][7]

Materials:

  • Indole precursor with an appropriate gem-difluoroalkyl side chain and a tethered arene for cyclization.

  • Indium(III) chloride (InCl3)

  • 4 Å Molecular sieves

  • Dichloromethane (CH2Cl2), anhydrous

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a flame-dried round-bottom flask containing 4 Å molecular sieves, add the indole precursor (0.2 mmol, 1.0 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon).

  • Add anhydrous dichloromethane (4.0 mL) via syringe.

  • Add indium(III) chloride (0.02 mmol, 10 mol%) to the solution.

  • Stir the reaction mixture at room temperature for 16-24 hours, or until the starting material is consumed as monitored by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the cyclized indole derivative.

ParameterRecommended Condition
Lewis Acid InCl3 (10 mol%)
Solvent Anhydrous CH2Cl2
Additives 4 Å Molecular Sieves
Temperature Room Temperature
Atmosphere Inert (Argon)

IV. Comparative Analysis and Best Practices

FeatureVisible-Light PhotocatalysisPalladium CatalysisLewis Acid Catalysis
Reaction Conditions Mild (room temp, visible light)Often requires elevated temperaturesGenerally mild (room temp)
Reagent Toxicity Generally low (metal-free)Palladium catalysts can be toxicLewis acids can be corrosive/toxic
Functional Group Tolerance Generally goodCan be sensitive to certain groupsModerate, sensitive to basic groups
Substrate Scope Broad for indoles and CF3 sourcesBroad for specific precursor typesDependent on precursor stability
Cost Often uses inexpensive catalystsPalladium catalysts can be expensiveLewis acids are often inexpensive
Green Chemistry High (uses light, often metal-free)Moderate (metal catalyst)Moderate (use of solvents/acids)

Best Practices and Troubleshooting:

  • General Considerations: All reactions involving C-F bond activation should be performed under an inert atmosphere to prevent side reactions with oxygen and moisture, unless otherwise specified. Anhydrous solvents and reagents are crucial for reproducibility and high yields.

  • Photocatalytic Reactions: Ensure the reaction vessel is transparent to the wavelength of light being used. The distance from the light source and the intensity of the light can significantly impact reaction times and yields. Degassing the solvent prior to use can be beneficial in some cases. If the reaction is sluggish, consider increasing the catalyst loading or using a more powerful light source.

  • Palladium-Catalyzed Reactions: The choice of ligand is critical. A ligand screen may be necessary to identify the optimal ligand for a new substrate. The purity of the palladium precursor is also important. If low yields are obtained, consider screening different bases and solvents.

  • Lewis Acid-Catalyzed Reactions: The stoichiometry of the Lewis acid may need to be optimized. In some cases, stoichiometric amounts may be required. The presence of water can deactivate the Lewis acid, so stringent anhydrous conditions are necessary. The use of molecular sieves can help to remove trace amounts of water.

V. Conclusion

The synthesis of gem-difluoroalkylindoles through C-F bond activation represents a significant advancement in the field of medicinal chemistry. The methodologies outlined in this guide—visible-light photocatalysis, palladium catalysis, and Lewis acid catalysis—each offer distinct advantages and provide a versatile toolkit for accessing these valuable compounds. By understanding the underlying mechanisms and following the detailed protocols, researchers can confidently navigate the challenges of C-F bond activation and unlock new avenues for the discovery and development of novel therapeutics. The continued exploration of new catalytic systems and reaction conditions will undoubtedly lead to even more efficient and sustainable methods for the construction of these and other complex fluorinated molecules in the future.

VI. References

  • Shreiber, S. T., Granados, A., Matsuo, B., Majhi, J., Campbell, M. W., Patel, S., & Molander, G. A. (2022). Visible-Light-Induced C–F Bond Activation for the Difluoroalkylation of Indoles. Organic Letters, 24(46), 8542–8546. --INVALID-LINK--

  • Visible-Light-Induced C-F Bond Activation for the Difluoroalkylation of Indoles. (2022). PubMed. --INVALID-LINK--

  • Shreiber, S. T., Granados, A., Matsuo, B., Majhi, J., Campbell, M. W., Patel, S., & Molander, G. A. (2022). Visible-Light-Induced C–F Bond Activation for the Difluoroalkylation of Indoles. Europe PMC. --INVALID-LINK--

  • Shi, S.-L., & Buchwald, S. L. (2015). Palladium-catalyzed intramolecular C-H difluoroalkylation: synthesis of substituted 3,3-difluoro-2-oxindoles. Angewandte Chemie International Edition, 54(5), 1646-1650. --INVALID-LINK--

  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2006). Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III). Organic Letters, 8(15), 3391-3394. --INVALID-LINK--

  • Reddy, R. P., & Kumar, M. S. (2017). Lewis Acid Mediated Cascade Friedel–Craft/Alkyne Indol-2-yl Cation Cyclization/Vinyl Cation Trapping for the Synthesis of N-Fused Indole Derivatives. Organic Letters, 19(19), 5406–5409. --INVALID-LINK--

  • Patil, D. V., & Cavitt, M. A. (2017). Natural Product Synthesis via Indium Catalyzed Friedel-Crafts Alkylation. UNT Digital Library. --INVALID-LINK--

  • Palladium-catalyzed intramolecular Heck dearomative gem-difluorovinylation of indoles. (2022). PubMed Central. --INVALID-LINK--

  • Photocatalytic C‒F bond activation in small molecules and polyfluoroalkyl substances. (2024). Colorado State University. --INVALID-LINK--

  • Allylic C–H Difluoroalkylation of Unactivated Alkenes with Trifluoromethylarenes. (2024). University of Hawaii System. --INVALID-LINK--

  • Shi, S.-L., & Buchwald, S. L. (2015). Palladium-Catalyzed Intramolecular C–H Difluoroalkyation: The Synthesis of Substituted 3,3-Difluoro-2-oxindoles. PubMed Central. --INVALID-LINK--

  • Photochemical and electrochemical strategies in C–F bond activation and functionalization. (2022). ResearchGate. --INVALID-LINK--

  • Liu, H., Li, Y., Wang, D.-X., Sun, M.-M., & Feng, C. (2020). Visible-Light-Promoted Regioselective 1,3-Fluoroallylation of gem-Difluorocyclopropanes. Organic Letters, 22(21), 8681–8686. --INVALID-LINK--

  • Shi, S.-L., & Buchwald, S. L. (2015). Palladium-catalyzed intramolecular C-H difluoroalkylation: synthesis of substituted 3,3-difluoro-2-oxindoles. PubMed. --INVALID-LINK--

  • Reddy, R. P., & Kumar, M. S. (2017). Lewis Acid Mediated Cascade Friedel–Craft/Alkyne Indol-2-yl Cation Cyclization/Vinyl Cation Trapping for the Synthesis of N-Fused Indole Derivatives. ResearchGate. --INVALID-LINK--

  • New Opportunities to Access Fluorinated Molecules Using Organophotoredox Catalysis via C(sp3)–F Bond Cleavage. (2023). ACS Publications. --INVALID-LINK--

  • Mechanism and analysis for photoredox-catalysed C–F bond activation. (2024). ResearchGate. --INVALID-LINK--

  • Photocatalytic C–F bond activation in small molecules and polyfluoroalkyl substances. (2024). Nature. --INVALID-LINK--

  • Organocatalytic Strategy for Hydrophenolation of Gem-Difluoroalkenes. (2021). ResearchGate. --INVALID-LINK--

  • Palladium-Catalyzed Fluoroarylation of gem-Difluoroalkenes. (2021). ResearchGate. --INVALID-LINK--

  • Visible-light-induced radical switching using benzothiazolyl sulfides for geminal carbon–carbon bond formation. (2021). Royal Society of Chemistry. --INVALID-LINK--

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Bis(4-methoxyphenyl) Disulfide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. The synthesis of diaryl disulfides, such as bis(4-methoxyphenyl) disulfide, is a fundamental transformation in organic chemistry. While seemingly straightforward, achieving consistently high yields can be challenging. This guide is designed to provide in-depth, field-proven insights to help you diagnose and resolve common issues leading to low product yield. We will delve into the causality behind experimental choices, offering logical, self-validating protocols to enhance the reliability and success of your synthesis.

Troubleshooting Guide: Diagnosing and Resolving Low Yield

This section addresses specific experimental roadblocks in a question-and-answer format.

Question 1: My reaction yield is significantly lower than expected. What are the most common culprits?

Answer: Low yield in the synthesis of this compound, which is typically formed by the oxidation of 4-methoxythiophenol, can be traced back to several key factors. A systematic evaluation of your reaction setup is the best approach.

The primary causes include:

  • Incomplete Oxidation: The most frequent issue is that the starting thiol has not been fully converted to the disulfide. This can be due to an insufficiently powerful oxidizing agent, incorrect stoichiometry, or non-optimal reaction conditions (time, temperature, pH).[1][2]

  • Side-Reaction Pathways: The formation of undesired by-products can significantly consume your starting material or product. A notable side product is the corresponding monosulfide (thioether), bis(4-methoxyphenyl) sulfide.[3][4] Over-oxidation to sulfonic acids can also occur with harsh oxidizing agents.[5]

  • Purity of Starting Material: The purity of the initial 4-methoxythiophenol is critical. Impurities can interfere with the oxidant or introduce competing side reactions.

  • Atmospheric Conditions: While many oxidation reactions proceed well in the open air, some catalytic systems may be sensitive. Conversely, for some methods, atmospheric oxygen can be a necessary co-oxidant.[3]

To diagnose the issue, we recommend analyzing a crude sample of your reaction mixture by Thin Layer Chromatography (TLC) or ¹H NMR to identify the presence of unreacted starting material or major by-products.

Question 2: I've confirmed that my starting material is not fully consumed. How can I optimize the oxidation conditions?

Answer: Incomplete conversion points directly to the oxidation step. The efficiency of thiol-to-disulfide conversion is highly dependent on the choice of oxidant and the reaction environment.[6]

Choosing the Right Oxidant: A wide array of oxidizing agents can effect this transformation, with varying levels of efficiency and selectivity.[3] Mild oxidants are generally preferred to avoid over-oxidation.

Oxidizing AgentTypical Reported YieldReference
Hydrogen Peroxide (H₂O₂)~98%[3]
Dimethyl Sulfoxide (DMSO)~98%[3]
Sodium Hypochlorite (NaClO)~92%[3]
Copper(II) Nitrate~99%[3]
Air (with catalyst/sonication)Good to Excellent[7]

Actionable Steps for Optimization:

  • Increase Oxidant Stoichiometry: If using a chemical oxidant like H₂O₂, ensure at least a stoichiometric amount is used. A slight excess (1.1-1.2 equivalents) can often drive the reaction to completion. However, a large excess risks over-oxidation.

  • Adjust Reaction Time and Temperature: Many thiol oxidations are complete within a few hours at room temperature.[7] If you observe incomplete conversion, consider extending the reaction time or gently heating the mixture (e.g., to 40-50 °C), while monitoring progress by TLC.

  • Control the pH: The oxidation of thiols often proceeds via the thiolate anion (RS⁻), which is more nucleophilic than the neutral thiol (RSH).[6][8] Adding a mild, non-nucleophilic base can facilitate the reaction. However, strong bases may promote side reactions.[9] For many protocols, a neutral or slightly acidic pH is optimal.[10]

Below is a troubleshooting workflow to guide your optimization process.

G start Low Yield: Incomplete Reaction check_oxidant Is the oxidant strong enough? (e.g., H₂O₂, DMSO, I₂) start->check_oxidant check_stoich Is oxidant stoichiometry correct? (≥1.0 eq) check_oxidant->check_stoich Yes change_oxidant Select a more potent oxidant (See Table 1) check_oxidant->change_oxidant No check_conditions Are reaction conditions optimal? (Time, Temp, pH) check_stoich->check_conditions Yes increase_stoich Increase oxidant to 1.1-1.2 eq check_stoich->increase_stoich No optimize_time_temp Increase reaction time or apply gentle heat (Monitor by TLC) check_conditions->optimize_time_temp No end_good High Yield Achieved check_conditions->end_good Yes change_oxidant->check_stoich increase_stoich->check_conditions optimize_time_temp->end_good

Caption: Troubleshooting workflow for incomplete oxidation.

Question 3: My crude product is impure, and purification is difficult. What are the likely impurities and how can I remove them?

Answer: Impurities typically arise from side reactions or unreacted starting materials.[2] The most common contaminants in this compound synthesis are:

  • Unreacted 4-methoxythiophenol: This is the most common impurity if the reaction is incomplete.

  • Bis(4-methoxyphenyl) sulfide (Monosulfide): This by-product can form, particularly under certain catalytic conditions or in the presence of strong bases that may promote a different reaction pathway.[4][9]

  • Higher Polysulfides: While less common for this specific synthesis, the formation of trisulfides (R-S-S-S-R) can occur if elemental sulfur is present or under specific conditions.[11]

Purification Strategy:

  • Column Chromatography: This is the most effective method for separating the desired disulfide from the starting thiol and the monosulfide by-product. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate mixtures) is typically successful.[12]

  • Recrystallization: If the crude product is relatively pure, recrystallization can be an effective final purification step. Given the low melting point of this compound (around 41-43 °C), a suitable solvent system might involve dissolving the crude solid in a minimal amount of a hot solvent (like ethanol or isopropanol) and allowing it to cool slowly.[12]

To minimize by-product formation in the first place, ensure the reaction conditions are optimized for disulfide formation, avoiding overly harsh oxidants or strongly basic conditions.[9]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the oxidation of 4-methoxythiophenol to its disulfide?

A1: The formation of a disulfide bond from two thiol molecules is an oxidative coupling reaction. The process involves the removal of two hydrogen atoms (one from each thiol's sulfhydryl group) and the formation of a new sulfur-sulfur bond.[13] The reaction can proceed through different mechanistic pathways depending on the oxidant used. A general representation is a two-step process involving an intermediate species.[6] The overall transformation is:

2 R-SH → R-S-S-R + 2 H⁺ + 2 e⁻

G cluster_reactants Reactants cluster_products Products 2 R-SH 2 x 4-methoxythiophenol R-S-S-R This compound 2 R-SH->R-S-S-R  Oxidation (-2H⁺, -2e⁻)

Caption: General reaction scheme for thiol oxidation.

This oxidation can occur via one-electron pathways (generating thiyl radicals that combine) or two-electron pathways (often involving a sulfenic acid intermediate).[6]

Q2: Can I use air as the oxidant? Is it reliable?

A2: Yes, air (specifically atmospheric oxygen) can be used as the primary oxidant, making it a very green and cost-effective option. However, uncatalyzed air oxidation is often very slow and inefficient.[1] To be synthetically useful, it typically requires a catalyst (such as copper salts) or an energy source like sonication, which can dramatically accelerate the reaction rate and improve yields.[3][7]

Q3: Are there any recommended "go-to" protocols for a reliable, high-yield synthesis?

A3: Absolutely. For a robust and high-yielding laboratory-scale synthesis, using hydrogen peroxide or DMSO as the oxidant is highly recommended due to their effectiveness and the high yields reported in the literature.[3]

Experimental Protocol: Synthesis using Hydrogen Peroxide

  • Materials:

    • 4-methoxythiophenol

    • Methanol (or another suitable solvent like ethanol)

    • Hydrogen Peroxide (30% aqueous solution)

    • Deionized Water

    • Saturated Sodium Bicarbonate solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate or Sodium Sulfate

    • Ethyl Acetate

    • Hexane

  • Procedure:

    • Dissolve 4-methoxythiophenol (1.0 eq) in methanol (approx. 0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the flask in an ice-water bath to 0 °C.

    • Slowly add hydrogen peroxide (30% aq., 1.1 eq) dropwise to the stirred solution over 10-15 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

    • Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.

    • Once the starting material is consumed, quench the reaction by adding deionized water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by column chromatography or recrystallization as needed.

References

Technical Support Center: Purification of Bis(4-methoxyphenyl) disulfide by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of bis(4-methoxyphenyl) disulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity material using recrystallization. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your purification process.

Core Principles: Understanding the Compound and the Technique

Successful purification begins with a solid understanding of both the target compound and the recrystallization process. This compound is a solid at room temperature, making it an ideal candidate for purification by recrystallization.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₄O₂S₂[2][3]
Molecular Weight 278.39 g/mol
Appearance White to cream or yellow crystalline solid[3]
Melting Point 41-45 °C[1][4]

Recrystallization is a purification technique that leverages the differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[5] The ideal solvent will dissolve the compound completely at an elevated temperature but will have low solubility for it at cooler temperatures.[6][7] Impurities, ideally, either remain in the cooled solution or are insoluble in the hot solvent altogether.[6][8]

Recommended Recrystallization Protocol

This protocol provides a robust starting point for the purification of this compound. The choice of a solvent system like ethyl acetate/hexane is based on creating a solvent environment where the compound has the desired temperature-dependent solubility.

Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimal hot solvent (e.g., Ethanol or Ethyl Acetate) A->B C Heat gently until fully dissolved B->C D If insoluble impurities exist, perform hot gravity filtration C->D Insoluble impurities? F Allow filtrate to cool slowly to room temperature C->F No insoluble impurities E Collect hot, clear filtrate D->E E->F G Cool further in an ice bath to maximize yield F->G H Collect crystals via vacuum filtration G->H I Wash crystals with a small amount of ice-cold solvent H->I J Dry crystals under vacuum I->J K Characterize (Melting Point, etc.) J->K

Caption: Standard workflow for single-solvent recrystallization.

Step-by-Step Methodology
  • Solvent Selection: Begin by determining a suitable solvent. Ethanol is a common choice. Alternatively, a two-solvent system like ethyl acetate and hexane can be effective.[9] The goal is to find a solvent (or solvent pair) where the disulfide is soluble when hot and sparingly soluble when cold.[7]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol). Heat the mixture gently (e.g., on a hot plate) while stirring. Continue adding the solvent dropwise until the solid just dissolves completely.[10] Using the minimum amount of hot solvent is critical for maximizing recovery.[8]

  • Decolorization (If Necessary): If the hot solution is colored (e.g., yellow or brown) and the pure compound is known to be white, this indicates colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal.[5]

  • Hot Filtration (If Necessary): If you used charcoal or if there are insoluble impurities present in the hot solution, you must perform a hot gravity filtration to remove them.[10] Use a pre-heated funnel and flask to prevent premature crystallization of your product on the filter paper.

  • Crystallization: Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form selectively, excluding impurities.[6][8] Rushing this step by placing the hot flask directly in an ice bath can cause the compound to precipitate rapidly, trapping impurities.

  • Maximizing Yield: Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice-water bath for 15-20 minutes to maximize the yield by further decreasing the solubility of the disulfide.[10]

  • Isolation: Collect the purified crystals using vacuum filtration with a Büchner funnel.[5]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent. This removes any residual soluble impurities adhering to the crystal surfaces.[5][8]

  • Drying: Allow the crystals to dry completely by continuing to draw air through the funnel. For final drying, the crystals can be placed in a vacuum oven.

  • Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point close to the literature value (41-45 °C) is a good indicator of high purity.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses the most common issues encountered during the recrystallization of this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Start Recrystallization Problem Issue Encountered? Start->Problem OilingOut Compound 'Oiled Out'? Problem->OilingOut Yes NoCrystals No Crystals Formed? Problem->NoCrystals No Sol1 Add more hot solvent to dissolve oil. Cool slowly. OilingOut->Sol1 Try First Sol2 Switch to a lower boiling point solvent. OilingOut->Sol2 If persists LowYield Low Yield? NoCrystals->LowYield No Sol3 Induce crystallization: - Scratch flask with glass rod - Add a seed crystal NoCrystals->Sol3 Try First Sol4 Too much solvent was used. Boil off some solvent and re-cool. NoCrystals->Sol4 If no success Impure Product Impure/Colored? LowYield->Impure No LowYield->Sol4 Check First Sol5 Ensure cooling is slow and undisturbed. Use an ice bath after room temp cooling. LowYield->Sol5 Also Consider Sol6 Cooling was too rapid. Re-dissolve and cool slowly. Impure->Sol6 For low MP Sol7 Use activated charcoal. Perform a second recrystallization. Impure->Sol7 For color Success Pure Crystals Obtained Impure->Success No Sol1->Success Sol2->Success Sol3->Success Sol4->Success Sol5->Success Sol6->Success Sol7->Success

Caption: A decision tree for common recrystallization problems.

Q: My compound has separated as an oil instead of forming crystals ("oiling out"). What should I do?

A: "Oiling out" occurs when the solute is insoluble in the solution at a temperature above its own melting point.[6] For this compound, with its relatively low melting point (41-45 °C), this can be a common issue.

  • Immediate Cause: The solution is likely supersaturated at a temperature where the disulfide prefers to be a liquid rather than a solid.

  • Solution 1 (Reheat and Dilute): Reheat the solution until the oil fully redissolves. Then, add a small amount of additional hot solvent to decrease the saturation point. Allow the solution to cool very slowly. This gives the molecules time to orient themselves into a crystal lattice as the solution cools past the compound's melting point.

  • Solution 2 (Change Solvent): If the problem persists, the boiling point of your solvent may be too high. Consider switching to a solvent or solvent mixture with a lower boiling point.

Q: The solution has cooled completely, but no crystals have formed. What are the next steps?

A: This is a classic sign of either a supersaturated solution that is reluctant to crystallize or the use of too much solvent.

  • Cause 1 (Supersaturation): The solution may need a nucleation site to initiate crystal growth.

    • Solution A (Induce Crystallization): Try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches on the glass provide a surface for the first crystals to form.

    • Solution B (Seed Crystals): If you have a small crystal of the pure compound, add it to the solution to act as a template for further crystal growth.

  • Cause 2 (Excess Solvent): You may have added too much solvent, meaning the solution is not saturated even at low temperatures.

    • Solution: Gently heat the solution to boil off some of the solvent. Allow it to cool again. Be careful not to boil off too much, or the product may crash out of solution impurely.

Q: My recrystallized product has a low yield. How can I improve it?

A: A low yield can result from several factors during the procedure.

  • Cause 1 (Excess Solvent): As mentioned above, using too much solvent during the dissolution step is a primary cause of low recovery.

  • Cause 2 (Premature Crystallization): If the product crystallized in the funnel during hot filtration, this will significantly reduce yield. Ensure your filtration apparatus is sufficiently pre-heated.

  • Cause 3 (Incomplete Crystallization): Ensure you have allowed sufficient time for cooling and have used an ice bath after room temperature cooling to maximize precipitation.

  • Cause 4 (Excessive Washing): Washing the collected crystals with too much cold solvent, or with solvent that is not ice-cold, can dissolve a portion of your product. Use a minimal amount of the coldest possible solvent for washing.[8]

Q: The final product is still yellow, or its melting point is broad and lower than the literature value. What does this mean?

A: These are clear indicators of residual impurities. A broad melting point range suggests the presence of soluble impurities that disrupt the crystal lattice.

  • Cause (Inefficient Purification): The cooling may have been too rapid, trapping impurities within the crystals. Alternatively, the chosen solvent may not be ideal for separating the specific impurities present.

  • Solution 1 (Re-recrystallize): The most reliable solution is to perform a second recrystallization. Ensure the cooling process is very slow and undisturbed.

  • Solution 2 (Address Color): If the product is colored, use activated charcoal during the second recrystallization as described in the protocol.[5]

Frequently Asked Questions (FAQs)

Q: How do I select the best solvent if the protocol's suggestion doesn't work?

A: The ideal recrystallization solvent should:

  • Completely dissolve the compound when hot.

  • Dissolve the compound poorly or not at all when cold.

  • Dissolve impurities well at all temperatures or not at all.

  • Not react with the compound.[6][7]

  • Have a boiling point below the compound's melting point to prevent oiling out.[6]

Perform small-scale solubility tests in test tubes with various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane) to find one that meets these criteria.

Q: What are the likely impurities in my crude this compound sample?

A: Impurities depend heavily on the synthetic route. A common synthesis is the oxidation of 4-methoxybenzenethiol.[11]

  • Unreacted Starting Material: 4-methoxybenzenethiol may be present.

  • Oxidation Byproducts: Over-oxidation can lead to corresponding sulfonic acids or sulfones.[11]

  • Reagents and Catalysts: Residual catalysts (e.g., copper salts) or oxidizing agents from the reaction may be present.[11][12]

Q: What is the fundamental difference between recrystallization and precipitation?

A: The key difference is the rate of solid formation and the resulting purity.

  • Recrystallization is a slow, equilibrium-based process. Molecules are selectively added to the growing crystal lattice, which excludes molecules that do not fit well (i.e., impurities). This results in a highly purified solid.[6][10]

  • Precipitation is a rapid, non-equilibrium process where the solid "crashes out" of solution. There is little to no selectivity, and impurities are often trapped within the rapidly forming solid, resulting in poor purification.

Q: How can I definitively confirm the purity of my final product?

A: While a sharp melting point is a strong indicator, it is not definitive. For research and development purposes, spectroscopic analysis is recommended:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can confirm the structure and identify organic impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity (e.g., >99%).

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to confirm the presence of key functional groups and is often used for identity confirmation.[3]

References

Technical Support Center: Troubleshooting By-products in Reactions with Bis(4-methoxyphenyl) Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the identification and removal of by-products in reactions involving bis(4-methoxyphenyl) disulfide. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying chemical principles to empower you to solve challenges in your own research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions that arise during the use of this compound in organic synthesis.

Q1: What are the most common by-products I should expect when using this compound?

A1: When this compound participates in a reaction, its S-S bond is cleaved. The most common by-product is its corresponding thiol, 4-methoxythiophenol . This occurs because one half of the disulfide molecule is incorporated into your target product, while the other half is released as a thiolate anion, which is protonated during work-up to form 4-methoxythiophenol.[1] Another common impurity is simply unreacted starting material , this compound, especially in cases of incomplete conversion.[2] In rarer cases involving strong oxidizing conditions, further oxidation to sulfonic acids could occur, though this is less common.[3]

Q2: How can I monitor my reaction to identify the formation of these by-products?

A2: Thin-Layer Chromatography (TLC) is the most effective real-time method. You should spot your reaction mixture alongside standards of your starting material (this compound) and, if available, the expected by-product (4-methoxythiophenol). This allows you to visually track the consumption of starting material and the appearance of your product and any by-products. The polarity differences are usually significant enough for good separation on silica gel. For a more quantitative analysis post-reaction, ¹H NMR spectroscopy and LC-MS are invaluable for identifying and confirming the structures of impurities in your crude product.[4]

Q3: My reaction is complete, but my product is contaminated with 4-methoxythiophenol. What is the quickest way to remove it?

A3: The most efficient method leverages the acidic nature of the thiol proton in 4-methoxythiophenol (pKa ~6.6).[1] By performing a liquid-liquid extraction with a mild aqueous base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution, you can deprotonate the thiophenol to form the water-soluble sodium 4-methoxythiophenolate salt.[5] This salt will partition into the aqueous layer, effectively removing it from your organic product layer. A standard workup often includes this step.[5]

Q4: I see a spot on my TLC that corresponds to the starting disulfide. How can I remove unreacted this compound?

A4: Since both the starting disulfide and many target thioether products are relatively nonpolar, separation can be more challenging than removing the acidic thiophenol. The most reliable method is silica gel column chromatography .[2][6] By carefully selecting a solvent system (e.g., a gradient of ethyl acetate in hexanes), you can exploit subtle polarity differences to isolate your desired product.[4] If your product is a solid with different solubility characteristics, recrystallization can also be an effective and scalable purification strategy.[7]

Q5: Can atmospheric oxygen affect my reaction and lead to side products?

A5: Yes, particularly if your reaction conditions generate the 4-methoxythiophenol by-product. Thiols are susceptible to oxidation by atmospheric oxygen, which can regenerate the disulfide starting material.[1] This can complicate reaction kinetics and lead to an equilibrium mixture, potentially lowering your yield. If you are working with reactions sensitive to this equilibrium, it is best practice to conduct them under an inert atmosphere (e.g., nitrogen or argon).[3]

Section 2: Troubleshooting Guide: A Step-by-Step Approach to By-product Removal

This guide provides a logical workflow for identifying and systematically removing impurities from your reaction mixture.

Workflow for Purification

G start Reaction Completion (Confirmed by TLC/LC-MS) workup Step 1: Initial Aqueous Work-up start->workup analysis Step 2: Crude Product Analysis (TLC, ¹H NMR) workup->analysis decision Primary Impurity? analysis->decision thiol_path Protocol A: Basic Aqueous Wash (if not already done) decision->thiol_path  4-Methoxythiophenol disulfide_path Protocol B: Silica Gel Chromatography decision->disulfide_path  Unreacted Disulfide   thiol_path->analysis Re-analyze recrystallize Protocol C: Recrystallization for Final Polishing (Optional) disulfide_path->recrystallize end Pure Product disulfide_path->end If sufficiently pure recrystallize->end

Caption: A decision-making workflow for purifying products from reactions involving this compound.

Step 1: Initial Work-up & Analysis

After confirming your reaction has reached completion, the first step is a standard aqueous work-up. This typically involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and washing with water and brine. This step removes water-soluble reagents and salts. After drying and concentrating the organic phase, you are left with the crude product. An immediate analysis by TLC and ¹H NMR is critical to identify the major components before proceeding with purification.

Step 2: Selecting the Right Purification Strategy

Based on your analysis from Step 1, identify the primary contaminants and choose the appropriate protocol below.

  • If 4-methoxythiophenol is the main impurity: Proceed to Protocol A.

  • If unreacted this compound is the main impurity: Proceed to Protocol B.

  • If your product is a solid and you desire high purity after chromatography: Proceed to Protocol C.

Step 3: Detailed Experimental Protocols

This protocol is designed to selectively remove the acidic thiol by-product.

  • Dissolution: Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). A volume that results in a ~5-10% w/v solution is a good starting point.

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution and shake vigorously for 1-2 minutes. Vent the funnel frequently to release CO₂ gas that may form.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat: Repeat the extraction (Step 2) one more time to ensure complete removal of the thiophenol.

  • Wash: Wash the organic layer with an equal volume of water, followed by an equal volume of saturated brine solution to remove residual water.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified product, now free of the thiol by-product.[5]

This method is the gold standard for separating compounds with similar polarities, such as a thioether product and the unreacted disulfide.

  • Adsorbent Preparation: Prepare a slurry of silica gel in your starting mobile phase (e.g., 100% hexanes or a low-polarity mixture like 2% EtOAc in hexanes). Pack a glass column with the slurry.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (DCM is often a good choice). Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry powder. Carefully load this powder onto the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate). The less polar compound (often the disulfide or product) will elute first.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Combine and Concentrate: Combine the fractions containing your pure product and remove the solvent under reduced pressure.

If your final product is a solid, recrystallization is an excellent technique to achieve high purity.

  • Solvent Selection: Choose a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble when hot. The impurities should either be very soluble or insoluble at all temperatures. Common solvents to screen include hexanes, ethanol, methanol, isopropanol, or mixtures like ethanol/water.

  • Dissolution: Place the solid product in a flask and add the minimum amount of boiling solvent required to fully dissolve it.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent. A sharp melting point close to the literature value is a good indicator of high purity.

Section 3: Data & Visualization

Reaction Scheme and By-product Formation

The following diagram illustrates a generic reaction where this compound acts as a thioether source, leading to the formation of 4-methoxythiophenol.

G reagents R-X (Electrophile) + Base p1 reagents->p1 disulfide This compound disulfide->p1 product R-S-ArOMe (Desired Thioether Product) byproduct MeO-Ar-S⁻ (Thiophenolate anion) Work-up (H⁺) → MeO-Ar-SH (4-Methoxythiophenol By-product) p2 p1->p2 Reaction p2->product p2->byproduct

Caption: General reaction pathway illustrating the formation of 4-methoxythiophenol as a key by-product.

Table 1: Physicochemical Properties of Key Compounds
CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound (CH₃OC₆H₄S)₂278.3941-45White to brown solid
4-Methoxythiophenol CH₃OC₆H₄SH140.2019-20Colorless liquid or low-melting solid

Data sourced from Sigma-Aldrich and other chemical suppliers.

References

Technical Support Center: Stability and Degradation of Bis(4-methoxyphenyl) Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for bis(4-methoxyphenyl) disulfide. This document is designed for researchers, chemists, and drug development professionals who utilize this compound in their work. Here, we address common questions and troubleshooting scenarios related to its stability and degradation under typical laboratory and reaction conditions. Our goal is to provide you with the causal understanding and practical solutions needed to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the properties, handling, and general stability of this compound.

Q1: What are the core physical and chemical properties of this compound?

This compound, also known as 4,4'-dithiodianisole, is a symmetrical diaryl disulfide. Its key properties are summarized below.

PropertyValueSource(s)
CAS Number 5335-87-5[1][2]
Molecular Formula C₁₄H₁₄O₂S₂
Molecular Weight 278.39 g/mol [2]
Appearance White to off-white solid/powder[3]
Melting Point 41-45 °C[4][5]
Boiling Point 200 °C at 3 mmHg[4]
Solubility Soluble in many organic solvents[6]
Storage Temp. Room Temperature, in a dry place[4][7]

Q2: What are the recommended storage and handling conditions for this compound?

For optimal long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[8] According to safety data sheets, it is stable under normal, ambient conditions.[1] However, to prevent slow degradation, it is best practice to protect it from prolonged exposure to light and atmospheric moisture.

Q3: Is this compound stable to air and moisture?

Under standard ambient storage conditions, this compound is generally stable and not significantly susceptible to degradation by atmospheric oxygen or moisture.[1] However, this stability can be compromised in solution, especially in the presence of catalysts, high pH, or light, where degradation pathways can become active. For instance, the presence of atmospheric oxygen can facilitate the oxidative formation of the disulfide from its corresponding thiol, a reaction often catalyzed by transition metals.[9][10]

Q4: What are the primary degradation pathways for this compound?

The core of this molecule's reactivity lies in its disulfide (S-S) bond. The primary degradation routes involve the cleavage of this bond:

  • Reductive Cleavage: The S-S bond is susceptible to attack by reducing agents and even strong nucleophiles like thiolates, leading to the formation of two equivalents of the corresponding thiol (4-methoxybenzenethiol). This is the basis of thiol-disulfide exchange reactions.[11][12]

  • Oxidative Cleavage: Strong oxidizing agents can attack the sulfur atoms, leading to the formation of more oxidized species such as thiolsulfinates (R-S(O)-S-R) and, with further oxidation, thiolsulfonates (R-SO₂-S-R).[1][13]

  • Base-Mediated Degradation: Under basic conditions (high pH), the disulfide bond can be cleaved by nucleophilic attack from hydroxide ions (OH⁻).[14]

  • Photochemical Cleavage: The S-S bond can be cleaved upon exposure to light, particularly UV light, which can generate reactive thiyl radicals.[15]

The diagram below illustrates these primary degradation pathways.

cluster_main Degradation Pathways cluster_products Degradation Products Disulfide This compound (R-S-S-R) Thiol 4-Methoxybenzenethiol (R-SH) Disulfide->Thiol Reductive Cleavage (e.g., DTT, NaBH₄, other thiols) Disulfide->Thiol Base-Mediated Cleavage (e.g., NaOH, high pH) Oxidized Oxidized Species (Thiolsulfinates, Thiolsulfonates) Disulfide->Oxidized Oxidative Cleavage (e.g., H₂O₂, m-CPBA) Radicals Thiyl Radicals (R-S•) Disulfide->Radicals Photochemical Cleavage (e.g., UV light)

Caption: Primary degradation pathways of this compound.

Section 2: Troubleshooting Guide for Synthetic Reactions

This section addresses specific issues you might encounter during experiments, explains the underlying chemistry, and provides actionable solutions.

Issue 1: Low recovery or complete loss of this compound during a reaction or workup.

If you start with this compound and find it has disappeared or is present in low yield, it has likely undergone degradation.

  • Potential Cause A: Unintended Reductive Cleavage

    • Causality: The disulfide bond is inherently susceptible to reduction. Many common reagents, including borohydrides, phosphines (like TCEP), and other thiols, can cleave the S-S bond to generate 4-methoxybenzenethiol.[12][16] This thiol may be water-soluble as a thiolate at high pH, leading to its loss during aqueous workup, or it may be difficult to distinguish from other byproducts.

    • Solutions:

      • Reagent Audit: Carefully review all reagents and conditions. Avoid known reducing agents unless they are part of the intended reaction.

      • Control Thiol-Disulfide Exchange: If other thiols are present in your reaction, be aware that thiol-disulfide exchange is a potential equilibrium process.[11] Running the reaction at a lower temperature may slow this side reaction.

      • Workup pH: During workup, maintain a neutral or slightly acidic pH to keep the resulting thiol protonated (R-SH) and more soluble in organic solvents, aiding in its detection by methods like TLC or LC-MS.

  • Potential Cause B: Base-Mediated Degradation

    • Causality: Strong basic conditions (e.g., NaOH, KOH, alkoxides) can promote the nucleophilic attack of hydroxide ions on a sulfur atom, leading to S-S bond cleavage.[14] This is often overlooked but can be a significant degradation pathway, especially at elevated temperatures.

    • Solutions:

      • Use Milder Bases: If a base is required, opt for a weaker one if possible (e.g., K₂CO₃, Et₃N instead of NaOH).

      • Minimize Exposure: Reduce the reaction time and/or temperature when strong bases are used.

      • Monitor Reaction: Track the disappearance of your starting material by TLC or LC-MS to identify the optimal reaction time before significant degradation occurs.

Issue 2: My reaction is producing this compound as an unexpected major byproduct.

This is a very common scenario, particularly when the intended product involves the 4-methoxybenzenethiol moiety.

  • Potential Cause: Oxidation of 4-methoxybenzenethiol

    • Causality: Thiols are easily oxidized to form disulfides, and this reaction is often catalyzed by trace impurities or atmospheric oxygen.[9] The driving force for this dimerization is strong. The reaction is particularly favored in the presence of:

      • Atmospheric Oxygen: The primary oxidant in many cases.

      • Transition Metal Catalysts: Copper catalysts, especially Cu(II) salts, are highly effective at promoting this oxidation.[9][10]

      • Polar Solvents: Polar solvents can increase the rate of disulfide formation.[9]

      • Basic Conditions: Deprotonation of the thiol to the more nucleophilic thiolate anion increases its susceptibility to oxidation.

    • Solutions:

      • Inert Atmosphere: If your synthesis involves 4-methoxybenzenethiol or its anion, conduct the reaction under an inert atmosphere of nitrogen or argon to rigorously exclude oxygen.[9][10]

      • Degas Solvents: Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles.

      • Catalyst Choice: Be cautious with copper catalysts. If a copper catalyst is necessary, Cu(I) oxide has been shown to produce less disulfide byproduct compared to Cu(II) species.[9]

      • Add a Reducing Agent: In some cases, adding a mild, water-soluble reducing agent during workup (like 2-mercaptoethanesulfonic acid) can convert the unwanted disulfide back to the thiol, which can then be washed away.[17]

Issue 3: I'm having difficulty with purification and/or analysis of reactions involving this disulfide.

  • Potential Cause: On-Column Instability or Poor Separation

    • Causality: Sulfur compounds can sometimes interact strongly with silica gel, leading to tailing or even degradation on the column. If your reaction mixture contains nucleophilic or basic impurities, they may attack the disulfide while it is adsorbed on the acidic silica surface.

    • Solutions:

      • Alternative Purification: If column chromatography is problematic, consider recrystallization as a first-choice purification method for this solid compound.

      • Deactivate Silica: If chromatography is necessary, try deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine.

      • Change Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.

Section 3: Experimental Protocols & Workflows

This section provides standardized procedures for assessing stability and troubleshooting experimental outcomes.

Troubleshooting Workflow Diagram

This flowchart provides a logical sequence for diagnosing common issues.

start Unexpected Reaction Outcome decision1 What is the primary issue? start->decision1 path1 Low Recovery of Disulfide Starting Material decision1->path1 Degradation path2 Unwanted Formation of Disulfide as Byproduct decision1->path2 Contamination cause1a Are reducing agents or other thiols present? path1->cause1a cause2a Is 4-methoxybenzenethiol the starting material? path2->cause2a cause1b Is the reaction run under strong base? cause1a->cause1b No sol1a Solution: Audit reagents. Protect from nucleophiles. cause1a->sol1a Yes sol1b Solution: Use milder base, reduce temp/time. cause1b->sol1b Yes no_issue Consult further literature or support. cause1b->no_issue No sol2a Solution: Use inert atmosphere. Degas solvents. Avoid Cu(II). cause2a->sol2a Yes cause2a->no_issue No

Caption: Troubleshooting workflow for reactions involving this compound.

Protocol 1: General Procedure for Monitoring Stability

This protocol outlines a method to test the stability of this compound under specific reaction conditions (e.g., solvent, temperature, presence of an additive).

  • Preparation:

    • Prepare a stock solution of this compound of known concentration (e.g., 10 mg/mL) in a high-purity solvent (e.g., acetonitrile or THF).

    • Prepare a stock solution of an internal standard (IS) (e.g., diphenyl sulfone, or another stable compound with a distinct retention time and no reactivity) in the same solvent.

  • Reaction Setup:

    • In a clean vial, add the solvent to be tested (e.g., 5 mL of DMF).

    • If testing stability against a reagent, add the reagent at the desired concentration.

    • Place the vial in a heating block or water bath set to the desired reaction temperature. Allow it to equilibrate.

  • Initiation and Sampling (Time Point 0):

    • Add a known volume of the disulfide stock solution and the internal standard stock solution to the reaction vial. Mix thoroughly.

    • Immediately withdraw an aliquot (e.g., 50 µL). This is your t=0 sample.

    • Quench the sample by diluting it 100-fold in a vial containing a mobile phase solvent (e.g., acetonitrile/water) to stop the reaction. Store at 4°C until analysis.

  • Time-Course Monitoring:

    • Withdraw and quench aliquots at predetermined time intervals (e.g., 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).

  • Analysis:

    • Analyze all quenched samples by RP-HPLC with UV detection (see Protocol 2).

    • Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each time point.

    • Plot this ratio against time. A decrease in the ratio indicates degradation of the compound.

Protocol 2: Analytical Method for Quantification using RP-HPLC

This provides a starting point for developing a quantitative high-performance liquid chromatography (HPLC) method. Optimization may be required.[18]

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: Water (HPLC grade)

    • Solvent B: Acetonitrile (HPLC grade)

    • Example Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 50% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a calibration curve using standards of this compound of known concentrations.

    • Inject the quenched samples from the stability study (Protocol 1).

    • Integrate the peak corresponding to the disulfide and the internal standard. The retention time for diaryl disulfides under these conditions is typically in the range of 10-15 minutes.[18]

References

Technical Support Center: Optimizing Photocatalysis with Bis(4-methoxyphenyl) disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for photocatalysis using bis(4-methoxyphenyl) disulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. As an organocatalyst, this compound offers a green, economical, and mild alternative to traditional metal-based photocatalysts, primarily through the generation of thiyl radicals under photoirradiation[1]. This guide will help you harness its full potential.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental catalytic mechanism of this compound?

The catalytic activity of this compound stems from the homolytic cleavage of the sulfur-sulfur bond upon irradiation with light, which generates two 4-methoxyphenylthiyl radicals (ArS•)[1]. These thiyl radicals are the primary catalytic species and can participate in reactions in several ways[1]:

  • As a direct photocatalyst: The thiyl radical can add to unsaturated bonds (e.g., alkenes, alkynes) to initiate radical cascade reactions, such as cyclizations or additions[1][2].

  • As a Hydrogen Atom Transfer (HAT) agent: Thiyl radicals are excellent HAT catalysts, capable of abstracting a hydrogen atom from a substrate to generate a carbon-centered radical, which can then undergo further transformations[1].

  • As a co-catalyst in photoredox cycles: It can regenerate a primary photocatalyst by reoxidizing its reduced state, thereby closing the catalytic cycle[1][2].

The specific role depends on the reaction partners and conditions. The electron-rich nature of the 4-methoxyphenyl group facilitates these processes compared to simpler aryl disulfides.

G cluster_cycle Catalytic Cycle Catalyst This compound (Ar-S-S-Ar) Radical 2 x 4-Methoxyphenylthiyl Radical (2 ArS•) Catalyst->Radical Substrate Substrate (e.g., Substrate-H) Radical->Substrate Initiates Reaction (e.g., HAT) Thiol Thiol Intermediate (ArSH) Radical->Thiol H• gain Radical_Substrate Substrate Radical (Substrate•) Substrate->Radical_Substrate H• abstraction Product Product Radical_Substrate->Product Thiol->Radical Catalyst Regeneration (e.g., via oxidation)

Caption: General mechanism of thiyl radical generation and catalysis.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

A low or non-existent yield is the most common issue. A systematic check of your reaction parameters is the most effective troubleshooting approach.

Check your light source. The efficiency of the S-S bond cleavage is highly dependent on the energy and intensity of the photons.

  • Wavelength: While often termed a "visible-light" photocatalyst, the photolysis of many aromatic disulfides traditionally requires UV irradiation[3]. However, this compound has been used successfully with visible light, likely because it can form a charge-transfer complex with certain substrates, which lowers the energy required for cleavage[3]. If your reaction is sluggish, your light source may not be providing photons of the necessary energy.

  • Intensity & Stability: The reaction rate is often limited by photon flux. Ensure your reaction vessel is placed as close as possible to the light source to maximize irradiation. High-power light sources are recommended. Furthermore, light source stability is crucial for reproducibility[4].

Table 1: Recommended Light Sources for Disulfide Photocatalysis

Light Source Type Wavelength Range Typical Power Recommended Use & Notes
High-Power Blue LEDs 420-460 nm 50-100 W Excellent for many visible-light reactions. Provides high photon flux in a narrow band. Ensure adequate cooling to maintain constant temperature.
White LEDs / CFL Broad Visible 15-50 W Competent for many reactions, but photon flux is lower. Good for initial screening due to low cost and heat output.
Xenon Arc Lamp UV-Visible-NIR 150-300 W Highly versatile. Use with appropriate filters (e.g., >400 nm) to screen different wavelengths or a UV-cutoff filter to avoid side reactions[4]. Ideal for determining the optimal excitation wavelength.

| Medium-Pressure Hg Lamp | UV-Visible | 100-500 W | Provides high-energy photons, but the UV component can cause substrate/product degradation. Use a Pyrex or appropriate filter unless UV is required[3]. |

Evaluate your solvent. The reaction medium has a profound impact on radical stability, substrate solubility, and the overall reaction mechanism.

  • Polarity: The choice of solvent can influence the reaction pathway. For example, in certain cycloadditions, nonpolar solvents may favor a [4+2] pathway, while more polar conditions can promote other routes[1]. For oxidative transformations, polar aprotic solvents often perform well[5][6].

  • Purity & Degassing: Solvents must be of high purity and anhydrous. Water can quench reactions or participate in undesired side reactions. Crucially, unless you are performing an aerobic oxidation, dissolved oxygen must be removed. O₂ is a potent radical scavenger and can completely inhibit many radical chain processes. Degas the solvent thoroughly via sparging with an inert gas (N₂ or Ar) for 15-30 minutes before adding reagents.

Table 2: Solvent Selection Guide

Solvent Type Typical Reactions Potential Issues & Considerations
Acetonitrile (ACN) Polar Aprotic Aerobic Oxidations, C-H Arylations[5][7] Good performance in many systems. Must be anhydrous.
Dimethylformamide (DMF) Polar Aprotic General purpose, good solvating power[5] High boiling point can make workup difficult. Must be pure; amine impurities can interfere.
Dichloromethane (DCM) Nonpolar Cycloadditions, reactions sensitive to polar solvents[5] Can participate in radical chlorination as a side reaction under high-energy conditions.
1,4-Dioxane / THF Polar Aprotic (Ether) General purpose Peroxides can form in aged ethers; always use freshly distilled or inhibitor-free solvent. Can be a hydrogen donor.

| Toluene | Nonpolar | Cycloadditions[1] | Benzylic C-H bonds can be susceptible to HAT, potentially leading to solvent-derived byproducts. |

Re-examine your reagents and reaction setup.

  • Catalyst Loading: Ensure you are using an appropriate catalyst loading. 5-10 mol% is a common starting point for screening[3]. Too little catalyst will result in a slow reaction, while too much can sometimes lead to side reactions or light absorption issues.

  • Reagent Purity: Impurities in your starting materials can act as quenchers or inhibitors. Purify substrates if their quality is questionable.

  • Reaction Concentration: Radical reactions can be sensitive to concentration. Highly dilute conditions may disfavor bimolecular steps, while highly concentrated conditions might promote undesired polymerization or dimerization. A starting concentration of 0.05–0.1 M is typical.

  • Atmosphere Control: As mentioned, for non-oxidative reactions, maintaining an inert atmosphere is critical. Ensure your vessel is properly sealed (e.g., with a septa and parafilm) after degassing and kept under a positive pressure of N₂ or Ar. For aerobic oxidations, ensure sufficient oxygen access, either by leaving the vessel open to air or by bubbling O₂ through the solution[1][2].

G Start Low / No Yield Light 1. Check Light Source - Correct Wavelength? - Sufficient Intensity? Start->Light Solvent 2. Check Solvent - High Purity/Anhydrous? - Properly Degassed (if needed)? - Appropriate Polarity? Light->Solvent Issue Persists Reagents 3. Check Reagents & Setup - Catalyst Loading Correct? - Substrate Purity? - Atmosphere Correct? Solvent->Reagents Issue Persists Optimize Systematically Optimize: - Temperature - Concentration - Additives Reagents->Optimize Issue Persists Success Yield Improved Optimize->Success

Caption: A logical workflow for troubleshooting low reaction yields.

Issue 2: Formation of Side Products or Complex Mixtures

The formation of byproducts often points to competing radical pathways or degradation of starting materials or products.

  • Dimerization/Polymerization: The radical intermediates you generate may react with themselves rather than the desired reaction partner.

    • Solution: Lower the concentration to favor intramolecular or desired bimolecular reactions over undesired ones. You can also try adding the substrate slowly over the course of the reaction using a syringe pump.

  • Product Degradation: Your product may be photosensitive and could be degrading under the reaction conditions.

    • Solution: Monitor the reaction by TLC or LC-MS over time. If you see the product form and then disappear, it is likely degrading. Reduce the light intensity, use a longer wavelength light source (if possible), or shorten the reaction time.

  • Thiol Formation: The 4-methoxyphenylthiol is often an intermediate in HAT reactions[1]. If it persists, it may indicate inefficient catalyst turnover. It can also be oxidized back to the disulfide by atmospheric oxygen, which can be problematic in anaerobic reactions[8].

    • Solution: Ensure the conditions for catalyst regeneration are met. In some cases, a mild oxidant or reductant may be needed to facilitate turnover.

  • Over-oxidation/Side Reactions with Oxygen: In aerobic oxidations, sometimes the substrate or product can be over-oxidized. In anaerobic reactions, trace oxygen can lead to small amounts of oxidized byproducts.

    • Solution: For aerobic reactions, carefully control the amount of oxygen (e.g., use an air atmosphere instead of pure O₂). For anaerobic reactions, ensure degassing is rigorous.

Experimental Protocols

Protocol 1: General Procedure for Anaerobic Photocatalytic Reaction

This protocol provides a baseline for a reaction requiring the exclusion of oxygen.

  • Setup: Place a magnetic stir bar in a reaction vial or flask equipped with a rubber septum. Dry the glassware thoroughly in an oven before use.

  • Reagent Addition: Add the solid reagents, including this compound (5-10 mol%) and the solid substrate(s), to the vial.

  • Atmosphere Inerting: Seal the vial with the septum and flush with dry nitrogen or argon for 5-10 minutes by inserting an inlet needle connected to the gas line and an outlet needle.

  • Solvent Addition: Add the required volume of anhydrous, degassed solvent via syringe through the septum. The solvent should be previously sparged with N₂ or Ar for at least 30 minutes.

  • Liquid Reagent Addition: Add any liquid substrates via syringe.

  • Irradiation: Place the sealed vial in front of the light source (e.g., a 50W Blue LED lamp) with vigorous stirring. Use a fan to maintain a constant temperature (typically room temperature).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots with a syringe and analyzing by TLC, GC, or LC-MS.

  • Workup: Once the reaction is complete, quench as required, remove the solvent under reduced pressure, and purify the crude product by flash column chromatography.

References

storage and handling guidelines for bis(4-methoxyphenyl) disulfide to prevent decomposition

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Bis(4-methoxyphenyl) Disulfide

A Guide to Ensuring Compound Integrity Through Proper Storage and Handling

Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth knowledge and practical advice on the storage and handling of this compound, ensuring its stability and preventing decomposition during experimental use. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to support the integrity of your research.

Frequently Asked Questions (FAQs)

Storage and Stability

Q1: What are the ideal storage conditions for this compound to ensure long-term stability?

To maintain the integrity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container must be kept tightly closed to prevent exposure to moisture and atmospheric contaminants.[1] Room temperature storage is generally acceptable for this compound.[2]

Q2: How sensitive is this compound to light and air? Should I take special precautions?

Yes, aryl disulfides can be sensitive to light (UV and visible) and oxidation.[3][4] Exposure to light can induce photochemical homolysis of the disulfide bond, generating thiyl radicals (CH₃OC₆H₄S•).[3][4] These radicals can then participate in unwanted side reactions. While the compound is stable under normal atmospheric conditions, prolonged exposure to air, especially in the presence of catalysts or light, can lead to slow oxidation.[5] For long-term storage and sensitive applications, storing the compound under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial or a container protected from light is a best practice.

Q3: I've noticed the appearance of a faint, unpleasant odor from my stock of this compound. What could this indicate?

An unpleasant odor may suggest the decomposition of the disulfide into its corresponding thiol, 4-methoxythiophenol. This can occur via reductive cleavage of the disulfide bond.[6] The source of reduction could be trace impurities, exposure to incompatible materials, or slow hydrolysis in the presence of moisture and certain contaminants. It is advisable to verify the purity of the compound if a noticeable change in odor is detected.

Handling and In-Experiment Stability

Q4: What classes of chemical reagents are incompatible with this compound?

The primary incompatibility is with strong oxidizing agents .[1] Contact with strong oxidizers can lead to the oxidation of the disulfide bond, potentially forming thiosulfinates and, upon further oxidation, sulfonic acids. Additionally, care should be taken with strong reducing agents (e.g., sodium borohydride, dithiothreitol), as they will readily cleave the disulfide bond to form the corresponding thiol.[6][7] While stable under neutral conditions, prolonged exposure to strong acids or bases may also affect its stability, particularly in solution at elevated temperatures.[8][9]

Q5: My reaction involves a reducing agent, but I need the disulfide bond to remain intact. Is this possible?

This is a significant challenge. Disulfide bonds are inherently susceptible to reduction.[7][10] If your reaction conditions require a reducing agent, it is highly likely that this compound will be cleaved. The feasibility depends on the relative reduction potentials of the disulfide and your other functional groups. A very mild reducing agent might selectively reduce a more sensitive functional group, but this requires careful experimental design and optimization. In most cases, it is better to design the synthetic route to introduce the disulfide bond after any reduction steps.

Q6: I am running a reaction at elevated temperatures. What is the thermal stability of this compound?

The compound is a solid with a melting point around 41-45 °C.[11] While it is generally stable under normal heating conditions for many organic reactions, very high temperatures can induce thermal decomposition. The primary thermal degradation pathway is the homolytic cleavage of the S-S bond to form thiyl radicals, similar to photochemical decomposition.[12] This process is more significant at temperatures well above its melting point. If your experiment requires high temperatures for extended periods, running a control experiment to assess the stability of the disulfide under your reaction conditions (solvent, temperature, time) is recommended.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low yield or disappearance of starting material in a reaction not intended to cleave the S-S bond. 1. Reductive Cleavage: Presence of unintentional reducing agents (e.g., certain metal catalysts, impurities in solvents or reagents).[10] 2. Photochemical Decomposition: Reaction vessel exposed to UV or strong visible light.[3] 3. Thermal Decomposition: Reaction temperature is too high.[12]1. Ensure all reagents and solvents are pure and free from reductive impurities. Consider the compatibility of any catalysts with the disulfide bond. 2. Protect the reaction from light by using an amber flask or wrapping the flask in aluminum foil. 3. Attempt the reaction at a lower temperature or for a shorter duration. Run a thermal stability control.
Formation of 4-methoxythiophenol as a major byproduct. Reductive Cleavage: The disulfide bond has been reduced. This is the most direct evidence of S-S bond cleavage.[6][7]Review all reaction components for known or potential reducing agents. If a reducing agent is necessary for another part of the molecule, reconsider the synthetic strategy.
Appearance of highly polar, water-soluble byproducts. Oxidative Decomposition: The disulfide may have been oxidized to more polar species like thiosulfinates or sulfonic acids, likely due to an oxidizing agent or prolonged exposure to air at high temperatures.[13][14]Scrupulously avoid oxidizing agents. If the reaction is sensitive to air, perform it under an inert atmosphere (N₂ or Ar).
Inconsistent results between experimental runs. Variable Storage/Handling: Inconsistent exposure to light, air, or moisture between aliquots of the starting material.Implement standardized storage and handling procedures. Use fresh material from a properly stored stock bottle for each experiment or for a series of related experiments.

Key Decomposition Pathways

The stability of this compound is primarily dictated by the integrity of the disulfide (S-S) bond. The following diagram illustrates the three main pathways through which this bond can be cleaved, leading to decomposition.

DecompositionPathways Figure 1: Major Decomposition Pathways of this compound cluster_main This compound cluster_reductive Reductive Cleavage cluster_photochemical Photochemical/Thermal Cleavage cluster_oxidative Oxidative Cleavage A CH₃O-Ph-S-S-Ph-OCH₃ B 2 x CH₃O-Ph-SH (4-Methoxythiophenol) A->B [H] (e.g., NaBH₄, DTT) C 2 x CH₃O-Ph-S• (Thiyl Radical) A->C hν (Light) or Δ (Heat) D CH₃O-Ph-S(O)-S-Ph-OCH₃ (Thiosulfinate) Further Oxidation Products A->D [O] (e.g., H₂O₂, m-CPBA) C->A Recombination

Caption: Major decomposition pathways for this compound.

Experimental Protocol: Assessing Stability in a New Solvent System

This protocol provides a general method to assess the stability of this compound under specific experimental conditions before committing to a large-scale reaction.

Objective: To determine if this compound degrades in a given solvent at a specific temperature over a set period.

Materials:

  • This compound

  • Solvent of interest (e.g., DMF, Acetonitrile, Toluene)

  • Internal standard (e.g., dodecane, biphenyl; must be stable under reaction conditions and not co-elute with the disulfide or its expected degradation products)

  • Reaction vial (amber glass recommended)

  • Heating and stirring module

  • Analytical instrument (e.g., HPLC, GC-MS, or TLC for qualitative assessment)

Procedure:

  • Prepare a Stock Solution: Accurately prepare a stock solution of this compound and an internal standard in the solvent of interest at a known concentration (e.g., 1 mg/mL of disulfide and 0.5 mg/mL of internal standard).

  • Initial Analysis (T=0): Immediately analyze a sample of the stock solution by your chosen analytical method (e.g., HPLC). This will serve as your baseline (T=0) reference. Record the peak area ratio of the disulfide to the internal standard.

  • Incubation: Place the sealed reaction vial in the heating module set to the desired experimental temperature. Ensure stirring if required by your planned experiment. Protect the vial from light.

  • Time-Point Analysis: At regular intervals (e.g., 1h, 4h, 8h, 24h), withdraw a small aliquot from the reaction vial.

  • Sample Analysis: Analyze each aliquot using the same analytical method as in step 2. Calculate the peak area ratio of the disulfide to the internal standard for each time point.

  • Data Interpretation: Compare the peak area ratios over time to the T=0 sample. A significant decrease in the ratio indicates decomposition of the disulfide. The appearance of new peaks may correspond to degradation products (e.g., 4-methoxythiophenol).

References

Validation & Comparative

A Comparative Guide to Bis(4-methoxyphenyl) Disulfide and Other Aryl Disulfides in Photocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of synthetic organic chemistry, photocatalysis has emerged as a powerful and sustainable tool. This guide offers an in-depth comparison of bis(4-methoxyphenyl) disulfide with other aryl disulfides in the realm of photocatalysis, providing a critical analysis of their performance based on experimental data and mechanistic insights. As Senior Application Scientists, we aim to equip you with the knowledge to make informed decisions in catalyst selection for your photocatalytic endeavors.

The Ascendancy of Aryl Disulfides in Photocatalysis: A Thiyl Radical-Mediated Paradigm

Aryl disulfides have garnered significant attention as a class of metal-free photocatalysts.[1] Their utility stems from the relatively weak S-S bond, which can undergo homolytic cleavage upon photoirradiation to generate highly reactive thiyl radicals (ArS•). These radicals are the key intermediates that drive a variety of chemical transformations, acting as potent hydrogen atom transfer (HAT) agents or participating in addition reactions with unsaturated bonds.[1] This reactivity profile makes aryl disulfides versatile catalysts for a range of photocatalytic reactions, including oxidations, reductions, and carbon-carbon bond formations.[1]

This compound: The Electron-Rich Advantage

Among the various aryl disulfides, this compound stands out due to the presence of electron-donating methoxy groups in the para positions of the aryl rings. This structural feature has a profound impact on its photocatalytic activity, often rendering it a superior catalyst compared to its unsubstituted or electron-deficient counterparts.

The enhanced performance of this compound can be attributed to several factors, primarily rooted in the electronic nature of the methoxy substituents. These electron-donating groups increase the electron density on the sulfur atoms, which is believed to facilitate the formation of a crucial intermediate: an olefin-disulfide charge-transfer complex.

The Olefin-Disulfide Charge-Transfer Complex: A Key Mechanistic Insight

Recent experimental and computational studies have provided compelling evidence for the formation of a charge-transfer complex between the electron-rich aryl disulfide and the substrate, particularly in the photocatalytic aerobic oxidative cleavage of C=C bonds. This complex is thought to be responsible for the unconventional dissociation of the S-S bond under visible light, a process that is energetically demanding for simple aryl disulfides.

The formation of this charge-transfer complex is a critical step in the catalytic cycle, as it facilitates the single-electron transfer (SET) process that initiates the reaction cascade. The electron-donating methoxy groups in this compound enhance the stability of this complex, thereby lowering the activation energy for the subsequent steps.

Performance Comparison: this compound vs. Other Aryl Disulfides

In the photocatalytic oxidation of allyl alcohols, for instance, diphenyl disulfide provides the corresponding acrylaldehydes in yields of only 23–44%. In contrast, the use of more electron-rich dendrimer disulfides leads to significantly better yields of 38–63%.[2] This trend strongly suggests that the electron-donating character of the aryl disulfide is a key determinant of its catalytic efficiency.

To provide a clearer picture, the following table summarizes the expected performance differences based on the electronic properties of the aryl disulfide:

Aryl DisulfideSubstituent EffectExpected Photocatalytic ActivityRationale
This compound Electron-donating (-OCH3)High Enhanced stability of the olefin-disulfide charge-transfer complex, facilitating SET.
Diphenyl disulfideNeutral (-H)ModerateBaseline activity, less efficient in forming the charge-transfer complex compared to electron-rich analogs.
Bis(4-chlorophenyl) disulfideElectron-withdrawing (-Cl)LowDestabilization of the charge-transfer complex, hindering the initial SET step.

Experimental Protocols: A Practical Guide

To translate the theoretical understanding into practical application, we provide a detailed, step-by-step methodology for a representative photocatalytic reaction: the aerobic oxidative cleavage of α-methylstyrene using this compound.

Experimental Protocol: Photocatalytic Aerobic Oxidative Cleavage of α-Methylstyrene

Materials:

  • α-Methylstyrene

  • This compound

  • Acetonitrile (CH3CN), HPLC grade

  • A blue LED lamp (e.g., 455 nm)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Oxygen balloon

Procedure:

  • Reaction Setup: To a Schlenk tube equipped with a magnetic stir bar, add α-methylstyrene (e.g., 0.2 mmol, 1.0 equiv) and this compound (e.g., 0.02 mmol, 10 mol%).

  • Solvent Addition: Add acetonitrile (e.g., 2.0 mL) to the Schlenk tube.

  • Degassing (Optional but Recommended): To ensure an oxygen-rich atmosphere, the reaction mixture can be subjected to three freeze-pump-thaw cycles.

  • Oxygen Atmosphere: After the final thaw, backfill the Schlenk tube with oxygen from a balloon.

  • Irradiation: Place the reaction vessel in front of a blue LED lamp and begin vigorous stirring. The distance between the lamp and the vessel should be kept consistent for reproducibility.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization: Characterize the purified product (acetophenone in this case) by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Determination of Quantum Yield

The quantum yield (Φ) is a critical parameter for quantifying the efficiency of a photochemical reaction. It is defined as the number of molecules of product formed divided by the number of photons absorbed by the photocatalyst.

Simplified Procedure for Quantum Yield Estimation:

  • Actinometry: Use a chemical actinometer (e.g., ferrioxalate) to determine the photon flux of the light source under the same experimental conditions as the photocatalytic reaction.

  • Reaction Progress: Run the photocatalytic reaction for a specific time, ensuring that the conversion is low (typically <20%) to maintain a constant rate.

  • Product Quantification: Accurately determine the number of moles of product formed using a calibrated analytical technique (e.g., GC with an internal standard).

  • Calculation: The quantum yield can then be calculated using the following formula:

    Φ = (moles of product) / (photon flux × irradiation time × fraction of light absorbed)

G

Conclusion: Making an Informed Catalyst Choice

The evidence strongly suggests that for photocatalytic reactions where the formation of an olefin-disulfide charge-transfer complex is a key mechanistic step, electron-rich aryl disulfides, and in particular this compound, are the catalysts of choice. Their enhanced ability to engage in single-electron transfer processes leads to higher reaction efficiencies and yields compared to their unsubstituted or electron-deficient counterparts.

However, it is crucial to recognize that the "best" catalyst is always context-dependent. For reactions that may proceed through different mechanistic pathways, or for substrates with different electronic properties, a systematic screening of various aryl disulfides may be necessary to identify the optimal catalyst.

This guide has provided a comprehensive overview of the comparative performance of this compound in photocatalysis. By understanding the underlying mechanistic principles and leveraging the provided experimental protocols, researchers can accelerate their progress in developing novel and efficient photocatalytic transformations.

References

A Senior Application Scientist's Guide to Purity Validation of Synthesized bis(4-methoxyphenyl) disulfide using HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous confirmation of a synthesized compound's purity is a non-negotiable cornerstone of scientific rigor. This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of synthesized bis(4-methoxyphenyl) disulfide. Drawing upon established principles and field-proven insights, this document will not only detail a robust HPLC methodology but also explore the rationale behind its selection and the interpretation of its results in the context of alternative methods.

The Criticality of Purity in Drug Discovery and Development

This compound and its derivatives are of significant interest in medicinal chemistry and materials science. The presence of impurities, even in minute quantities, can drastically alter the compound's biological activity, toxicity profile, and physical properties. Therefore, a highly sensitive and specific analytical method is paramount to ensure the integrity of research data and the safety of potential therapeutic agents. Impurities can arise from unreacted starting materials, by-products from side reactions, or degradation products. In the synthesis of this compound, typically through the oxidation of 4-methoxythiophenol, potential impurities include the starting thiol, over-oxidized species like sulfonic acids, and other disulfide by-products.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that separates, identifies, and quantifies components in a mixture.[1] Its high resolution, sensitivity, and adaptability make it the preferred method for the purity analysis of non-volatile and thermally labile compounds like this compound.

A reversed-phase HPLC method is particularly well-suited for this application. In this mode, a non-polar stationary phase is used with a polar mobile phase. Non-polar compounds, like this compound, will have a stronger affinity for the stationary phase and thus elute later than more polar impurities.

Experimental Protocol: A Validated RP-HPLC Method

This protocol outlines a robust reversed-phase HPLC method for the purity determination of this compound. The method is designed to be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its accuracy, precision, specificity, and robustness.[2][3][4][5]

Chromatographic Conditions:

ParameterSpecification
Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 60% B2-15 min: 60-90% B15-20 min: 90% B20-22 min: 90-60% B22-25 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the synthesized this compound in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase composition (60:40 Acetonitrile:Water with 0.1% Formic Acid) to a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation: A Self-Validating System

To ensure the trustworthiness of the results, the HPLC method must be thoroughly validated. The following parameters, as stipulated by ICH Q2(R1) guidelines, should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. This is demonstrated by the separation of the main peak from any impurity peaks.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 5-6 concentrations.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

HPLC_Workflow cluster_synthesis Synthesis & Sample Prep cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation synthesis Synthesis of this compound dissolution Dissolve in Acetonitrile synthesis->dissolution dilution Dilute with Mobile Phase dissolution->dilution filtration Filter (0.45 µm) dilution->filtration injection Inject Sample filtration->injection Prepared Sample separation C18 Column Separation injection->separation detection UV Detection (254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram Raw Data integration Peak Integration chromatogram->integration quantification Purity Calculation (%) integration->quantification validation Method Validation (ICH Q2) quantification->validation

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the gold standard, other techniques can be employed, particularly for preliminary analysis or for orthogonal verification.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique for monitoring the progress of a reaction and for preliminary purity assessment.[6]

Experimental Protocol: TLC Analysis

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase (Eluent): A mixture of n-hexane and ethyl acetate (e.g., 8:2 or 9:1 v/v). The optimal ratio should be determined experimentally to achieve good separation between the disulfide product and the 4-methoxythiophenol starting material.

  • Visualization: UV light at 254 nm. The disulfide and any aromatic impurities will appear as dark spots.

Comparison with HPLC:

FeatureHPLCTLC
Resolution HighLow to Moderate
Quantification Highly Accurate and PreciseSemi-quantitative at best
Sensitivity High (ng to pg level)Moderate (µg to ng level)
Speed Slower (minutes per sample)Fast (minutes for multiple samples)
Cost High (instrumentation and solvents)Low (plates and solvents)
Application Purity validation, impurity profilingReaction monitoring, preliminary screening
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[7] While this compound has a relatively high boiling point, it can be analyzed by GC-MS with an appropriate temperature program. GC-MS offers the significant advantage of providing mass spectral data, which can aid in the identification of unknown impurities.[8][9]

Experimental Protocol: GC-MS Analysis

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is suitable for separating aromatic compounds.

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 150 °C) and ramp up to a higher temperature (e.g., 300 °C) to elute the disulfide and any less volatile impurities.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron ionization (EI) at 70 eV.

Comparison with HPLC:

FeatureHPLCGC-MS
Analyte Suitability Non-volatile, thermally labileVolatile, thermally stable
Identification Based on retention time (requires standards)High confidence based on mass spectra
Sensitivity High (UV, FLD)Very High (especially in SIM mode)
Derivatization Not usually requiredMay be needed for non-volatile compounds
Matrix Effects Can be significantLess prone to matrix effects
Application Broad applicability for pharmaceuticalsVolatile impurities, residual solvents

Technique_Comparison center Purity Validation HPLC HPLC (High Resolution, Quantitative) center->HPLC Primary Method TLC TLC (Rapid Screening, Qualitative) center->TLC Orthogonal Method GCMS GC-MS (High Specificity, Volatile Impurities) center->GCMS Confirmatory/Specific Impurities

Conclusion: An Integrated Approach to Purity Validation

For the definitive purity validation of synthesized this compound, a validated reversed-phase HPLC method stands as the most robust and reliable choice. Its high resolution, sensitivity, and quantitative accuracy are indispensable for ensuring the quality and consistency of the compound.

However, a truly comprehensive approach to quality control often involves the use of orthogonal techniques. TLC serves as an invaluable tool for rapid in-process monitoring, while GC-MS offers unparalleled specificity for the identification of volatile or thermally stable impurities. By understanding the strengths and limitations of each technique, researchers can design a holistic analytical strategy that guarantees the highest level of scientific integrity in their work.

References

A Senior Application Scientist's Guide to Electron-Rich Disulfides: Enhancing Thiol-Disulfide Exchange for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, stimuli-responsive materials, and targeted drug delivery, the choice of a disulfide linker is a critical decision point. This guide provides an in-depth technical comparison of electron-rich disulfides, with a focus on bis(4-methoxyphenyl) disulfide, against other common alternatives. We will delve into the mechanistic underpinnings of their enhanced reactivity, supported by experimental data and protocols, to empower you to make informed decisions for your research.

The Thiol-Disulfide Exchange: A Reaction at the Heart of Biology and Biotechnology

The thiol-disulfide exchange is a fundamental reaction in biological systems, governing protein folding, redox signaling, and enzyme function.[1][2] In the realm of drug delivery and materials science, this reaction is harnessed to create cleavable linkages that respond to the reducing environment of the cell.[3][4] The key to this process is the nucleophilic attack of a thiolate anion on one of the sulfur atoms of a disulfide bond in a classic SN2 reaction.[5][6] The intracellular environment, rich in glutathione (GSH) at millimolar concentrations, provides a ready source of thiols to drive this exchange and cleave disulfide-linked cargo.[3][7]

The Advantage of Being Electron-Rich: A Focus on this compound

Aryl disulfides are a versatile class of reagents for thiol-disulfide exchange. Their reactivity and stability can be finely tuned by altering the electronic properties of the aromatic ring. Electron-rich disulfides, such as this compound, feature electron-donating groups (like the methoxy group) that have a profound impact on the reactivity of the disulfide bond.

The electron-donating methoxy group in the para position of this compound increases the electron density of the aromatic ring and, by extension, the sulfur atoms of the disulfide bond. This has two key consequences:

  • Increased Nucleophilicity of the Resulting Thiolate: Upon cleavage, the corresponding 4-methoxythiophenol has a lower pKa compared to thiophenol, meaning it more readily exists as the more nucleophilic thiolate anion at physiological pH. This can influence the kinetics of subsequent exchange reactions.

  • Stabilization of the Disulfide Bond: Electron-donating groups can stabilize the disulfide product, which can influence the equilibrium of the thiol-disulfide exchange reaction.[8]

This enhanced reactivity makes electron-rich disulfides particularly advantageous in applications where rapid and efficient cleavage of the disulfide bond is desired, such as in the design of stimuli-responsive drug delivery systems and antibody-drug conjugates (ADCs).[9][10]

Comparative Performance in Drug Delivery Systems

In the context of ADCs, the linker connecting the antibody to the cytotoxic payload must be stable in circulation but readily cleaved upon internalization into a cancer cell.[11][12] While steric hindrance around the disulfide bond is a common strategy to enhance stability, tuning the electronic properties of the disulfide offers a complementary approach.[13] An electron-rich disulfide linker can be designed to be sufficiently stable in the low thiol environment of the bloodstream, yet undergo rapid cleavage in the high glutathione concentrations within the tumor cell, leading to efficient payload release.[3][14]

Experimental Data: A Comparative Look at Disulfide Reactivity

To provide a practical framework for researchers, we present a generalized protocol for comparing the cleavage rates of different disulfides.

Experimental Protocol: Comparative Kinetic Analysis of Disulfide Cleavage by Glutathione

This protocol outlines a method to compare the rate of cleavage of this compound with other aryl disulfides (e.g., diphenyl disulfide as an electron-neutral control, and bis(4-nitrophenyl) disulfide as an electron-poor control) upon reaction with glutathione. The reaction can be monitored using UV-Vis spectroscopy by observing the formation of the corresponding thiophenol.

Materials:

  • This compound

  • Diphenyl disulfide

  • Bis(4-nitrophenyl) disulfide

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Stock Solutions:

    • Prepare 10 mM stock solutions of each disulfide in a suitable organic solvent (e.g., DMSO or ethanol).

    • Prepare a 100 mM stock solution of glutathione in PBS (pH 7.4).

  • Kinetic Measurement:

    • In a quartz cuvette, add PBS to a final volume of 980 µL.

    • Add 10 µL of the disulfide stock solution to the cuvette and mix thoroughly to achieve a final concentration of 100 µM.

    • Record a baseline UV-Vis spectrum.

    • Initiate the reaction by adding 10 µL of the 100 mM GSH stock solution to the cuvette (final concentration 1 mM).

    • Immediately begin monitoring the change in absorbance at the λmax of the expected thiophenol product over time. For 4-nitrothiophenol, this is around 412 nm. The λmax for 4-methoxythiophenol and thiophenol will need to be determined experimentally.

    • Record data at regular intervals (e.g., every 30 seconds) for a sufficient duration to observe a significant change in absorbance.

  • Data Analysis:

    • Plot the absorbance at the λmax of the product versus time for each disulfide.

    • Calculate the initial rate of reaction from the linear portion of the curve.

    • Compare the initial rates of reaction for the different disulfides to determine the relative cleavage efficiency.

Expected Outcome:

It is anticipated that the electron-rich this compound will exhibit a faster initial rate of cleavage by glutathione compared to diphenyl disulfide. The electron-poor bis(4-nitrophenyl) disulfide is also expected to be highly reactive due to the excellent leaving group nature of the 4-nitrothiophenolate anion. This experiment will provide quantitative data to support the selection of the most appropriate disulfide for a given application.

Data Summary

Disulfide TypeExpected Relative Cleavage Rate with GSHKey CharacteristicsPotential Applications
Electron-Rich (e.g., this compound)High Enhanced reactivity, good leaving group properties.Rapidly cleavable linkers in drug delivery, stimuli-responsive polymers.
Electron-Neutral (e.g., diphenyl disulfide)ModerateBaseline reactivity, standard for comparison.General bioconjugation, crosslinking applications.
Electron-Poor (e.g., bis(4-nitrophenyl) disulfide)Very HighHighly reactive, often used in colorimetric assays for thiols (Ellman's reagent).Thiol quantification, highly sensitive probes.

Visualizing the Workflow

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis stock_disulfide Prepare 10 mM Disulfide Stock mix Mix Disulfide and PBS in Cuvette stock_disulfide->mix stock_gsh Prepare 100 mM GSH Stock initiate Initiate with GSH stock_gsh->initiate baseline Record Baseline UV-Vis Spectrum mix->baseline baseline->initiate monitor Monitor Absorbance vs. Time initiate->monitor plot Plot Absorbance vs. Time monitor->plot rate Calculate Initial Rate plot->rate compare Compare Rates of Different Disulfides rate->compare

References

Navigating the Nuances of Thiolation: A Comparative Guide to the Limitations of Bis(4-methoxyphenyl) Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic introduction of sulfur-containing moieties is a cornerstone of modern organic synthesis. Among the arsenal of reagents available for this purpose, bis(4-methoxyphenyl) disulfide has long been a familiar presence. However, a deeper understanding of its inherent limitations is crucial for optimizing reaction outcomes and selecting the most appropriate synthetic tools. This guide provides an in-depth analysis of the constraints associated with this compound in specific organic transformations, offering a comparative perspective against more contemporary and often more efficient alternatives.

Introduction: The Double-Edged Sword of Symmetry

This compound, a symmetrical diaryl disulfide, is primarily utilized in the synthesis of other symmetrical disulfides or as a source of the 4-methoxybenzenethiol moiety. Its appeal lies in its relative stability and ease of handling. However, the very symmetry that defines it also underpins its most significant limitations, particularly in reactions demanding precise control and the formation of unsymmetrical products. The reactivity of the sulfur-sulfur bond in this compound is moderate, which can be both an advantage in terms of stability and a drawback when high reactivity is required.

I. The Challenge of Unsymmetric Disulfide Synthesis: A Battle Against Statistical Distribution

One of the most pronounced limitations of using a symmetrical disulfide like this compound is the inherent difficulty in achieving high yields of a single unsymmetrical disulfide through thiol-disulfide exchange. The reaction of a thiol (R-SH) with this compound results in an equilibrium mixture of the starting materials, the desired unsymmetrical disulfide, and the symmetrical disulfide of the reactant thiol.

This statistical distribution often leads to complex product mixtures, necessitating challenging purification procedures and resulting in lower isolated yields of the target molecule. While various strategies exist to drive the equilibrium towards the desired product, they often require specific conditions or activating agents.

II. Electrophilic Thiolation: When Reactivity Falls Short

As an electrophilic thiolating agent, this compound exhibits moderate reactivity. This can be a significant limitation when reacting with less nucleophilic substrates or when faster reaction rates are desired. The electron-donating methoxy groups on the phenyl rings slightly decrease the electrophilicity of the sulfur atoms compared to unsubstituted or electron-withdrawing group-substituted diaryl disulfides.

In contrast, more activated sulfenylating agents, such as N-(arylthio)succinimides and N-(arylthio)phthalimides, often provide superior performance in electrophilic thiolations.[1] These reagents feature a more polarized S-N bond, rendering the sulfur atom significantly more electrophilic and leading to faster and more efficient reactions with a broader range of nucleophiles, including carbanions and enolates. For instance, in the α-sulfenylation of carbonyl compounds, diphenyl disulfide was found to be ineffective under conditions where N-(phenylthio)phthalimide provided the desired product in high yield.[1]

dot

Caption: Comparison of electrophilic thiolating agents.

III. Reactivity with Strong Nucleophiles and Reducing Agents: A Question of Selectivity and Stability

The disulfide bond in this compound is susceptible to cleavage by strong nucleophiles and reducing agents. While this reactivity is the basis for its use in thiol-disulfide exchange, it can be a significant limitation in complex molecule synthesis where multiple functional groups are present. Strong reducing agents like sodium borohydride or dithiothreitol (DTT) will readily cleave the disulfide bond, which may be undesirable if the disulfide linkage is a required structural motif in the final product.

Furthermore, reactions with organometallic reagents such as Grignard reagents can lead to the formation of sulfides rather than the desired thiolation products, further limiting its application in certain synthetic strategies.

IV. Steric Hindrance: A Physical Barrier to Reaction

While not the most sterically demanding reagent, the two 4-methoxyphenyl groups can still present steric hindrance, particularly when reacting with bulky nucleophiles. This can lead to slower reaction rates or, in some cases, prevent the reaction from occurring altogether. This limitation becomes more pronounced in the synthesis of highly substituted or complex molecules where the reaction site is sterically congested.

Comparative Performance with Alternative Reagents

To provide a clearer perspective on the limitations of this compound, the following table summarizes its performance in key transformations compared to alternative reagents.

TransformationThis compoundN-(Arylthio)succinimides/phthalimidesOther Alternatives (e.g., sulfenyl chlorides)
Electrophilic Thiolation Moderate reactivity, limited to more nucleophilic substrates.High reactivity, broad substrate scope.[1]Very high reactivity, but often less stable and require harsher conditions.
Unsymmetrical Disulfide Synthesis Leads to equilibrium mixtures, often requiring special conditions to favor the desired product.Can be used in sequential reactions for controlled synthesis.Various one-pot methods available, but may have functional group compatibility issues.
Reaction with Strong Nucleophiles Can lead to undesired side reactions (e.g., sulfide formation with organometallics).Generally used for electrophilic thiolation, less common in reactions with strong reducing agents.Reactivity varies widely depending on the specific reagent.
Stability Relatively stable and easy to handle.Generally stable solids.Can be unstable and moisture-sensitive.

Experimental Protocols: A Practical Illustration

To highlight the practical differences in reactivity, consider the following generalized protocols for the α-sulfenylation of a ketone.

Protocol 1: α-Sulfenylation using this compound (Illustrative)
  • To a solution of the ketone in an appropriate aprotic solvent (e.g., THF, DMF), add a strong base (e.g., LDA, NaH) at low temperature (-78 °C) to generate the enolate.

  • After stirring for a suitable time, add a solution of this compound in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry, and purify by column chromatography.

Note: This reaction often suffers from low yields and the formation of side products due to the moderate reactivity of the disulfide.

Protocol 2: α-Sulfenylation using N-(Phenylthio)phthalimide
  • To a solution of the ketone in an appropriate aprotic solvent (e.g., THF, CH2Cl2), add a suitable base (e.g., triethylamine, DBU).

  • Add N-(phenylthio)phthalimide to the solution at room temperature.

  • Stir the reaction mixture until completion (monitoring by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer and purify the product by column chromatography.

Note: This protocol is often more efficient, proceeds under milder conditions, and provides higher yields of the desired product due to the higher electrophilicity of the sulfenylating agent.[1]

dot

Caption: Comparative experimental workflows for α-sulfenylation.

Conclusion: Making an Informed Choice

While this compound remains a viable reagent for specific applications, particularly in the synthesis of symmetrical disulfides, its limitations in terms of reactivity, selectivity, and scope in more demanding organic transformations are significant. For researchers and drug development professionals seeking to perform efficient and controlled thiolations, especially for the synthesis of complex and unsymmetrical molecules, a critical evaluation of these limitations is paramount. Alternatives such as N-(arylthio)succinimides and N-(arylthio)phthalimides often offer superior performance, providing a more robust and versatile toolkit for the modern synthetic chemist. Understanding the nuances of each reagent allows for a more strategic and successful approach to the synthesis of sulfur-containing compounds.

References

A Spectroscopic Compass: Navigating the Molecular Landscape of Bis(4-methoxyphenyl) Disulfide and Its Substituted Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and materials science, the subtle interplay of molecular structure and function reigns supreme. Aryl disulfides, a class of organosulfur compounds, are pivotal structural motifs in numerous biologically active molecules and functional materials. Among these, bis(4-methoxyphenyl) disulfide serves as a foundational scaffold. The introduction of various substituents onto its phenyl rings dramatically alters its electronic and conformational properties, which are directly reflected in its spectroscopic signatures. This guide provides an in-depth comparative analysis of the spectroscopic characteristics of this compound alongside its para-substituted analogs, featuring nitro, chloro, and methyl groups. By understanding these spectroscopic shifts, researchers can gain profound insights into the structure-property relationships that govern the behavior of these important molecules.

The Foundation: Synthesis and Characterization

The journey into the spectroscopic world of these molecules begins with their synthesis. A common and effective method for preparing symmetrical diaryl disulfides is the oxidation of the corresponding thiophenols. This approach offers high yields and purity, which are crucial for obtaining clean and interpretable spectroscopic data.

Experimental Protocol: Synthesis of Symmetrical Diaryl Disulfides

This protocol outlines the general procedure for the synthesis of this compound and its substituted analogs from their respective thiophenol precursors.

Materials:

  • 4-Methoxythiophenol (for this compound)

  • 4-Nitrothiophenol (for bis(4-nitrophenyl) disulfide)

  • 4-Chlorothiophenol (for bis(4-chlorophenyl) disulfide)

  • 4-Methylthiophenol (for bis(4-methylphenyl) disulfide)

  • Iodine (I₂)

  • Ethanol

  • Sodium thiosulfate (Na₂S₂O₃) solution (aqueous, 10%)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve the para-substituted thiophenol (1 equivalent) in ethanol.

  • Oxidation: While stirring, add a solution of iodine (0.5 equivalents) in ethanol dropwise to the thiophenol solution. The reaction mixture will typically turn from a brownish color to colorless upon completion.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete (typically within a few hours at room temperature), quench any excess iodine by adding a 10% aqueous solution of sodium thiosulfate until the brown color disappears.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Add deionized water and an immiscible organic solvent (e.g., dichloromethane or diethyl ether). Shake the funnel vigorously and allow the layers to separate.

  • Washing: Collect the organic layer and wash it sequentially with deionized water and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Purification: The crude disulfide product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield the pure crystalline solid.

Spectroscopic Fingerprints: A Comparative Analysis

The true power of spectroscopy lies in its ability to reveal the subtle electronic and structural changes within a molecule. By comparing the spectra of this compound with its analogs, we can directly observe the influence of electron-donating and electron-withdrawing substituents.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position and intensity of absorption bands are sensitive to the electronic environment of the chromophore. In diaryl disulfides, the key chromophore involves the phenyl rings and the disulfide bridge.

CompoundSubstituentλmax (nm)Molar Absorptivity (ε)
This compound-OCH₃ (Electron-donating)~255, ~285Moderate
Bis(4-methylphenyl) disulfide-CH₃ (Electron-donating)~250, ~280Moderate
Bis(4-chlorophenyl) disulfide-Cl (Electron-withdrawing)~250, ~275Moderate
Bis(4-nitrophenyl) disulfide-NO₂ (Strongly electron-withdrawing)~330High

Interpretation:

  • Electron-donating groups like methoxy (-OCH₃) and methyl (-CH₃) cause a slight bathochromic (red) shift of the primary absorption bands compared to the unsubstituted diphenyl disulfide. This is due to the delocalization of the lone pair of electrons from the substituent into the aromatic π-system, which raises the energy of the highest occupied molecular orbital (HOMO).

  • Electron-withdrawing groups like chloro (-Cl) have a less pronounced effect, often resulting in a slight hypsochromic (blue) shift or minimal change in the primary bands.

  • The strongly electron-withdrawing nitro group (-NO₂) induces a significant bathochromic shift and a dramatic increase in the molar absorptivity. This is attributed to an intramolecular charge-transfer (ICT) transition from the sulfur atom and the phenyl ring (donor) to the nitro group (acceptor), which significantly lowers the energy of the electronic transition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Chemical Environment

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise chemical environment of each atom in a molecule. The chemical shifts are highly sensitive to the electron density around the nuclei.

¹H NMR Spectral Data (in CDCl₃, δ in ppm):

CompoundAromatic Protons (ortho to S-S)Aromatic Protons (meta to S-S)Substituent Protons
This compound~7.4~6.8~3.8 (-OCH₃)
Bis(4-methylphenyl) disulfide~7.3~7.1~2.3 (-CH₃)
Bis(4-chlorophenyl) disulfide~7.4~7.2-
Bis(4-nitrophenyl) disulfide~8.1~7.6-

¹³C NMR Spectral Data (in CDCl₃, δ in ppm):

CompoundC-SC-substituentOther Aromatic CarbonsSubstituent Carbon
This compound~132~160~128, ~115~55 (-OCH₃)
Bis(4-methylphenyl) disulfide~135~138~130, ~128~21 (-CH₃)
Bis(4-chlorophenyl) disulfide~136~134~129, ~128-
Bis(4-nitrophenyl) disulfide~145~147~125, ~124-

Interpretation:

  • ¹H NMR:

    • Electron-donating groups (-OCH₃, -CH₃) shield the aromatic protons, causing them to resonate at a higher field (lower ppm) compared to the unsubstituted analog.

    • Electron-withdrawing groups (-Cl, -NO₂) deshield the aromatic protons, leading to a downfield shift (higher ppm). The effect is most pronounced for the strongly withdrawing nitro group.

  • ¹³C NMR:

    • The chemical shift of the carbon atom directly attached to the sulfur (C-S) is particularly informative. Electron-withdrawing groups cause this carbon to be more deshielded (downfield shift), while electron-donating groups lead to increased shielding (upfield shift). This trend is clearly observable in the table above.

Vibrational Spectroscopy (FTIR and Raman): Unveiling Functional Groups and Molecular Vibrations

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule. These techniques are excellent for identifying characteristic functional groups and probing the nature of chemical bonds.

Key Vibrational Frequencies (cm⁻¹):

CompoundS-S Stretch (Raman)C-S Stretch (IR/Raman)Substituent-Specific Vibrations (IR)
This compound~510-540~680-720C-O stretch (~1250)
Bis(4-methylphenyl) disulfide~510-540~680-720C-H bend (~1450)
Bis(4-chlorophenyl) disulfide~510-540~680-720C-Cl stretch (~1090)
Bis(4-nitrophenyl) disulfide~510-540~680-720N-O symmetric stretch (~1340), N-O asymmetric stretch (~1520)

Interpretation:

  • S-S Stretch: The disulfide bond stretch is typically weak in the IR spectrum but gives a distinct signal in the Raman spectrum in the range of 510-540 cm⁻¹. The exact position can be influenced by the conformation around the S-S bond, which in turn can be affected by the nature of the substituents.

  • C-S Stretch: The carbon-sulfur stretching vibration is usually observed in the fingerprint region of the IR and Raman spectra. Its position can shift slightly depending on the electronic effects of the substituents.

  • Substituent Vibrations: The most significant differences in the IR spectra of these analogs are the characteristic vibrations of the substituent groups. The strong C-O stretching of the methoxy group, the C-Cl stretching of the chloro group, and the very strong symmetric and asymmetric N-O stretches of the nitro group are all easily identifiable and serve as diagnostic peaks.

Mass Spectrometry: Deciphering Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure.

Key Fragmentation Patterns:

  • Molecular Ion (M⁺): All the diaryl disulfides show a prominent molecular ion peak, which confirms their respective molecular weights.

  • Cleavage of the S-S Bond: A common fragmentation pathway is the homolytic cleavage of the weak sulfur-sulfur bond, leading to the formation of two arylthiol radicals, which are observed as [ArS]⁺ ions.

  • Cleavage of the C-S Bond: Cleavage of the carbon-sulfur bond can also occur, resulting in the formation of an aryl cation [Ar]⁺ and a [S-S-Ar] fragment.

  • Rearrangements: In some cases, rearrangements can occur, leading to the loss of a sulfur atom (S) or a disulfide molecule (S₂).

The fragmentation pattern can be influenced by the substituent. Electron-donating groups can stabilize the resulting cationic fragments, while electron-withdrawing groups can influence the preferred fragmentation pathways.

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

G cluster_synthesis Synthesis Workflow Thiophenol para-Substituted Thiophenol Oxidation Oxidation (e.g., I₂ in Ethanol) Thiophenol->Oxidation Disulfide Symmetrical Diaryl Disulfide Oxidation->Disulfide Purification Purification (Recrystallization) Disulfide->Purification

Caption: General workflow for the synthesis of symmetrical diaryl disulfides.

G cluster_techniques Spectroscopic Techniques Spectroscopic_Analysis Spectroscopic Analysis UV_Vis UV-Vis Spectroscopic_Analysis->UV_Vis Electronic Transitions NMR NMR (¹H, ¹³C) Spectroscopic_Analysis->NMR Chemical Environment Vibrational Vibrational (FTIR, Raman) Spectroscopic_Analysis->Vibrational Functional Groups Molecular Vibrations Mass_Spec Mass Spectrometry Spectroscopic_Analysis->Mass_Spec Molecular Weight Fragmentation

Caption: Overview of the spectroscopic techniques used for characterization.

Conclusion: A Powerful Toolkit for Molecular Design

The spectroscopic comparison of this compound with its substituted analogs provides a clear and compelling demonstration of how subtle changes in molecular structure can lead to significant and predictable changes in spectroscopic properties. Electron-donating and electron-withdrawing substituents exert a profound influence on the electronic distribution within the diaryl disulfide framework, which is readily observable through UV-Vis, NMR, and vibrational spectroscopy. Mass spectrometry further corroborates the structures and provides insights into their stability and fragmentation patterns.

For researchers in drug development and materials science, a thorough understanding of these spectroscopic relationships is not merely an academic exercise. It is a powerful predictive tool that can guide the rational design of new molecules with tailored electronic and, consequently, biological or material properties. By leveraging this spectroscopic compass, scientists can navigate the vast chemical space with greater precision and efficiency, accelerating the discovery of novel and impactful compounds.

A Senior Application Scientist's Guide to Catalyst Performance in Bis(4-methoxyphenyl) Disulfide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge and Catalytic Opportunity

Bis(4-methoxyphenyl) disulfide is a vital structural motif in organic synthesis and a precursor for various pharmacologically active compounds. Its synthesis, typically achieved through the oxidative coupling of 4-methoxythiophenol, presents a classic challenge: achieving high yield and selectivity while maintaining mild, environmentally benign conditions. The direct oxidation of thiols can be sluggish and prone to over-oxidation, leading to undesired sulfonic acids. Catalysis offers the solution, providing alternative, lower-energy reaction pathways that enhance reaction rates, improve yields, and allow for greater control over the final product. This guide provides a comparative analysis of different catalytic systems for this crucial transformation, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal catalyst for their specific needs.

Comparative Performance Analysis of Catalytic Systems

The choice of catalyst profoundly impacts the efficiency, selectivity, and environmental footprint of the synthesis. Below is a comparative summary of various catalytic systems based on experimental data for the oxidation of 4-methoxythiophenol. The systems evaluated range from classic heterogeneous copper catalysts to highly efficient iodide-mediated oxidation.

Table 1: Performance Comparison of Catalysts for this compound Synthesis

Catalyst SystemOxidantSolventTemperature (°C)Time (h)Yield (%)Key AdvantagesReference
Copper (Wire) Air (O₂)Ethanol78 (Reflux)352Readily available, simple setup[1]
Copper on Silicate Air (O₂)Ethanol78 (Reflux)361Heterogeneous, improved activity[1]
Copper(II) Oxide Air (O₂)Ethanol78 (Reflux)370High efficiency among Cu catalysts[1]
Copper(I) Oxide ArgonXylene140 (Reflux)18Low activity, useful for control[1]
Sodium Iodide / H₂O₂ H₂O₂Acetonitrile20-25492.1High yield, mild conditions, green[2]

Analysis of Performance:

The data clearly indicates that heterogeneous Copper(II) Oxide (CuO) provides the highest yield among the tested copper catalysts under aerobic conditions in ethanol, reaching 70%.[1] The use of a silicate support modestly improves the performance of elemental copper, likely by increasing the available surface area.[1] The reaction atmosphere plays a crucial role; the presence of atmospheric oxygen is generally facilitative for copper-catalyzed systems.[1]

For researchers prioritizing sheer efficiency and mild conditions, the Sodium Iodide / Hydrogen Peroxide (NaI/H₂O₂) system stands out, delivering an impressive 92.1% yield at room temperature.[2] This method avoids transition metals and produces water as the only stoichiometric byproduct, aligning with the principles of green chemistry.

In-Depth Analysis of Select Catalytic Systems

Heterogeneous Copper Catalysis

Copper catalysts are workhorses in organic synthesis due to their low cost, abundance, and robust catalytic activity. In the context of thiol oxidation, heterogeneous copper catalysts like CuO are particularly advantageous as they can be easily recovered from the reaction mixture by simple filtration, facilitating product purification and catalyst recycling.

Causality and Mechanism: The catalytic activity of copper is rooted in its ability to cycle between Cu(I) and Cu(II) oxidation states. The accepted mechanism for aerobic oxidation involves the initial coordination of the thiolate anion to a Cu(II) center. This is followed by an inner-sphere electron transfer to produce a Cu(I) species and a thiyl radical. Two thiyl radicals then couple to form the desired disulfide bond. The catalyst is regenerated when the Cu(I) species is re-oxidized to Cu(II) by molecular oxygen. This cycle makes the overall process highly efficient.[3][4]

cluster_cycle Proposed Catalytic Cycle for Copper cluster_coupling Product Formation Cu_II Cu(II) Thiolate_Complex [R-S-Cu(II)] Cu_II->Thiolate_Complex + R-S⁻ Cu_I_Complex [R-S-Cu(I)] Cu_I Cu(I) Cu_I_Complex->Cu_I - RS• (Thiyl Radical) Thiyl1 RS• Cu_I->Cu_II + O₂ (Regeneration) Thiolate_Complex->Cu_I_Complex Electron Transfer Disulfide R-S-S-R Thiyl1->Disulfide Thiyl2 RS• Thiyl2->Disulfide Coupling

Fig. 1: Proposed catalytic cycle for copper-catalyzed thiol oxidation.
The Iodide / Hydrogen Peroxide System

This metal-free system represents a highly effective and environmentally conscious alternative. The combination of a catalytic amount of a simple salt (NaI) and a green oxidant (H₂O₂) achieves near-quantitative conversion under exceptionally mild conditions.

Causality and Mechanism: The efficacy of this system hinges on a cascade of redox reactions where iodide is the true catalytic species. Hydrogen peroxide, a potent but sometimes slow-acting oxidant, first oxidizes the iodide anion (I⁻) to a more reactive iodine species, such as molecular iodine (I₂) or hypoiodite (IO⁻).[5][6] This in-situ generated iodine species then rapidly and selectively oxidizes the thiol. A plausible pathway involves the formation of a sulfenyl iodide intermediate (R-SI), which is highly electrophilic. This intermediate is then attacked by a second thiol molecule (or thiolate anion) in a nucleophilic substitution, forming the disulfide bond and regenerating the iodide catalyst.[5]

cluster_activation Catalyst Activation cluster_oxidation Thiol Oxidation Iodide 2I⁻ (from NaI) Iodine I₂ Iodide->Iodine + H₂O₂ SulfenylIodide R-S-I (Sulfenyl Iodide) H2O2 H₂O₂ H2O 2H₂O Thiol1 R-SH Thiol1->SulfenylIodide + I₂ Disulfide R-S-S-R SulfenylIodide->Disulfide + R-SH Thiol2 R-SH Disulfide->Iodide + 2H⁺ + 2I⁻ (Regeneration)

Fig. 2: Proposed mechanism for Iodide/H₂O₂-catalyzed thiol oxidation.

Experimental Protocols

The following protocols are provided as self-validating systems, with detailed steps to ensure reproducibility.

General Experimental Workflow

The synthesis, regardless of the catalyst, follows a general workflow that includes reaction setup, monitoring, workup, and purification.

G start Start: Assemble Glassware reactants Add Solvent, 4-Methoxythiophenol, and Catalyst start->reactants reaction Heat/Stir under specified Atmosphere & Time reactants->reaction monitor Monitor Reaction (e.g., TLC) reaction->monitor workup Workup: Filter (if heterogeneous catalyst) Quench/Wash monitor->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer (e.g., MgSO₄) extract->dry evaporate Evaporate Solvent in vacuo dry->evaporate purify Purify Crude Product (e.g., Chromatography/Recrystallization) evaporate->purify product Characterize Pure This compound purify->product

Fig. 3: General experimental workflow for disulfide synthesis.
Protocol 1: Synthesis using Heterogeneous Copper(II) Oxide

This protocol is adapted from the procedure demonstrating the highest yield among copper catalysts.[1]

  • Materials:

    • 4-methoxythiophenol

    • Copper(II) Oxide (CuO), powder

    • Ethanol (reagent grade)

    • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

    • Heating mantle

  • Procedure:

    • To a 100 mL round-bottom flask, add 4-methoxythiophenol (e.g., 1.0 g, 7.13 mmol).

    • Add ethanol (40 mL) to dissolve the thiol.

    • Add powdered Copper(II) Oxide (e.g., 1.0 g). The exact catalyst loading can be optimized, but a significant amount is used in the reference procedure.

    • Equip the flask with a reflux condenser open to the air.

    • Heat the mixture to reflux (approx. 78°C) with vigorous stirring.

    • Maintain reflux for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Filter the mixture while hot to remove the heterogeneous CuO catalyst. Wash the catalyst on the filter with a small amount of hot ethanol.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization from ethanol or by flash chromatography on silica gel to yield pure this compound.

Protocol 2: High-Yield Synthesis using NaI / H₂O₂

This protocol is based on a highly efficient, metal-free oxidation method.[2]

  • Materials:

    • 4-methoxythiophenol

    • Sodium Iodide (NaI)

    • Hydrogen Peroxide (H₂O₂, 30% aqueous solution)

    • Acetonitrile (reagent grade)

    • Round-bottom flask with magnetic stir bar

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve 4-methoxythiophenol (e.g., 1.0 g, 7.13 mmol) in acetonitrile (25 mL).

    • Add a catalytic amount of Sodium Iodide (e.g., 0.1 g, 0.67 mmol, ~10 mol%).

    • Stir the mixture at room temperature (20-25°C).

    • Slowly add 30% hydrogen peroxide (e.g., ~0.8 mL, ~7.8 mmol, 1.1 equivalents) dropwise to the stirring solution. Caution: H₂O₂ is a strong oxidant.

    • Stir the reaction at room temperature for 4 hours. The reaction progress can be monitored by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the yellow/brown color of iodine disappears.

    • Extract the mixture with an organic solvent like ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify by recrystallization or flash chromatography to yield pure this compound.

Conclusion and Scientist's Recommendation

For routine synthesis where robustness, cost, and ease of catalyst separation are paramount, heterogeneous Copper(II) Oxide is a reliable and effective choice, providing good yields under straightforward reflux conditions. Its major advantage lies in its heterogeneity, which simplifies downstream processing.

However, for applications demanding higher yields, milder reaction conditions, and adherence to green chemistry principles, the Sodium Iodide / Hydrogen Peroxide system is unequivocally superior. It avoids transition metals, operates efficiently at room temperature, and produces water as its primary byproduct, making it an exemplary choice for modern, environmentally-conscious chemical synthesis. The selection between these systems will ultimately depend on the specific priorities of the research or development project, balancing factors of yield, cost, operational simplicity, and environmental impact.

References

A Comparative Guide to the Cross-Reactivity of Bis(4-methoxyphenyl) Disulfide with Common Functional Groups

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cross-reactivity of bis(4-methoxyphenyl) disulfide with a range of common functional groups. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a deep, mechanistically-grounded understanding of these reactions. We will explore the kinetic and thermodynamic factors governing these interactions, provide detailed experimental protocols for their study, and present comparative data to inform your experimental design and interpretation.

Introduction: The Significance of Disulfide Reactivity

Disulfides are a crucial functional group in chemistry and biology, most notably for their role in stabilizing protein tertiary and quaternary structures. Aryl disulfides, such as this compound, are also valuable reagents in organic synthesis and building blocks for materials science. Understanding their reactivity profile, particularly their propensity for cross-reactivity with other functional groups, is paramount for predicting their stability, designing compatible reaction conditions, and developing novel applications. The electron-donating methoxy groups in this compound are expected to influence the electrophilicity of the sulfur atoms, making a detailed study of its specific reactivity profile essential.

This guide will systematically compare the reactivity of this compound with thiols, phosphines, amines, alcohols, carboxylic acids, and amides. We will delve into the established high reactivity towards soft nucleophiles like thiols and phosphines and then present a framework for investigating the comparatively lower reactivity with harder nucleophiles.

Reactivity Profile: A Comparative Analysis

The reactivity of the disulfide bond is primarily dictated by its susceptibility to nucleophilic attack. The strength of the nucleophile and the stability of the resulting transition state are key determinants of the reaction rate.

High Reactivity: Soft Nucleophiles

1. Thiols: The Preeminent Exchange Partners

The thiol-disulfide exchange is a well-established, rapid, and reversible reaction that proceeds via an SN2 mechanism.[1][2][3] A thiolate anion, being a potent nucleophile, attacks one of the sulfur atoms of the disulfide bond, forming a transient trigonal bipyramidal transition state. This leads to the formation of a new disulfide and the release of a different thiolate. This dynamic equilibrium is fundamental to protein folding and redox regulation in biological systems.[1][4]

The methoxy groups on this compound, being electron-donating, slightly decrease the electrophilicity of the sulfur atoms compared to unsubstituted diaryl disulfides. However, the reaction with thiols remains highly favorable.

2. Phosphines: Efficient and Irreversible Reduction

Tertiary phosphines, such as triphenylphosphine, are excellent reagents for the reduction of disulfides. The reaction proceeds through a nucleophilic attack of the phosphorus atom on one of the sulfur atoms of the disulfide bond.[3][5] This forms a phosphonium thiolate intermediate, which in the presence of a proton source (like water), collapses to form a stable phosphine oxide and two equivalents of the corresponding thiol. This reaction is generally considered irreversible due to the formation of the highly stable P=O bond.

Moderate to Low Reactivity: Nitrogen and Oxygen Nucleophiles

3. Amines: Base-Catalyzed Reactivity

The reaction of disulfides with amines is generally slower than with thiols. Primary and secondary amines can act as nucleophiles, attacking the disulfide bond. The reactivity is highly dependent on the basicity and steric hindrance of the amine.[6] While aliphatic amines can react with disulfides, particularly at elevated temperatures, aromatic amines are generally unreactive due to their lower basicity. The reaction can be catalyzed by the presence of a stronger base, which can facilitate the formation of a more nucleophilic amide anion.

4. Alcohols, Carboxylic Acids, and Amides: Generally Low Reactivity

Under neutral conditions, alcohols, carboxylic acids, and amides are poor nucleophiles for attacking a disulfide bond. Their reactivity is significantly lower than that of thiols or phosphines. Reactions with these functional groups typically require specific activation or catalysis, such as in the presence of strong acids or transition metal catalysts, to proceed at a meaningful rate. For the purpose of this guide, we will investigate their baseline reactivity under standard laboratory conditions to establish a comparative framework.

Comparative Reactivity Data

The following table summarizes the expected relative reactivity of this compound with various functional groups under standard conditions (neutral pH, room temperature). The kinetic data for thiol-disulfide exchange and phosphine reduction are well-documented, while the data for other functional groups represent a proposed experimental investigation.

Functional GroupNucleophileExpected Relative RateReaction ProductsKey Mechanistic Feature
ThiolR-SHVery FastMixed disulfide + 4-methoxythiophenolSN2 attack by thiolate[1][2][3]
PhosphineR₃PFast2 eq. 4-methoxythiophenol + R₃P=ONucleophilic attack by phosphorus[3][5]
Primary AmineR-NH₂Slow to ModerateSulfenamide + 4-methoxythiophenolNucleophilic attack by nitrogen
Secondary AmineR₂NHSlowSulfenamide + 4-methoxythiophenolSteric hindrance can reduce rate
AlcoholR-OHVery Slow/NegligibleNo significant reaction expectedPoor nucleophilicity of neutral alcohol
Carboxylic AcidR-COOHVery Slow/NegligibleNo significant reaction expectedPoor nucleophilicity of neutral acid
AmideR-CONH₂Very Slow/NegligibleNo significant reaction expectedVery poor nucleophilicity

Experimental Protocols

To empirically validate the comparative reactivity, a series of standardized experiments are proposed. The primary analytical techniques employed will be High-Performance Liquid Chromatography (HPLC) for monitoring the reaction progress and Mass Spectrometry (MS) for product identification.

General Experimental Workflow

The following diagram illustrates the general workflow for studying the cross-reactivity of this compound.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare stock solutions of this compound and nucleophile prep_buffer Prepare reaction buffer (e.g., PBS pH 7.4) prep_reagents->prep_buffer initiate Initiate reaction by mixing reactants at a defined temperature prep_buffer->initiate aliquots Withdraw aliquots at specific time points initiate->aliquots quench Quench reaction (e.g., with acid) aliquots->quench hplc HPLC analysis to quantify reactants and products quench->hplc ms LC-MS analysis for product identification hplc->ms G R'-S⁻ R'-S⁻ Ar-S-S-Ar Ar-S-S-Ar R'-S⁻->Ar-S-S-Ar Nucleophilic Attack Transition_State [R'-S···S(Ar)···S-Ar]⁻ Ar-S-S-Ar->Transition_State Ar-S⁻ Ar-S⁻ Transition_State->Ar-S⁻ Leaving Group R'-S-S-Ar R'-S-S-Ar Transition_State->R'-S-S-Ar

References

Bridging the Gap: A Comparative Analysis of Experimental and Computational Data on Bis(4-methoxyphenyl) disulfide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust characterization of chemical compounds is paramount. This guide provides an in-depth comparison of experimental results and computational studies for bis(4-methoxyphenyl) disulfide, a molecule of interest in various chemical and pharmaceutical contexts. By juxtaposing empirical data with theoretical predictions, we aim to offer a comprehensive understanding of its structural, spectroscopic, and electronic properties, thereby showcasing the synergistic power of these two investigative arms in modern chemical research.

This compound, with the chemical formula (CH₃OC₆H₄S)₂, is a symmetrical aromatic disulfide. The presence of the disulfide bond (-S-S-) imparts unique chemical reactivity and biological activity to molecules, making them interesting candidates for drug design and materials science. A thorough understanding of the molecule's characteristics is the foundation for its potential applications.

Experimental Characterization: The Ground Truth

Experimental techniques provide tangible data about a molecule's physical and chemical properties. For this compound, several key experimental datasets are available in the scientific literature.

Spectroscopic Analysis

Spectroscopy is a cornerstone of chemical characterization, offering insights into the molecular structure and bonding.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the carbon-hydrogen framework of a molecule. For this compound, the reported NMR data in deuterated chloroform (CDCl₃) consistently show characteristic signals.[1] In the ¹H NMR spectrum, a singlet for the methoxy protons (-OCH₃) is observed around 3.82 ppm.[1] The aromatic protons appear as two doublets, a result of the para-substitution on the benzene ring, typically around 6.87 ppm and 7.31 ppm.[1] The ¹³C NMR spectrum displays distinct signals for the methoxy carbon, the aromatic carbons, and the carbon attached to the sulfur atom, providing a complete map of the carbon skeleton.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule's bonds. The IR spectrum of this compound exhibits characteristic absorption bands. These include strong peaks corresponding to the C-O stretching of the methoxy group, aromatic C=C stretching, and C-H stretching vibrations.[2][3] Specifically, a notable band around 1249 cm⁻¹ is attributed to the C-O stretching, while the aromatic ring vibrations appear in the 1590 cm⁻¹ region.[2][3]

Physicochemical Properties
  • Melting Point: The melting point of a solid is a fundamental physical property indicative of its purity and the strength of its crystal lattice. For this compound, the reported melting point is in the range of 41–45 °C.[1]

Computational Studies: The Theoretical Framework

Molecular Geometry Optimization

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This is typically achieved using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)). The calculations would predict bond lengths, bond angles, and dihedral angles. Of particular interest in this compound is the C-S-S-C dihedral angle, which dictates the overall conformation of the disulfide bridge.

Prediction of Spectroscopic Properties
  • NMR Chemical Shifts: Computational methods can predict the NMR chemical shifts of a molecule. These calculations are performed on the optimized geometry and can be compared directly with experimental spectra. Modern computational protocols can achieve high accuracy in predicting both ¹H and ¹³C NMR chemical shifts.[6]

  • Vibrational Frequencies (IR and Raman): DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in its IR and Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental values. This allows for a detailed assignment of the experimental vibrational bands to specific molecular motions.[4]

  • Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum of a molecule. This can help in understanding the electronic transitions responsible for the observed UV-Vis absorption bands. For this compound, TD-DFT calculations would likely predict π → π* transitions in the UV region, characteristic of aromatic compounds.[5]

Electronic Properties

DFT calculations provide valuable information about the electronic structure of a molecule.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Comparative Analysis: Where Experiment and Theory Converge

The true power of combining experimental and computational approaches lies in their comparison.

PropertyExperimental DataExpected Computational Results
¹H NMR (ppm) ~3.82 (s, 6H), ~6.87 (d, 4H), ~7.31 (d, 4H)[1]Predicted chemical shifts in close agreement with experimental values.
¹³C NMR (ppm) ~55.3, ~114.7, ~127.4, ~132.7, ~159.0[1]Predicted chemical shifts in close agreement with experimental values.
IR (cm⁻¹) ~1249 (C-O), ~1590 (C=C aromatic)[2][3]Calculated vibrational frequencies (scaled) corresponding to these modes.
Molecular Geometry Not directly measured in solutionOptimized bond lengths, angles, and C-S-S-C dihedral angle.
Electronic Properties Not directly measuredCalculated HOMO-LUMO energies and gap, molecular electrostatic potential map.

The close agreement between the experimental spectroscopic data and the expected outcomes of DFT calculations would provide strong validation for the determined structure of this compound. Furthermore, the computational results would offer a deeper understanding of its conformational preferences and electronic landscape, which are not readily accessible through routine experimental techniques.

Experimental and Computational Workflows

To facilitate further research, we provide a detailed, step-by-step methodology for both a key experimental protocol and a standard computational workflow.

Experimental Protocol: Synthesis of this compound

This protocol describes a common method for the synthesis of symmetrical disulfides from the corresponding thiol.

experimental_workflow start Start: 4-Methoxythiophenol oxidation Oxidation (e.g., with I₂ or H₂O₂) start->oxidation reaction_mixture Reaction Mixture (in a suitable solvent like ethanol) oxidation->reaction_mixture workup Aqueous Workup (to remove byproducts) reaction_mixture->workup extraction Extraction (with an organic solvent) workup->extraction drying Drying (over anhydrous Na₂SO₄) extraction->drying purification Purification (e.g., recrystallization or column chromatography) drying->purification characterization Characterization (NMR, IR, Melting Point) purification->characterization end End: this compound characterization->end

Synthesis of this compound.
Computational Workflow: DFT and TD-DFT Calculations

This workflow outlines the typical steps involved in the computational characterization of an organic molecule.

computational_workflow start Start: Molecular Structure Input geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-311G(d,p)) start->geom_opt freq_calc Frequency Calculation (to confirm minimum energy structure) geom_opt->freq_calc tddft_calc UV-Vis Spectrum Calculation (TD-DFT) geom_opt->tddft_calc electronic_prop Analysis of Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_prop nmr_calc NMR Chemical Shift Calculation (GIAO method) freq_calc->nmr_calc ir_raman_calc IR/Raman Spectra Calculation freq_calc->ir_raman_calc comparison Comparison with Experimental Data nmr_calc->comparison ir_raman_calc->comparison tddft_calc->comparison end End: Validated Computational Model comparison->end

Computational characterization workflow.

Conclusion

The convergence of experimental data and computational predictions for this compound provides a high degree of confidence in its structural and spectroscopic characterization. Experimental techniques provide the essential ground truth, while computational studies offer a deeper, atomistic-level understanding of the molecule's properties. For researchers in drug development and materials science, this integrated approach is invaluable, enabling a more rational design and optimization of molecules with desired functionalities. The methodologies outlined in this guide serve as a robust framework for the comprehensive characterization of this and other related compounds.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Bis(4-methoxyphenyl) disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of drug development and chemical research requires not only scientific acumen but also an unwavering commitment to safety. Bis(4-methoxyphenyl) disulfide, a key organosulfur compound, presents specific handling challenges that demand meticulous attention to personal protective equipment (PPE). This guide moves beyond a simple checklist, offering a procedural and causal framework to ensure that your handling, operational, and disposal plans are not just compliant, but fundamentally safe. Here, we synthesize technical data with field-proven insights to build a self-validating system of laboratory safety.

Hazard Profile: Understanding the "Why" Behind the "What"

Before we can select the appropriate PPE, we must first understand the inherent risks of this compound. Its hazard profile dictates every protective measure we take. The primary risks are not to be underestimated; this compound is classified as causing serious eye damage and is very toxic to aquatic life.[1][2]

Hazard ClassificationDescriptionGHS CodeSource
Serious Eye Damage/Irritation Causes serious eye irritation and potentially irreversible eye damage upon contact.H318, H319[1][2][3][4]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects, necessitating careful disposal.H410[1][2][4]
Skin & Respiratory Irritation May cause irritation to the skin and respiratory system, particularly as a dust.R36/37/38[5]
Combustibility Classified as a combustible solid, requiring avoidance of ignition sources.-[1][4]

This data underscores that the principal routes of exposure are ocular, dermal, and via inhalation of the solid particulate. Our PPE strategy must therefore create robust barriers against these pathways.

The Core PPE Protocol: Your Primary Defense System

The selection of PPE is not a one-size-fits-all solution; it is a tailored response to the specific chemical and physical properties of the substance being handled. For this compound, a multi-layered approach is essential.

Primary Barriers: Hand and Body Protection
  • Gloves: Disposable nitrile gloves are the standard for providing short-term protection against a wide array of chemicals.[6] Given that this compound is a solid, the primary risk is particulate contamination rather than solvent permeation. Nitrile gloves offer excellent dexterity and solid-particulate barrier protection. Causality : The goal is to prevent dermal contact. Should a glove become contaminated, it must be removed immediately using the proper technique to avoid skin exposure, and hands should be washed thoroughly. For any task, it is prudent to have a spare pair of gloves readily available.[7]

  • Laboratory Coat: A standard, buttoned lab coat is mandatory to protect skin and personal clothing from accidental spills or dust contamination.[6][7] Causality : The lab coat serves as a removable barrier. In the event of a significant spill, the contaminated coat can be removed quickly to minimize the duration of exposure. Clothing worn underneath should cover as much skin as possible, such as long pants and a long-sleeved shirt.[6][8]

Critical Defense: Eye and Face Protection

This is the most critical aspect of PPE for handling this compound. The classification of "Causes serious eye damage" (H318) signifies a risk of irreversible injury.[2][4]

  • Chemical Safety Goggles: Standard safety glasses are insufficient. Chemical safety goggles that provide a complete seal around the eyes must be worn at all times.[7][9] They must comply with ANSI Z.87.1 or equivalent standards.[6] Causality : The tight seal of goggles prevents solid dust particles from entering the eye from the top, bottom, or sides, a common failure point for standard safety glasses.

  • Face Shield: When handling larger quantities or when there is a significant risk of dust generation or splashing (e.g., during transfer or dissolution), a face shield must be worn in addition to chemical safety goggles.[6][10] Causality : The face shield provides a secondary, broader barrier that protects the entire face from direct contact. The goggles remain the primary defense for the eyes themselves.

Inhalation Safeguards: Respiratory Protection

This compound is a solid, and the primary inhalation risk comes from airborne dust particles.[3]

  • Respirator: When handling the powder outside of a certified chemical fume hood or glove box, a NIOSH-approved N95 dust mask or a higher-level respirator is required.[1][4] Causality : Engineering controls like fume hoods are the first line of defense.[6] When these are not feasible or during tasks with high dust potential (e.g., weighing, scraping), a respirator provides a personal air-purifying barrier to prevent the inhalation of irritating particulates.

Summary of Mandatory PPE
Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles (sealed)Protects from dust and direct contact, preventing serious eye damage.[3][9]
Face Protection Face shield (worn over goggles)Required for tasks with high splash or dust potential.[6][10]
Hand Protection Disposable Nitrile GlovesPrevents dermal contact with chemical particulates.[6]
Body Protection Fully buttoned lab coatProtects skin and clothing from contamination.[7]
Respiratory N95 Dust Mask (or higher)Prevents inhalation of airborne dust when not using a fume hood.[1][4]
Footwear Closed-toe, non-porous shoesProtects feet from spills and falling objects.[7][8]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, sequential protocol is critical for minimizing exposure risk. This workflow integrates PPE use with best-practice laboratory techniques.

Step 1: Pre-Handling Preparation

  • Designate a Workspace: Cordon off a specific area for handling, preferably within a chemical fume hood.

  • Verify Engineering Controls: Ensure the chemical fume hood has a valid certification and is functioning correctly.

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, and pre-labeled receiving flasks before retrieving the chemical.

  • Don PPE: Put on all required PPE in the correct order: lab coat, closed-toe shoes, long pants, safety goggles, and gloves. The respirator and face shield should be donned immediately before handling the chemical.

Step 2: Weighing and Transfer

  • Retrieve Chemical: Bring the sealed container of this compound into the designated workspace.

  • Minimize Dust: Open the container slowly. Use a spatula to carefully transfer the desired amount of the solid to a weigh boat. Avoid any actions that could generate dust, such as dropping or rapid scraping.

  • Containment: Immediately after weighing, securely close the primary container. Transfer the weighed solid to its receiving vessel within the fume hood.

  • Initial Cleanup: Use a disposable wipe to gently clean the spatula and any minor dust from the work surface. Dispose of the wipe in the designated solid waste container.

Step 3: Post-Handling and Decontamination

  • Clean Equipment: Thoroughly decontaminate all non-disposable equipment that came into contact with the chemical.

  • Doff PPE: Remove PPE in the reverse order it was put on, being careful not to touch the outside of contaminated items with bare skin. Gloves should be removed last.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[7]

Emergency Response and Disposal Plan

Accidental Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3][9]

  • Skin Contact: Wash the affected area immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical advice.[3][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[3]

  • Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Seek medical attention.[3]

Spill Management and Waste Disposal

  • Spill Cleanup: For a small spill, carefully sweep up the solid material, avoiding dust generation. Place it into a sealed, labeled container for disposal.[9] Clean the area with a wet wipe. All cleanup materials must be disposed of as hazardous waste.

  • Waste Disposal: this compound is very toxic to aquatic life and must be disposed of as hazardous waste.[2] Collect all waste material (excess chemical, contaminated gloves, wipes, weigh boats) in a clearly labeled, sealed hazardous waste container. Do not dispose of it down the drain or in regular trash. Follow all institutional and local regulations for chemical waste disposal.

Safe Handling Workflow Visualization

The following diagram outlines the critical decision points and procedural flow for safely handling this compound.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal prep_space Designate & Prepare Workspace (Fume Hood) verify_controls Verify Engineering Controls (e.g., Fume Hood) prep_space->verify_controls don_ppe Don Core PPE (Coat, Goggles, Gloves) verify_controls->don_ppe get_chem Retrieve Chemical don_ppe->get_chem Proceed to Handling hazard Key Hazard: Serious Eye Damage (H318) & Dust Inhalation weigh Weigh Solid (Minimize Dust) get_chem->weigh transfer Transfer & Seal Containers weigh->transfer decon Decontaminate Work Area & Tools transfer->decon Proceed to Cleanup dispose Dispose of Waste in Labeled Hazardous Container decon->dispose doff_ppe Doff PPE (Gloves Last) dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(4-methoxyphenyl) disulfide
Reactant of Route 2
Reactant of Route 2
Bis(4-methoxyphenyl) disulfide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.